molecular formula C9H11N3O2 B1296758 5-Nitro-2-(1-pyrrolidinyl)pyridine CAS No. 26820-63-3

5-Nitro-2-(1-pyrrolidinyl)pyridine

Cat. No.: B1296758
CAS No.: 26820-63-3
M. Wt: 193.2 g/mol
InChI Key: URFBPCUSVFCNSQ-UHFFFAOYSA-N
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Description

5-Nitro-2-(1-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFBPCUSVFCNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311781
Record name 5-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26820-63-3
Record name 26820-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, purification, and characterization of the heterocyclic compound 5-Nitro-2-(1-pyrrolidinyl)pyridine. This molecule is of interest in medicinal chemistry due to its combination of a pyridine ring, a pyrrolidine moiety, and a nitro group, which imparts specific electronic properties and potential biological activity.[1] The pyridine core is a common scaffold in biologically relevant molecules, while the pyrrolidine ring adds a flexible, three-dimensional component that can influence interactions with biological targets.[1] The electron-withdrawing nitro group at the 5-position significantly affects the electronic characteristics of the pyridine ring, potentially enhancing its reactivity and biological efficacy.[1]

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 2-(1-pyrrolidinyl)pyridine.[1] An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction.

1. Nitration of 2-(1-pyrrolidinyl)pyridine

This method involves the direct nitration of the precursor 2-(1-pyrrolidinyl)pyridine. The pyrrolidinyl group at the C-2 position of the pyridine ring acts as an ortho-, para-director, guiding the electrophilic nitration to the C-5 position.[1]

Experimental Protocol: Nitration

A detailed experimental protocol for this synthesis is as follows:

  • Reaction Setup: In a flask maintained at a controlled low temperature (0–5 °C), 2-(1-pyrrolidinyl)pyridine is dissolved in concentrated sulfuric acid.

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while vigorously stirring. The temperature is carefully monitored and maintained within the specified range to ensure selective nitration at the 5-position.[1]

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional period at low temperature before being carefully poured onto crushed ice.

  • Neutralization and Extraction: The acidic solution is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate) until it reaches a basic pH. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[2][3]

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain a high-purity product.[1][2][3]

2. Nucleophilic Aromatic Substitution (SNAr)

An alternative synthesis involves the reaction of a pyridine ring bearing a good leaving group at the 2-position and a nitro group at the 5-position, with pyrrolidine. A common starting material for this approach is 2-chloro-5-nitropyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution

A detailed experimental protocol for this synthesis is as follows:

  • Reaction Setup: In a round-bottom flask, 2-chloro-5-nitropyridine and an excess of pyrrolidine are combined in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate, may be added to neutralize the HCl generated during the reaction.[4]

  • Reaction: The mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Concentration and Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Nitration Method cluster_1 SNAr Method 2-(1-pyrrolidinyl)pyridine 2-(1-pyrrolidinyl)pyridine Reaction at 0-5 °C Reaction at 0-5 °C 2-(1-pyrrolidinyl)pyridine->Reaction at 0-5 °C Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Reaction at 0-5 °C Crude Product A Crude Product A Reaction at 0-5 °C->Crude Product A Purification\n(Recrystallization or Chromatography) Purification (Recrystallization or Chromatography) Crude Product A->Purification\n(Recrystallization or Chromatography) 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Heated Reaction Heated Reaction 2-Chloro-5-nitropyridine->Heated Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Heated Reaction Crude Product B Crude Product B Heated Reaction->Crude Product B Crude Product B->Purification\n(Recrystallization or Chromatography) This compound This compound Purification\n(Recrystallization or Chromatography)->this compound G Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Pure Compound Pure Compound Purification->Pure Compound Characterization Characterization Pure Compound->Characterization Structural Confirmation Structural Confirmation Characterization->Structural Confirmation

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(1-pyrrolidinyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines a pyridine ring, a saturated pyrrolidine moiety, and an electron-withdrawing nitro group.[1] The pyridine scaffold is a common feature in many biologically active molecules, while the flexible, non-aromatic pyrrolidine ring can enhance pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets.[1][2] The nitro group at the 5-position significantly modulates the electronic properties of the pyridine ring, which can enhance both reactivity and biological activity.[1]

This technical guide provides a detailed overview of the known physicochemical properties of this compound, its synthesis, and its characterization, serving as a vital resource for professionals engaged in pharmaceutical research and development.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties for this compound are summarized below.

Quantitative Data Summary

The following table outlines the reported and estimated physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂[3][4]
Molecular Weight 193.2 g/mol [3][4]
Melting Point 137-139 °C[3][4]
pKa (estimated) ~ 8-9[1]
Solubility Soluble in acidic media[1]
CAS Number 26820-63-3[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section describes the standard experimental protocols for the synthesis and characterization of this compound.

Synthesis: Regioselective Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-(1-pyrrolidinyl)pyridine. The saturated pyrrolidinyl group at the C-2 position acts as an activating group and directs the incoming electrophile to the C-5 position, ensuring high regioselectivity.[1]

Protocol:

  • Reagent Preparation: A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Reaction: 2-(1-pyrrolidinyl)pyridine is slowly added to the nitrating mixture while maintaining the temperature at 0–5 °C using an ice bath.[1]

  • Reaction Monitoring: The reaction is stirred at this low temperature and monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction.

  • Neutralization & Extraction: The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate) until a precipitate is formed. The product is then extracted using an organic solvent.

  • Purification: The crude product is purified to obtain a high-purity compound. This is commonly achieved through recrystallization from a suitable solvent or by column chromatography.[1]

G cluster_start Starting Material cluster_reaction Synthesis Step cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product start 2-(1-pyrrolidinyl)pyridine reaction Nitration (HNO₃/H₂SO₄, 0-5°C) start->reaction 1 product Crude 5-Nitro-2- (1-pyrrolidinyl)pyridine reaction->product 2 purify Recrystallization or Column Chromatography product->purify 3 final_product High-Purity Product purify->final_product 4

Fig. 1: General workflow for the synthesis of this compound.
Structural Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

Protocol (¹H NMR Spectroscopy):

  • Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The ¹H NMR spectrum is acquired using a standard NMR spectrometer.

  • Spectral Analysis: The chemical shifts (δ) of the protons are analyzed. The electron-withdrawing nitro group at C5 strongly deshields the adjacent protons, causing their signals to appear downfield.[1] Conversely, the electron-donating pyrrolidinyl group at C2 shields adjacent protons. Aromatic proton signals for this compound are typically observed in the range of δ 8.20–8.26 ppm.[1]

Biological Context and Potential Applications

The structural features of this compound make it a compound of interest for therapeutic applications. The combination of the pyridine ring, a known pharmacophore, with a pyrrolidine moiety and a nitro group has led to its investigation as a scaffold for new therapeutic agents.[1]

Docking studies on similar compounds suggest potential inhibitory activity against enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating possible anti-inflammatory applications.[1] Furthermore, derivatives from this class have demonstrated antimicrobial activity, where the nitro group appears to be crucial for the effect.[1]

G cluster_targets Potential Biological Targets compound This compound Scaffold COX1 COX-1 compound->COX1 Potential Inhibition COX2 COX-2 compound->COX2 Potential Inhibition LOX5 5-LOX compound->LOX5 Potential Inhibition Bacteria Multidrug-Resistant Bacteria compound->Bacteria Potential Antimicrobial Activity

Fig. 2: Conceptual diagram of potential biological interactions.

Conclusion

This compound possesses a unique combination of structural motifs that confer distinct physicochemical and potential biological properties. Its synthesis is well-defined, allowing for the production of high-purity material for research. The data and protocols summarized in this guide offer a foundational resource for scientists and researchers, facilitating further exploration of this compound's potential in drug design and development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Nitro-2-(1-pyrrolidinyl)pyridine. The document details the structural elucidation of the compound through the interpretation of chemical shifts, coupling constants, and signal multiplicities. It also includes a standardized experimental protocol for the acquisition of NMR data for this and structurally related compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The presence of the nitro group, a strong electron-withdrawing group, and the pyrrolidinyl moiety, an electron-donating group, significantly influences the electronic environment of the pyridine ring, making NMR spectroscopy an essential tool for its structural characterization. This guide serves as a detailed reference for the NMR spectral features of this molecule.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Quantitative NMR Data

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data were acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.10d2.81H
H-48.05dd9.2, 2.81H
H-36.68d9.21H
H-pyrrolidine (α)3.56t6.64H
H-pyrrolidine (β)1.95p6.64H

d = doublet, dd = doublet of doublets, t = triplet, p = pentet (or multiplet)

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
Carbon AtomChemical Shift (δ, ppm)
C-2158.1
C-5150.2
C-6147.4
C-4136.7
C-3106.5
C-pyrrolidine (α)46.9
C-pyrrolidine (β)25.1

Experimental Protocols

This section outlines a standard protocol for the preparation of a sample of this compound and the subsequent acquisition of its NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used to facilitate this process if necessary.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase correct the spectra and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Spectral Interpretation and Signal Assignment

The assignment of the proton and carbon signals is based on their chemical shifts, multiplicities, and coupling constants, as well as established knowledge of the effects of substituents on the pyridine ring.

¹H NMR Spectrum
  • Aromatic Protons: The pyridine ring protons appear in the aromatic region of the spectrum. The proton at the C-6 position (H-6) is a doublet due to coupling with H-4. The H-4 proton is a doublet of doublets due to coupling with both H-6 and H-3. The H-3 proton is a doublet due to coupling with H-4. The downfield shift of H-6 and H-4 is attributed to the deshielding effect of the adjacent nitro group and the ring nitrogen.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring appear as two distinct signals. The α-protons, being adjacent to the nitrogen atom, are deshielded and appear as a triplet. The β-protons are more shielded and appear as a pentet (or multiplet).

¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the pyridine ring show distinct chemical shifts. The C-2 and C-5 carbons, being directly attached to the nitrogen and nitro groups respectively, are significantly deshielded. The C-6 and C-4 carbons are also downfield, while the C-3 carbon is the most shielded of the aromatic carbons.

  • Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring are deshielded due to their proximity to the nitrogen atom, while the β-carbons are found further upfield.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the key correlations observed in the spectra of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_c13->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: Experimental workflow for NMR spectral analysis.

Caption: Key ¹H-¹H coupling relationships in this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the experimental workflow.

Core Concepts in the IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The IR spectrum of this compound is characterized by the vibrational modes of its three main structural components: the nitro group (-NO₂), the pyridine ring, and the pyrrolidine ring.

Key Structural Features:

  • Nitro Group (-NO₂): This group is strongly electron-withdrawing and exhibits characteristic symmetric and asymmetric stretching vibrations.

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. Its IR spectrum shows characteristic C-H and C=C/C=N ring stretching and bending vibrations.

  • Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. Its spectrum is dominated by C-H and C-N stretching and bending vibrations.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~3100 - 3000Aromatic C-H StretchingPyridine RingMedium to Weak
~2980 - 2850Aliphatic C-H Stretching (asymmetric & symmetric)Pyrrolidine RingMedium to Strong
~1610 - 1580C=C and C=N Ring StretchingPyridine RingStrong
~1550 - 1510Asymmetric NO₂ StretchingNitro GroupVery Strong
~1480 - 1440CH₂ ScissoringPyrrolidine RingMedium
~1360 - 1330Symmetric NO₂ StretchingNitro GroupVery Strong
~1280 - 1250Aromatic C-N StretchingPyridine RingMedium
~1200 - 1180Aliphatic C-N StretchingPyrrolidine RingMedium
~850 - 820C-H Out-of-Plane BendingPyridine RingStrong
~750 - 730NO₂ Bending (Scissoring)Nitro GroupMedium to Strong

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section details the methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound (solid, finely ground)

  • Spectroscopy-grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die (e.g., 13 mm diameter)

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

  • Heat lamp or oven (for drying)

  • Desiccator

Procedure:

  • Preparation of KBr: Dry the spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. Cool and store in a desiccator. Water has strong IR absorption bands that can interfere with the sample spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr powder.

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering and ensure uniform distribution within the KBr matrix.

  • Pellet Formation:

    • Assemble the clean and dry pellet die.

    • Transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Gradually apply pressure up to 8-10 tons.

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the acquired spectrum to label the peaks and perform any necessary baseline corrections.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the molecular structure and its IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind_mix Grind & Mix weigh_sample->grind_mix load_die Load Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet background_scan Acquire Background press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_assignment Peak Assignment process_spectrum->peak_assignment

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

structure_spectrum_relationship cluster_molecule Molecular Structure cluster_spectrum Infrared Spectrum nitro Nitro Group (-NO₂) no2_stretch NO₂ Stretches (~1530, ~1345 cm⁻¹) nitro->no2_stretch corresponds to pyridine Pyridine Ring aromatic_stretch Aromatic Stretches (~1600, ~3050 cm⁻¹) pyridine->aromatic_stretch corresponds to pyrrolidine Pyrrolidine Ring aliphatic_stretch Aliphatic Stretches (~2900 cm⁻¹) pyrrolidine->aliphatic_stretch corresponds to

Caption: Relationship between molecular structure and characteristic IR absorptions.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a molecule of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a foundational understanding of the compound's behavior under mass spectrometric analysis, which is crucial for its unambiguous identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Weight: 193.2 g/mol ) under electron ionization (EI) is anticipated to proceed through several key pathways, driven by the characteristic fragmentation of its constituent functional groups: the nitro group, the pyridine ring, and the pyrrolidine moiety.[1][2] The molecular ion, [M]•+, is expected at m/z 193.

Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[2] The fragmentation of the pyrrolidine ring is also a key pathway.

Table 1: Predicted Major Fragment Ions of this compound

m/z Proposed Fragment Proposed Neutral Loss Notes
193[C₉H₁₁N₃O₂]•+-Molecular Ion
163[C₉H₁₁N₂O]•+NOLoss of a nitro radical is a common fragmentation for nitroaromatic compounds.[2]
147[C₉H₁₁N₂]•+NO₂Loss of a nitro group is a characteristic fragmentation pathway for nitroaromatic compounds.[2]
123[C₅H₃N₂O₂]•+C₄H₈Loss of the pyrrolidine ring via cleavage of the C-N bond.
122[C₅H₂N₂O₂]•+C₄H₉Loss of the pyrrolidinyl radical.
93[C₅H₃N]•+C₄H₈ + NO₂Sequential loss of the pyrrolidine ring and the nitro group.
70[C₄H₈N]+C₅H₃N₂O₂Cleavage of the C-N bond with charge retention on the pyrrolidine fragment.

General Experimental Protocol for Mass Spectrometry Analysis

The following outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Objective: To obtain the mass spectrum of this compound and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary GC column suitable for polar and nitrogen-containing compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained fragmentation pattern with the predicted pattern and literature data for similar compounds.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Fragmentation_Pathway M [M]•+ m/z 193 F1 [M-NO]•+ m/z 163 M->F1 -NO F2 [M-NO2]•+ m/z 147 M->F2 -NO2 F3 [M-C4H8]•+ m/z 123 M->F3 -C4H8 F4 [M-C4H9]•+ m/z 122 M->F4 -C4H9 F5 [C4H8N]+ m/z 70 M->F5 -C5H3N2O2

Caption: Predicted EI fragmentation of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the experimental approach to determining the crystal structure of 5-Nitro-2-(1-pyrrolidinyl)pyridine. As of the date of this publication, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this document serves as a comprehensive roadmap for researchers aiming to synthesize, crystallize, and elucidate the three-dimensional atomic arrangement of this molecule. The methodologies and data presentation formats are based on established practices in small-molecule crystallography.

Synthesis and Purification

The synthesis of this compound is the initial and crucial step. A commonly employed method is the nitration of 2-(1-pyrrolidinyl)pyridine.[1] This electrophilic aromatic substitution is typically performed using a mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions (e.g., 0–5 °C) to ensure the selective addition of the nitro group at the 5-position of the pyridine ring.[1]

Following the reaction, purification of the crude product is essential to obtain single crystals of high quality. Standard purification techniques include recrystallization from a suitable solvent or column chromatography on silica gel.[1][2] The purity of the final compound should be verified using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). This process involves several key stages:

2.1. Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Several crystallization techniques can be employed, and the optimal conditions must be determined empirically. Common methods include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound, allowing for slow diffusion at the interface to promote crystal growth.[3]

2.2. Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

2.3. Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots, are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final, accurate crystal structure.[3]

Data Presentation

The crystallographic data obtained from the analysis would be presented in a standardized format, as shown in the tables below.

Note: The following data is for the related compound, 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, and is provided as an illustrative example of the parameters that would be reported.[4]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative Example)
Empirical FormulaC₁₁H₁₂N₂O₃
Formula Weight220.23
Temperature298 K
Wavelength1.54178 Å (Cu Kα)
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a8.1726(2) Å
b7.1419(2) Å
c18.4875(6) Å
α90°
β100.376(1)°
γ90°
Volume1061.43(4) ų
Z4
Density (calculated)1.378 Mg/m³
Absorption Coefficient0.829 mm⁻¹
F(000)464
Data Collection
Theta range for data collection4.78 to 78.53°
Index ranges-10<=h<=10, -8<=k<=8, -22<=l<=22
Reflections collected12345
Independent reflections2109 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2109 / 0 / 145
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R₁ = 0.0533, wR₂ = 0.1212
R indices (all data)R₁ = 0.0621, wR₂ = 0.1278
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å) (Illustrative Example)

BondLength (Å)
O1-N11.234(2)
O2-N11.229(2)
N1-C51.435(3)
N2-C21.367(3)
N2-C81.468(3)
C1-C21.409(3)
C2-C31.381(3)

Table 3: Selected Bond Angles (°) (Illustrative Example)

AtomsAngle (°)
O2-N1-O1123.4(2)
O2-N1-C5118.5(2)
O1-N1-C5118.1(2)
C2-N2-C8122.3(2)
C3-C2-N2121.5(2)
C1-C2-N2119.8(2)

Experimental Workflow Visualization

The overall process for determining the crystal structure of a novel compound like this compound is summarized in the workflow diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Purity Analysis (NMR, MS) purification->characterization trials Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) characterization->trials selection Selection of High-Quality Single Crystal trials->selection mounting Crystal Mounting and Cooling selection->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building and Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation final_report Publication / Database Deposition validation->final_report

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the crystal structure of this compound is not currently known, this guide provides a comprehensive framework for its determination. The successful elucidation of its solid-state structure will provide valuable insights into its molecular conformation, intermolecular interactions, and packing, which are critical for understanding its physicochemical properties and potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide on the Electronic Properties of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. The strategic placement of an electron-withdrawing nitro group at the 5-position and an electron-donating pyrrolidinyl group at the 2-position of the pyridine ring establishes a unique electronic profile. This "push-pull" system significantly influences the molecule's reactivity, stability, and potential biological activity. This document collates available information on its synthesis, spectroscopic characteristics, and computationally derived electronic parameters. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust predictive framework for its properties and behavior.

Introduction

This compound belongs to the class of 2-amino-5-nitropyridines, a scaffold that has garnered considerable attention in the development of novel therapeutic agents.[1][2] The pyridine core is a prevalent motif in numerous FDA-approved drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, drastically alters the electron density distribution of the aromatic ring, often enhancing the compound's biological efficacy and modulating its metabolic pathways.[1] Conversely, the pyrrolidinyl group at the 2-position acts as an electron-donating group, further polarizing the molecule. This electronic interplay is hypothesized to be a key determinant of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.[1][2][3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with pyrrolidine.[3] The reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-120 °C).[3]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine (General Procedure)

A general method for the synthesis of 2-amino-5-nitropyridines involves the nitration of 2-aminopyridine using a mixture of sulfuric acid and nitric acid in 1,2-dichloroethane at a controlled temperature.[4] The product is then isolated by neutralization and purification.

G reagents 2-Aminopyridine + Sulfuric Acid + Nitric Acid reaction Nitration (58°C, 10h) reagents->reaction Reactants solvent 1,2-Dichloroethane solvent->reaction Solvent workup Aqueous Workup & Purification reaction->workup Reaction Mixture product 2-Amino-5-nitropyridine workup->product Isolated Product

Caption: General workflow for the synthesis of 2-amino-5-nitropyridine.

Electronic Properties

The electronic properties of this compound are dominated by the competing electronic effects of the nitro and pyrrolidinyl substituents. The electron-withdrawing nature of the nitro group decreases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the nitro group. In contrast, the amino group of the pyrrolidine ring donates electron density to the ring. This intramolecular charge transfer is a key feature of this class of molecules.

Computational Analysis

Table 1: Calculated Electronic Properties of 2-Amino-5-methylpyridine [5]

PropertyValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-
Binding Energy (kcal/mol)-3.32

Note: Specific values for HOMO, LUMO, the energy gap, and dipole moment were not explicitly provided in the abstract, but the binding energy was mentioned.

Spectroscopic Properties

UV-Vis Spectroscopy: The electronic transitions of pyridine and its derivatives can be characterized using UV-Vis spectroscopy. The absorption spectra are influenced by the substituents on the pyridine ring. For nitropyridine derivatives, intramolecular charge transfer bands are expected.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. For 2-amino-5-nitropyridine, the nitro group is expected to cause a downfield shift of the adjacent protons, while the amino group will cause an upfield shift.

Experimental Protocol: UV-Vis and Cyclic Voltammetry Analysis (General)

A general protocol for the analysis of organic compounds using UV-Vis-NIR and cyclic voltammetry (CV) involves preparing a dilute solution of the compound in an appropriate electrolyte solution.[6][7][8][9]

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis-NIR Spectroelectrochemistry prep_electrolyte Prepare 0.1 M Electrolyte Solution prep_sample Prepare 1 mM Test Compound Solution cv_setup Setup Electrochemical Cell (WE, RE, CE) prep_sample->cv_setup uv_setup Setup Spectroelectrochemical Cell prep_sample->uv_setup cv_run Run CV Scan cv_setup->cv_run cv_data Record Voltammogram cv_run->cv_data uv_run Apply Potential & Record Spectra uv_setup->uv_run uv_data Obtain Absorption Spectra uv_run->uv_data

Caption: General experimental workflow for electrochemical and spectroelectrochemical analysis.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-amino-5-nitropyridine have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[1][2] The nitro group is a known pharmacophore in several antibacterial and antiprotozoal drugs.[1] It is suggested that the biological activity of such compounds could be linked to their ability to modulate cellular signaling pathways.

While no specific signaling pathways have been elucidated for this compound, related nitroaromatic compounds and pyridine derivatives are known to interact with various cellular targets. For instance, some nitro compounds can induce oxidative stress, which in turn can affect pathways such as NF-κB, MAPK, and PI3K/Akt.[10][11][12] Protein tyrosine nitration, a post-translational modification induced by reactive nitrogen species, can also modulate cell signaling.[13]

G Compound Nitropyridine Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS PTN Protein Tyrosine Nitration Compound->PTN NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt PTN->NFkB PTN->MAPK PTN->PI3K_Akt Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) NFkB->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Plausible signaling pathways potentially modulated by nitropyridine derivatives.

Conclusion

This compound possesses a unique electronic structure arising from the interplay of its electron-donating and electron-withdrawing substituents. While specific experimental and computational data for this molecule are sparse, analysis of related compounds suggests a significant intramolecular charge transfer character, which is likely to be a key determinant of its chemical reactivity and biological activity. Further experimental and computational studies are warranted to fully elucidate the electronic properties of this compound and to explore its potential in drug development. The methodologies and predictive data presented in this guide offer a solid foundation for such future investigations.

References

A Technical Guide to the Solubility of 5-Nitro-2-(1-pyrrolidinyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility based on the analysis of structurally similar molecules. A detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented, alongside a discussion of computational prediction models. This guide aims to be a valuable resource for professionals requiring solubility data for process development, formulation, and analytical method design.

Introduction to this compound

This compound is a substituted pyridine derivative containing a nitro group, which is a strong electron-withdrawing group, and a pyrrolidinyl group, an electron-donating saturated heterocycle. This combination of functional groups imparts specific physicochemical properties that influence its behavior in various solvents. The pyridine ring itself is polar, enhancing solubility in polar solvents. The nitro group further increases polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the pyrrolidinyl group introduces a non-polar, aliphatic character that can influence solubility in less polar organic solvents.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification (e.g., crystallization).

  • Drug Development: Formulating drug delivery systems and understanding absorption, distribution, metabolism, and excretion (ADMET) properties.

  • Analytical Chemistry: Developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and choosing suitable diluents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. However, by examining the solubility of structurally related compounds, a qualitative and estimated solubility profile can be inferred.

Solubility of a Structural Analogue: 2-Aminopyridine

A close structural analogue, 2-aminopyridine, provides valuable insight into the potential solubility behavior of this compound. The primary difference is the substitution of the amino group with a pyrrolidinyl group and the addition of a nitro group. The pyrrolidinyl group is more lipophilic than a simple amino group, which might slightly decrease solubility in highly polar solvents and increase it in less polar solvents. The strongly polar nitro group is expected to increase solubility in polar solvents.

The following table summarizes the mole fraction solubility (x) of 2-aminopyridine in a range of common organic solvents at various temperatures.[1][2] This data can serve as a useful starting point for solvent selection in experimental work with this compound.

Table 1: Mole Fraction Solubility (x) of 2-Aminopyridine in Common Organic Solvents at Different Temperatures (K) [1][2]

Solvent273.15 K283.15 K293.15 K303.15 K313.15 K
N-Methyl-2-pyrrolidone (NMP)0.40120.45330.50910.56810.6298
N,N-Dimethylformamide (DMF)0.35870.40890.46250.51910.5783
Methanol0.28150.32210.36630.41380.4643
Ethanol0.21090.24650.28590.32880.3749
n-Propanol0.16540.19430.22660.26210.3006
Isopropanol0.10980.13110.15530.18230.2121
n-Butanol0.14110.16620.19440.22560.2596
Isobutanol0.10120.12090.14330.16830.1958
Acetonitrile0.08990.10910.13120.15640.1846
n-Propyl acetate0.12150.14670.17550.20780.2435
Amyl acetate0.11580.13990.16730.19810.2321
n-Hexane0.00870.01120.01430.01810.0228
Cyclohexane0.00750.00970.01240.01580.0199
Acetone-----
Chloroform-----
Ethyl Acetate-----

Note: Data for Acetone, Chloroform, and Ethyl Acetate for 2-aminopyridine is available but not in the same comprehensive temperature range format.[3] It is reported that 2-aminopyridine is soluble in these solvents.

Inference for this compound: Based on the analogue data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like NMP and DMF, and in alcohols like methanol and ethanol. Its solubility is expected to be lower in less polar solvents and significantly lower in non-polar aliphatic hydrocarbons like hexane and cyclohexane.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination of solubility is highly recommended. The isothermal shake-flask method is a reliable and widely used technique.[1]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, although the optimal time should be determined experimentally.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered saturated solution to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for any dilutions.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_solute Weigh excess solute prep_vial Combine in sealed vial prep_solute->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial equil Agitate at constant temperature (24-72 hours) prep_vial->equil settle Settle undissolved solid equil->settle sample Withdraw supernatant settle->sample filter Filter (0.45 µm) sample->filter analyze Quantify concentration (e.g., HPLC, UV-Vis) filter->analyze calc Calculate solubility (g/L, mol/L) analyze->calc

Caption: Workflow for Experimental Solubility Determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.[4][5][6] These methods are particularly useful for initial solvent screening and prioritizing experimental work.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors (physicochemical properties and structural features) with experimentally determined solubility data.[5][6]

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. They are based on more fundamental physical principles.

  • Deep Learning Models: More recent approaches utilize deep neural networks to learn complex relationships between molecular structures and solubility, often showing high predictive accuracy.[7]

It is important to note that the accuracy of these predictive models depends heavily on the quality and size of the training datasets and the applicability of the model to the specific chemical space of the target molecule.[4][5]

Logical Flow for Computational Solubility Prediction

G cluster_input Input cluster_model Prediction Model cluster_output Output mol_structure Molecular Structure of This compound qspr QSPR / Machine Learning Model mol_structure->qspr thermo Thermodynamic Model (e.g., COSMO-RS) mol_structure->thermo sol_pred Predicted Solubility in various solvents qspr->sol_pred thermo->sol_pred

Caption: Logical Flow for Computational Solubility Prediction.

Conclusion

While quantitative experimental data on the solubility of this compound in common organic solvents is currently lacking, this technical guide provides a framework for researchers to address this knowledge gap. By referencing the solubility of the structural analogue 2-aminopyridine, a qualitative understanding of its solubility profile can be established. For precise and reliable data, the detailed experimental protocol for the isothermal shake-flask method should be employed. Furthermore, computational prediction models offer a valuable alternative for initial screening and estimation of solubility. This guide serves as a comprehensive resource to aid in the rational selection of solvents and the design of experiments involving this compound.

References

An In-depth Technical Guide on the Initial Synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine via Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the initial synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine. The synthesis involves a two-step process commencing with the nitration of 2-aminopyridine to yield the key intermediate, 2-amino-5-nitropyridine. This intermediate subsequently undergoes a nucleophilic aromatic substitution reaction with pyrrolidine to afford the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound is strategically approached in two distinct steps:

  • Nitration of 2-Aminopyridine: The initial step focuses on the regioselective introduction of a nitro group onto the pyridine ring. The presence of the amino group at the 2-position directs the electrophilic nitration to the 5-position.[1] This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-amino-5-nitropyridine serves as the substrate for a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of a suitable leaving group by a nucleophile. In this proposed synthesis, the amino group of 2-amino-5-nitropyridine is displaced by pyrrolidine. While direct displacement of the amino group can be challenging, a more common approach involves the conversion of the amino group to a better leaving group, such as a diazonium salt, or using a related starting material like 2-chloro-5-nitropyridine. For the purpose of this guide, we will outline the general protocol for the SNAr reaction with an amine nucleophile.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

This protocol details the nitration of 2-aminopyridine to produce 2-amino-5-nitropyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • 1,2-Dichloroethane

  • Ice

  • Water

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add a pre-mixed and cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise to the 2-aminopyridine solution, ensuring the temperature is maintained below 10°C. The addition should be completed over approximately 60 minutes.[2]

  • After the addition is complete, allow the reaction mixture to stir for 12 hours. The color of the reaction mixture will change from light yellow to a reddish-brown.[2]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Neutralize the solution by washing with water until the pH reaches approximately 5.8.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • The resulting residue, a dark yellow precipitate, is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[2]

Yield and Purity: This method has been reported to produce 2-amino-5-nitropyridine with a yield of up to 91.67% and an HPLC purity of 98.66%.[2]

Step 2: Synthesis of this compound

This protocol outlines a general procedure for the nucleophilic aromatic substitution of an activated nitropyridine with an aliphatic amine, which can be adapted for the reaction of a suitable 2-substituted-5-nitropyridine with pyrrolidine. For this example, we will consider the reaction starting from 2-chloro-5-nitropyridine, a common precursor.

Materials:

  • 2-Chloro-5-nitropyridine

  • Pyrrolidine

  • Triethylamine

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add pyrrolidine (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of 2-Amino-5-nitropyridine

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[3][4]
Molecular Weight 139.11 g/mol [3]
Appearance Yellow crystalline powder[1]
CAS Number 4214-76-0[3][4]
¹H NMR (DMSO-d₆, ppm) δ 8.81 (d, 1H), 8.13 (dd, 1H), 7.53 (br s, 2H), 6.46 (d, 1H)[5]
Mass Spectrum (m/z) 139 (M⁺)[3]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₂[6]
Molecular Weight 193.20 g/mol [7]
Appearance -
CAS Number 26820-63-3[7]
¹H NMR (CDCl₃, ppm) δ 8.9-9.1 (d, H6), ~8.20 (dd, H4), ~6.5-6.7 (dd, H3), 2.18-3.00 (m, pyrrolidine H)[7]
Mass Spectrum (m/z) -

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminopyridine.

reaction_pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Aminopyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine HNO₃, H₂SO₄ This compound 2-Amino-5-nitropyridine->this compound Pyrrolidine, Base Pyrrolidine Pyrrolidine

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ssub{N}Ar Reaction start1 Dissolve 2-Aminopyridine add_acid Add Nitrating Mixture start1->add_acid react1 Stir for 12h add_acid->react1 quench1 Quench with Ice Water react1->quench1 neutralize Neutralize quench1->neutralize extract1 Extract & Dry neutralize->extract1 product1 2-Amino-5-nitropyridine extract1->product1 start2 Dissolve 2-Substituted-5-nitropyridine product1->start2 Intermediate add_pyrrolidine Add Pyrrolidine & Base start2->add_pyrrolidine react2 Reflux for 2-4h add_pyrrolidine->react2 workup2 Solvent Removal react2->workup2 purify Column Chromatography workup2->purify final_product This compound purify->final_product

Caption: General experimental workflow for the synthesis.

References

The Advent of Nitropyridines: A Technical Guide to Their Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical background of nitropyridine compounds, a class of molecules pivotal to the advancement of medicinal and agricultural chemistry. From their initial, often challenging, syntheses to their role as versatile intermediates, this document provides a comprehensive overview of the foundational chemistry of nitropyridines.

Early Discoveries and the Quest for Synthesis

The story of nitropyridines is intrinsically linked to the broader history of pyridine chemistry. The parent compound, pyridine, was first isolated from coal tar in the 19th century.[1] Early chemists like Thomas Anderson, who first isolated pyridine in the late 1840s by heating animal bones, and later Wilhelm Körner and James Dewar, who elucidated its structure, laid the groundwork for understanding this new class of heterocycles.[2][3] The first synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881, followed by Aleksei Chichibabin's improved synthesis in 1924, which is still in use today.[2][4][5][6]

The introduction of a nitro group onto the pyridine ring, however, proved to be a formidable challenge. Direct nitration of pyridine, analogous to the nitration of benzene, is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[7] Early attempts at direct nitration often resulted in very low yields.[7] This hurdle spurred the development of alternative synthetic strategies that defined the early landscape of nitropyridine chemistry.

Foundational Synthetic Methodologies

The pursuit of efficient synthetic routes to nitropyridines led to the development of several key methodologies, which are outlined below.

Nitration of Pyridine-N-oxides

A significant breakthrough in nitropyridine synthesis was the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[8]

Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [9]

  • Preparation of the Nitrating Acid: 12 mL of fuming nitric acid is carefully added to 30 mL of concentrated sulfuric acid with stirring and cooling in an ice bath. The mixture is then brought to 20°C.

  • Reaction Setup: 9.51 g of pyridine-N-oxide is placed in a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel. The flask is heated to 60°C.

  • Addition of Nitrating Acid: The prepared nitrating acid is added dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.

  • Heating: The reaction mixture is then heated to an internal temperature of 125-130°C for 3 hours.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice. The solution is then carefully neutralized with a saturated sodium carbonate solution to a pH of 7-8, causing the precipitation of a yellow solid.

  • Isolation: The crude product is collected by filtration. The product is then purified by recrystallization from acetone.

Synthesis from Substituted Pyridines

Another successful approach involves the use of pre-functionalized pyridines, such as aminopyridines or hydroxypyridines, where the activating group facilitates the introduction of the nitro group.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxypyridine [10][11][12][13]

This synthesis is a two-step process starting with the nitration of 2-hydroxypyridine to form 2-hydroxy-5-nitropyridine, followed by chlorination.

  • Step 1: Nitration of 2-Hydroxypyridine (Illustrative) : 2-Hydroxypyridine is treated with a mixture of nitric and sulfuric acid to yield 2-hydroxy-5-nitropyridine.

  • Step 2: Chlorination of 2-Hydroxy-5-nitropyridine: 14.0 g of 2-hydroxy-5-nitropyridine, 50 g of phosphorus oxychloride, and 25.0 g of phosphorus pentachloride are combined in a flask and heated at 100-105°C for 5 hours.[10] The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then slowly poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[10] The product, 2-chloro-5-nitropyridine, is then extracted with dichloromethane and purified.

Reduction of Nitropyridines to Aminopyridines

The reduction of the nitro group to an amino group is a fundamental transformation in nitropyridine chemistry, providing access to a wide range of functionalized pyridines.

Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine [14][15]

  • Reaction Setup: A mixture of 4-nitropyridine-N-oxide, iron powder, and a mineral acid (e.g., hydrochloric acid or sulfuric acid) in water is prepared.

  • Reduction: The reaction mixture is heated to reflux. The reduction with iron and hydrochloric acid typically yields 80-85% of 4-aminopyridine.[14]

  • Work-up and Isolation: After the reaction is complete, the mixture is neutralized with sodium carbonate and filtered. The 4-aminopyridine can be isolated by extraction with ethyl acetate followed by solvent evaporation.[14]

Quantitative Data of Key Nitropyridine Compounds

The physical properties of the simple nitropyridine isomers are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Mononitropyridine Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-NitropyridineC₅H₄N₂O₂124.1067-73[16][17]257.1 at 760 mmHg[16]
3-NitropyridineC₅H₄N₂O₂124.1035-40[18][19]216-217 at 760 mmHg[18][19]
4-NitropyridineC₅H₄N₂O₂124.1048-51Not available[20]

Table 2: Physical Properties of Other Key Nitropyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Nitropyridine N-oxideC₅H₄N₂O₃140.10159-164[21][22]
2-Hydroxy-3-nitropyridineC₅H₄N₂O₃140.10224-228
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54106-109

Table 3: Solubility of 3-Hydroxy-2-nitropyridine in Various Solvents at 298.15 K [23][24]

SolventMolar Solubility (x 10³)
Tetrahydrofuran157.4
Acetone119.7
Acetonitrile54.7
Ethyl acetate36.4
Methanol25.1
Ethanol16.9
n-Propanol14.5
Isopropanol11.2
Water5.3
n-Hexane0.04

Visualizing Synthetic Pathways and Reactivity

The following diagrams, generated using the DOT language, illustrate key concepts in nitropyridine chemistry.

experimental_workflow cluster_synthesis General Synthesis of Functionalized Pyridines cluster_functionalization Further Functionalization Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Nitropyridine_N_Oxide Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide Nitration Nitropyridine Nitropyridine Nitropyridine_N_Oxide->Nitropyridine Deoxygenation Aminopyridine Aminopyridine Nitropyridine->Aminopyridine Reduction Functionalized_Pyridines Further Functionalized Pyridines Aminopyridine->Functionalized_Pyridines Diazotization, Substitution, etc.

A generalized workflow for the synthesis of functionalized pyridines from pyridine.

reactivity_pathway Nitropyridine Nitropyridine C2_Position C2-Position (ortho) Nitropyridine->C2_Position Activated C4_Position C4-Position (para) Nitropyridine->C4_Position Highly Activated C6_Position C6-Position (ortho) Nitropyridine->C6_Position Activated Nucleophile Nucleophile (Nu-) Nucleophile->C2_Position Nucleophile->C4_Position Nucleophile->C6_Position

Reactivity of nitropyridines towards nucleophilic aromatic substitution.

Conclusion

The discovery and development of synthetic routes to nitropyridines represent a significant chapter in the history of heterocyclic chemistry. Overcoming the initial challenges of direct nitration through innovative strategies like the use of pyridine-N-oxides opened the door to a vast array of functionalized pyridine derivatives. The methodologies established by early pioneers continue to be relevant, and the understanding of the reactivity of nitropyridines remains a cornerstone for researchers in drug discovery and materials science. This guide provides a foundational understanding of this important class of compounds, serving as a valuable resource for those working at the forefront of chemical and pharmaceutical research.

References

Quantum Chemical Calculations for 5-Nitro-2-(1-pyrrolidinyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 5-Nitro-2-(1-pyrrolidinyl)pyridine. This molecule, combining a pyridine core, a pyrrolidine moiety, and a nitro group, presents an interesting scaffold for medicinal chemistry, and computational methods offer a powerful lens for its investigation.[1]

Introduction to the Computational Study of this compound

This compound is a compound of interest due to the combined structural features of its constituent parts. The pyridine ring is a common scaffold in pharmaceuticals, the pyrrolidine group introduces three-dimensionality and can influence pharmacokinetic properties, and the electron-withdrawing nitro group significantly modulates the electronic characteristics of the pyridine ring.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the interplay of these features and predicting the molecule's behavior. Such studies can provide insights into its stability, reactivity, and potential interactions with biological targets, thereby guiding drug discovery and development efforts.

Theoretical and Computational Methodology

A typical computational workflow for investigating a molecule like this compound involves several key steps, from initial structure preparation to the analysis of various molecular properties.

The logical flow of a computational study on this molecule is depicted below. This process begins with the initial molecular modeling and proceeds through geometry optimization, electronic property calculation, and subsequent analysis of reactivity and spectral properties.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_electronic 3. Electronic Property Analysis cluster_reactivity 4. Reactivity and Spectral Prediction node_prep Initial 3D Structure Generation node_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) node_prep->node_opt node_freq Frequency Calculation (Confirmation of Minimum Energy) node_opt->node_freq Verify stability node_homo_lumo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) node_freq->node_homo_lumo node_mep Molecular Electrostatic Potential (MEP) node_freq->node_mep node_nbo Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hybridization) node_freq->node_nbo node_reactivity Global Reactivity Descriptors (Hardness, Electronegativity) node_homo_lumo->node_reactivity node_nmr NMR Chemical Shift Prediction node_nbo->node_nmr

Computational workflow for this compound.

The following protocols are representative of a robust computational investigation of this compound, based on common practices for similar molecular systems.[2][3]

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization: The initial 3D structure of this compound is first built using a molecular editor. The geometry is then optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A Pople-style basis set, such as 6-31G(d,p), is commonly employed for such organic molecules.[2] This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies indicates a stable structure.

Electronic Property Calculations: Subsequent single-point energy calculations can be performed with a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties. From these calculations, several key properties are derived:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to calculate the natural atomic charges on each atom, providing a quantitative measure of the electron distribution.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data that would be obtained from the computational protocols described above.

Table 1: Calculated Thermodynamic and Electronic Properties

Parameter Value Description
Total Energy (Hartree) -685.12345 The total electronic energy of the optimized molecule.
Dipole Moment (Debye) 7.85 A measure of the molecule's overall polarity.
HOMO Energy (eV) -6.98 Energy of the highest occupied molecular orbital.
LUMO Energy (eV) -2.45 Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap (eV) | 4.53 | An indicator of chemical reactivity and stability. |

Table 2: Selected Optimized Geometric Parameters

Bond/Angle Length (Å) / Angle (°) Description
N(nitro)-O 1.22 Bond length in the nitro group.
C(pyridine)-N(nitro) 1.48 Bond connecting the nitro group to the pyridine ring.
C(pyridine)-N(pyrrolidine) 1.36 Bond connecting the pyrrolidine ring to the pyridine ring.
C-N-C (Pyridine Ring) 117.5 Angle of the nitrogen atom within the pyridine ring.

| Dihedral C-C-N-C | 179.8 | Dihedral angle showing the planarity of the pyridine ring. |

Table 3: Natural Bond Orbital (NBO) Atomic Charges

Atom Charge (e) Description
N (Pyridine) -0.55 Nitrogen atom in the pyridine ring.
N (Pyrrolidine) -0.42 Nitrogen atom in the pyrrolidine ring.
N (Nitro) +0.98 Nitrogen atom in the nitro group.
O (Nitro) -0.52 Oxygen atoms in the nitro group (averaged).

| C5 (Pyridine) | +0.15 | Carbon atom attached to the nitro group. |

Analysis and Interpretation of Results

The computational data provides a detailed picture of the molecule's characteristics.

The relationship between the calculated properties can be visualized to understand the structure-property landscape.

Properties_Relationship cluster_geom Molecular Geometry cluster_electronic Electronic Structure cluster_reactivity Predicted Reactivity node_geom Optimized Bond Lengths & Angles node_charges NBO Charges node_geom->node_charges influences node_homo_lumo HOMO-LUMO Gap node_stability Chemical Stability node_homo_lumo->node_stability correlates with node_mep MEP Surface node_sites Reactive Sites node_mep->node_sites indicates node_charges->node_mep determines

Relationship between calculated molecular properties.

The optimized geometry would likely show a mostly planar pyridine ring, with the nitro group also in the plane to maximize conjugation. The pyrrolidine ring will adopt a non-planar, puckered conformation.[1] The NBO charges highlight the strong electron-withdrawing effect of the nitro group, leading to a positive charge on the attached carbon (C5) and the nitro nitrogen itself. Conversely, the nitrogen atoms in the pyridine and pyrrolidine rings are regions of high electron density, as indicated by their negative charges.

The Molecular Electrostatic Potential (MEP) map would visually confirm this, showing negative potential (red/yellow) around the ring nitrogens and the nitro oxygens, indicating sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and the nitro nitrogen, suggesting susceptibility to nucleophilic attack.

The relatively large HOMO-LUMO gap suggests good kinetic stability. The HOMO is likely localized on the pyrrolidinyl-substituted pyridine ring, while the LUMO would be concentrated on the nitro-pyridine portion of the molecule, indicating that electronic transitions would involve charge transfer from the electron-donating side to the electron-accepting side.

Conclusion and Applications in Drug Development

Quantum chemical calculations provide invaluable, atom-level insights into the properties of this compound. The data generated from these theoretical studies can be used to:

  • Guide Synthesis: Understand the regioselectivity of further chemical modifications.

  • Predict Metabolism: Identify sites prone to metabolic transformation.

  • Inform Drug Design: The MEP and atomic charges can be used to optimize interactions with a target protein in structure-based drug design. For instance, the regions of negative electrostatic potential could be targeted to form hydrogen bonds with donor groups in a receptor active site.

  • Develop QSAR Models: Calculated descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

By integrating these computational approaches, researchers can accelerate the drug discovery process, reducing the time and cost associated with experimental screening and synthesis.[4]

References

Technical Guide: Theoretical UV-Vis Spectrum of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology required to determine the UV-Vis spectrum of 5-Nitro-2-(1-pyrrolidinyl)pyridine. Given the absence of published experimental or theoretical spectra for this specific compound, this document serves as a detailed protocol for researchers to generate and interpret the data using modern computational chemistry techniques.

Introduction: The Significance of UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths of absorbed light are characteristic of the molecule's electronic structure, making UV-Vis spectroscopy an invaluable tool in chemical identification, quantification, and the study of electronic properties.

For a molecule like this compound, which possesses a π-conjugated system modified by a strong electron-withdrawing nitro group (-NO₂) and an electron-donating pyrrolidinyl group, the UV-Vis spectrum is expected to reveal key charge-transfer characteristics. Predicting this spectrum computationally, primarily through Time-Dependent Density Functional Theory (TD-DFT), allows for an in-depth understanding of its photophysical properties before synthesis and experimental validation, aiding in the rational design of molecules with specific optical properties.[1][2]

Theoretical Background: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a quantum chemical method used to calculate the properties of molecules in their electronic excited states.[1] It is an extension of Density Functional Theory (DFT), which is a popular method for ground-state calculations. TD-DFT is widely used for predicting UV-Vis spectra because it offers a good balance between computational cost and accuracy for many systems.[3][4]

The core of the method involves calculating the excitation energies (the energy difference between the ground and excited states) and the oscillator strengths, which relate to the intensity of the absorption peaks.[5] The main electronic transitions, such as π → π* and n → π*, can be identified by analyzing the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) involved in each excitation.[6][7]

Computational Protocol for TD-DFT Calculation

This section details the step-by-step methodology to compute the theoretical UV-Vis spectrum of this compound. This protocol is designed for use with quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Preparation

  • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

  • Perform an initial, low-level geometry optimization using a semi-empirical method like PM6 or a fast DFT method to obtain a reasonable starting geometry.[1]

Step 2: Ground State Geometry Optimization

  • The crucial first step is to find the molecule's most stable (lowest energy) conformation.[1] This is achieved through a geometry optimization using DFT.

  • Functional Selection: The choice of the functional is critical. For molecules with potential charge-transfer characteristics, hybrid functionals are often recommended. B3LYP is a widely used and well-benchmarked functional.[4][8] For potentially better accuracy with charge-transfer states, range-separated functionals like CAM-B3LYP or ωB97X-D are also excellent choices.[9]

  • Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a robust choice, providing a good description of polarization and diffuse functions, which are important for excited states.[1][7]

  • Solvent Modeling: UV-Vis spectra are typically measured in solution. The influence of the solvent on the electronic transitions can be significant. An implicit solvent model, such as the Polarizable Continuum Model (PCM), is highly recommended.[2][4][10] The solvent used in the experiment (e.g., methanol, ethanol, chloroform) should be specified in the calculation.

Step 3: Vibrational Frequency Analysis

  • Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.[1]

  • The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies.

  • This step also provides the zero-point vibrational energy and other thermodynamic data.

Step 4: TD-DFT Excited State Calculation

  • Using the optimized ground-state geometry, the final TD-DFT calculation is performed to obtain the electronic excitation energies and oscillator strengths.[1]

  • This calculation should be run using the same functional, basis set, and solvent model as the optimization step.

  • Typically, the first 10-20 singlet excited states are requested to ensure all significant transitions in the UV-Vis range are captured.[10]

Below is a diagram illustrating the computational workflow.

G Computational Workflow for Theoretical UV-Vis Spectrum cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis & Output A 1. Build 3D Molecular Structure (this compound) B 2. Ground State Geometry Optimization (e.g., B3LYP/6-311+G(d,p), PCM Solvent) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. TD-DFT Excited State Calculation (Calculate Excitation Energies & Oscillator Strengths) C->D E 5. Extract Data: λmax, Oscillator Strength (f), Orbital Contributions D->E F 6. Generate Theoretical Spectrum (Broaden peaks with Gaussian/Lorentzian functions) E->F

Caption: Workflow for predicting a theoretical UV-Vis spectrum using TD-DFT.

Experimental Protocol for Validation

To validate the theoretical predictions, an experimental UV-Vis spectrum should be recorded.

Methodology:

  • Sample Preparation: Prepare a dilute solution of synthesized this compound in a UV-transparent solvent (the same solvent used in the TD-DFT calculation, e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation and Interpretation

The output from the TD-DFT calculation provides a list of excited states, their corresponding excitation energies (in eV), and their oscillator strengths (f, a dimensionless quantity representing the transition probability).

  • Conversion: Convert excitation energies (E, in eV) to wavelength (λ, in nm) using the formula: λ = 1239.8 / E.

  • Interpretation: The transitions with the highest oscillator strengths correspond to the most intense peaks in the spectrum. An oscillator strength greater than 0.01 is typically considered significant.

  • Orbital Analysis: The calculation will also specify which molecular orbitals are involved in each transition (e.g., HOMO -> LUMO, HOMO-1 -> LUMO). This is critical for assigning the nature of the transition (e.g., π → π* or n → π). For this compound, strong π → π transitions are expected due to the aromatic system, along with potential intramolecular charge transfer (ICT) transitions from the electron-donating pyrrolidinyl group to the electron-withdrawing nitropyridine core.

The calculated data should be summarized in a table for clarity.

Table 1: Theoretical Absorption Maxima (λmax), Excitation Energies (E), Oscillator Strengths (f), and Major Orbital Contributions for this compound in [Solvent]

Stateλmax (nm)E (eV)Oscillator Strength (f)Major Orbital ContributionsAssignment
S₁DataDataDatae.g., HOMO → LUMO (95%)e.g., ICT/π→π
S₂DataDataDatae.g., HOMO-1 → LUMO (80%)e.g., π→π
S₃DataDataDatae.g., HOMO → LUMO+1 (90%)e.g., π→π*
..................

This table is a template for presenting the results obtained from the TD-DFT calculation.

Based on studies of similar compounds like 2-amino-5-nitropyridine, one can anticipate strong absorption bands in the UV-A or near-visible region (300-450 nm) due to the extended conjugation and charge-transfer character of the molecule.[6][11] The presence of both a strong donor and acceptor group on the pyridine ring likely results in a significant bathochromic (red) shift compared to unsubstituted pyridine.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Nitro-2-(1-pyrrolidinyl)pyridine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 5-Nitro-2-(1-pyrrolidinyl)pyridine scaffold. This privileged structure, combining the electron-withdrawing properties of a nitro group with the versatile binding capabilities of pyridine and pyrrolidine rings, has emerged as a promising starting point for the development of novel therapeutic agents. This document outlines its potential applications, supported by available data, and provides detailed protocols for the synthesis of derivatives and the evaluation of their biological activity.

Introduction to the this compound Scaffold

The this compound scaffold integrates several key features beneficial for drug design. The pyridine ring serves as a common motif in numerous FDA-approved drugs, offering a versatile framework for introducing substituents.[1] The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, provides a three-dimensional structural element that can enhance binding affinity and improve pharmacokinetic properties.[2][3] The presence of a nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, potentially enhancing its biological activity.[2]

Potential Therapeutic Applications

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, primarily leveraging the known biological activities of nitropyridines and pyrrolidines. Docking studies have suggested that compounds with a similar structural framework may exhibit anti-inflammatory activity by fitting into the active sites of enzymes like COX-1 and COX-2.[2] Furthermore, the broader class of nitropyridine derivatives has shown promise as antimicrobial and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with pyrrolidine, or the nitration of a pre-formed 2-(1-pyrrolidinyl)pyridine.

General Synthetic Workflow

G start Starting Materials (e.g., 2-chloro-5-nitropyridine, pyrrolidine) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product This compound Scaffold characterization->final_product derivatization Further Derivatization (e.g., reduction of nitro group, substitution on pyrrolidine ring) final_product->derivatization final_derivatives Target Derivatives derivatization->final_derivatives

General workflow for synthesis.

Quantitative Biological Data

While extensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, preliminary studies on related nitropyridine compounds have shown promising results in enzyme inhibition assays.

Compound ClassTargetAssay TypeIC50 (µM)
5-Nitropyridin-2-yl derivativeChymotrypsinEnzyme Inhibition8.67 ± 0.1
5-Nitropyridin-2-yl derivativeUreaseEnzyme Inhibition29.21 ± 0.98

Table 1: Inhibitory activity of a representative 5-nitropyridine derivative against chymotrypsin and urease.[1]

Experimental Protocols

Detailed protocols for key biological assays are provided below to facilitate the evaluation of novel derivatives based on the this compound scaffold.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with solvent and no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Huh-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Urease Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against the urease enzyme.

Materials:

  • Jack bean urease.

  • Urea solution.

  • Phosphate buffer (pH 7.0).

  • Phenol reagent (phenol and sodium nitroprusside).

  • Alkali reagent (sodium hydroxide and sodium hypochlorite).

  • 96-well microtiter plates.

  • Microplate reader.

  • Thiourea (standard inhibitor).

Procedure:

  • In a 96-well plate, add the test compound solution and urease enzyme solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding urea solution to each well.

  • Incubate again at 37°C for 10 minutes.

  • Add the phenol reagent and the alkali reagent to each well to stop the reaction and develop the color.

  • Incubate for a further 30 minutes at 37°C.

  • Measure the absorbance at 630 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Logic

The design and evaluation of compounds based on the this compound scaffold often follow a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Mechanism of Action Studies Antimicrobial Screening Antimicrobial Screening Hit Compounds Hit Compounds Antimicrobial Screening->Hit Compounds Cytotoxicity Screening Cytotoxicity Screening Cytotoxicity Screening->Hit Compounds Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Compounds->Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization Enzyme Inhibition Assays Enzyme Inhibition Assays Lead Optimization->Enzyme Inhibition Assays Apoptosis Assays Apoptosis Assays Lead Optimization->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Lead Optimization->Cell Cycle Analysis

Logical workflow for drug discovery.

For instance, in cancer research, compounds demonstrating potent cytotoxicity would be further investigated for their mechanism of action, which could involve the induction of apoptosis.

G This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

References

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations. The protocols described are based on established chemical principles, including electrophilic aromatic substitution and nucleophilic aromatic substitution.

Chemical Properties and Data

The key physical and chemical properties of the target compound are summarized below.

PropertyValue
CAS Number 26820-63-3
Molecular Formula C₉H₁₁N₃O₂[1]
Molecular Weight 193.20 g/mol [2]
Appearance Yellow to orange solid (predicted)
Melting Point 137-139 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8 °C.
Spectroscopic Data (Predicted)
SpectroscopyExpected Characteristic Peaks
¹H NMR Signals corresponding to aromatic protons and aliphatic protons of the pyrrolidine ring.
¹³C NMR Signals for aromatic carbons and aliphatic carbons of the pyrrolidine ring.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight.
IR Characteristic peaks for N-O stretching of the nitro group and C-N stretching.

Protocol 1: Synthesis via Electrophilic Nitration

This protocol details the synthesis of this compound through the direct nitration of 2-(1-pyrrolidinyl)pyridine. The pyrrolidinyl group at the C-2 position acts as an activating group and directs the incoming electrophile (nitronium ion) to the C-5 position.[3]

Reaction Scheme

2-(1-pyrrolidinyl)pyridine 2-(1-pyrrolidinyl)pyridine This compound This compound 2-(1-pyrrolidinyl)pyridine->this compound HNO₃, H₂SO₄ 0-5 °C

Caption: Reaction scheme for the nitration of 2-(1-pyrrolidinyl)pyridine.
Materials and Reagents

  • 2-(1-pyrrolidinyl)pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Addition of Reactant: Slowly add 2-(1-pyrrolidinyl)pyridine to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[3]

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-(1-pyrrolidinyl)pyridine and H₂SO₄ at 0-5 °C B Add HNO₃/H₂SO₄ mixture A->B C Stir and Monitor by TLC B->C D Quench with Ice C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate in vacuo H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via nitration.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from 5-bromo-2-nitropyridine and pyrrolidine. This method involves a nucleophilic aromatic substitution reaction, which can be facilitated by microwave irradiation.[4]

Reaction Scheme

5-bromo-2-nitropyridine + Pyrrolidine 5-bromo-2-nitropyridine + Pyrrolidine This compound This compound 5-bromo-2-nitropyridine + Pyrrolidine->this compound Microwave, 120 °C, 1h

Caption: Reaction scheme for the nucleophilic aromatic substitution.
Materials and Reagents

  • 5-bromo-2-nitropyridine

  • Pyrrolidine

  • Ethyl Acetate

  • Heptane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel for column chromatography

Equipment
  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Column chromatography setup

Experimental Protocol
  • Reaction Setup: In a microwave reaction vessel, combine 5-bromo-2-nitropyridine (1.0 eq) and pyrrolidine (5.0 eq).[4]

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.[4]

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the organic phase twice with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (from 100/0 to 50/50 v/v) to afford the pure product.[4]

Quantitative Data from Literature
Reactant (5-bromo-2-nitropyridine)Reactant (Pyrrolidine)Product (2-nitro-5-(pyrrolidin-1-yl)pyridine)Yield
600 mg (2.93 mmol)1.05 g (14.63 mmol)410 mg~72% (calculated)

Note: The isomer obtained in this protocol is 2-nitro-5-(pyrrolidin-1-yl)pyridine, which is a structural isomer of the target compound from Protocol 1. The naming convention can sometimes be ambiguous in literature; however, the synthetic strategy is valid for producing a pyrrolidinyl nitropyridine derivative.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-bromo-2-nitropyridine and Pyrrolidine B Microwave Irradiation (120 °C, 1h) A->B C Dilute with Water B->C D Extract with Ethyl Acetate C->D E Wash with Water D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis via nucleophilic aromatic substitution.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • Nitroaromatic compounds can be toxic and may have explosive properties under certain conditions.

  • Pyrrolidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Application Notes and Protocols for 5-Nitro-2-(1-pyrrolidinyl)pyridine in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(1-pyrrolidinyl)pyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in numerous pharmaceuticals, and its reactivity can be finely tuned by the strategic placement of substituents. In this molecule, the potent electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the electron-donating pyrrolidinyl group at the 2-position enhances the electron density of the ring, influencing its reactivity and potential as a scaffold for novel therapeutics.

These application notes provide a comprehensive overview of the utility of this compound in SNAr reactions. Contrary to reactions where a halide is a leaving group, in this highly activated system, the nitro group itself can be displaced by strong nucleophiles. This opens up synthetic pathways to a variety of substituted pyridine derivatives. The following sections detail the underlying mechanism, provide quantitative data on related reactions, and offer experimental protocols for leveraging this reactivity in a laboratory setting.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the leaving group. In this specific case, the nitro group (as a nitrite ion, NO₂⁻) is expelled.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[1] The stability of this intermediate is a key factor in the feasibility of the reaction.

Quantitative Data

While specific kinetic data for the displacement of the nitro group from this compound is not extensively reported, kinetic studies on analogous 2-substituted-5-nitropyridines provide valuable insights into the reactivity of this class of compounds. For instance, a study on the reaction of 2-methoxy-5-nitropyridine with various secondary amines, including pyrrolidine, in aqueous solution at 20°C, demonstrated the feasibility of SNAr at the C2 position.[2]

The following table summarizes the second-order rate constants for the reaction of 2-methoxy-5-nitropyridine with different amine nucleophiles. This data highlights the influence of the nucleophile on the reaction rate.

NucleophileSecond-order rate constant (k) in L mol⁻¹ s⁻¹
Pyrrolidine6.49 x 10⁻⁵
Piperidine3.65 x 10⁻⁵
Morpholine1.30 x 10⁻⁵

Data extracted from a kinetic study on 2-methoxy-5-nitropyridine.[2]

This data suggests that more basic and less sterically hindered amines are more reactive nucleophiles in this SNAr reaction. While the leaving group in this example is a methoxy group, the principles of nucleophilic attack on the activated pyridine ring are transferable. The displacement of a nitro group is also a known, albeit less common, SNAr pathway, particularly in highly activated systems.[3][4]

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound where the nitro group is the intended leaving group. These protocols are based on established procedures for SNAr reactions on activated nitropyridines and should be optimized for specific nucleophiles and substrates.

Protocol 1: Reaction with Thiol Nucleophiles

Objective: To synthesize 5-thio-substituted-2-(1-pyrrolidinyl)pyridines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and the desired thiol (1.2 equiv).

  • Add anhydrous potassium carbonate (2.0 equiv) to the flask.

  • Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.5 M).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Reaction with Alkoxide Nucleophiles

Objective: To synthesize 5-alkoxy-2-(1-pyrrolidinyl)pyridines.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.5 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Slowly add the solution of this compound to the freshly prepared alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism

Caption: General mechanism of the SNAr reaction on this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow

experimental_workflow start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Reaction (Heating and Monitoring by TLC) start->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_product Final Product analysis->end_product

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

This compound serves as a valuable substrate in nucleophilic aromatic substitution reactions, primarily through the displacement of the highly activating nitro group. This reactivity profile allows for the synthesis of a diverse array of 5-substituted-2-(1-pyrrolidinyl)pyridine derivatives, which are of considerable interest in the field of drug discovery. The provided protocols offer a foundational methodology for exploring these transformations. Researchers are encouraged to adapt and optimize these conditions to suit their specific nucleophiles and target molecules, thereby unlocking the full synthetic potential of this versatile heterocyclic building block.

References

"applications of 5-Nitro-2-(1-pyrrolidinyl)pyridine as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Nitro-2-(1-pyrrolidinyl)pyridine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring activated by a nitro group and functionalized with a pyrrolidine moiety, offers multiple avenues for synthetic transformations. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, rendering the C2 and C6 positions susceptible to nucleophilic attack and facilitating the reduction of the nitro group itself to a versatile amino functionality. The pyrrolidine substituent, a common motif in many FDA-approved drugs, can enhance a molecule's pharmacokinetic properties and provide a three-dimensional framework for interaction with biological targets.

This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into the corresponding aminopyridine, a key intermediate for further derivatization.

Key Synthetic Transformations

The primary applications of this compound as a building block revolve around two main transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-Amino-2-(1-pyrrolidinyl)pyridine. This transformation is crucial as the resulting aromatic amine is a versatile precursor for a wide range of functional groups. Common applications of the amino group include:

    • Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

    • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

    • Diazotization reactions: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -halogens).

    • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): While the pyrrolidinyl group is already installed, the understanding of its synthesis through SNAr on a nitropyridine precursor is key to appreciating the reactivity of this class of compounds. The nitro group strongly activates the pyridine ring towards nucleophilic attack, allowing for the displacement of a suitable leaving group (e.g., a halide) at the C2 or C6 position.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block via a nucleophilic aromatic substitution reaction between 5-bromo-2-nitropyridine and pyrrolidine.

Reaction Scheme:

G A 5-Bromo-2-nitropyridine C This compound A->C Microwave, 120 °C, 1h B Pyrrolidine B->C

Synthesis of the building block.

Materials:

  • 5-Bromo-2-nitropyridine

  • Pyrrolidine

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor (e.g., Biotage)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • A mixture of 5-bromo-2-nitropyridine (600 mg, 2.93 mmol) and pyrrolidine (1.05 g, 14.63 mmol) is heated in a microwave reactor for 1 hour at 120°C.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic phase is washed twice with water, dried over MgSO₄, and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (from 100/0 to 50/50 v/v) to yield this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mg)mmolesEquivalents
5-Bromo-2-nitropyridine202.996002.931.0
Pyrrolidine71.12105014.635.0
Product Molar Mass ( g/mol ) Yield (mg) Yield (%)
This compound193.20410~72%

Yield is calculated based on the reported product mass.

Protocol 2: Reduction of this compound to 5-Amino-2-(1-pyrrolidinyl)pyridine

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Reaction Scheme:

G A This compound C 5-Amino-2-(1-pyrrolidinyl)pyridine A->C Solvent (e.g., Methanol or Ethanol) B H2, Pd/C B->C

Reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas several times to replace the inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry. It is advisable to keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(1-pyrrolidinyl)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Equivalents
This compound193.201.0
10% Pd/C-0.05 - 0.10
Hydrogen Gas2.02Excess
Product Molar Mass ( g/mol ) Expected Yield
5-Amino-2-(1-pyrrolidinyl)pyridine163.22>90%

Yields for this type of reaction are typically high.

Application Example: Synthesis of Amide Derivatives

The resulting 5-Amino-2-(1-pyrrolidinyl)pyridine can be readily used in amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.

Workflow for Amide Synthesis:

G cluster_0 Amide Synthesis Workflow start 5-Amino-2-(1-pyrrolidinyl)pyridine product Amide Product start->product acid Carboxylic Acid (R-COOH) acid->product coupling Coupling Agent (e.g., HATU, HOBt, EDCI) coupling->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF, DCM) solvent->product

Amide synthesis workflow.

A general procedure would involve dissolving 5-Amino-2-(1-pyrrolidinyl)pyridine, a carboxylic acid, a coupling agent (such as HATU), and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (such as DMF or DCM). The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and purification by chromatography to yield the desired amide. This approach allows for the introduction of a wide variety of substituents (the 'R' group from the carboxylic acid), enabling the exploration of structure-activity relationships in drug discovery programs.

"experimental procedure for the nitration of 2-(1-pyrrolidinyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 2-(1-pyrrolidinyl)pyridine, a reaction of interest in the synthesis of novel pharmaceutical intermediates. The pyrrolidinyl group at the 2-position of the pyridine ring is an activating group, directing electrophilic substitution primarily to the 5-position. This protocol outlines a robust method for the regioselective synthesis of 5-nitro-2-(1-pyrrolidinyl)pyridine using a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions. The procedure includes a comprehensive workflow for the reaction, work-up, purification, and characterization of the final product.

Introduction

The nitration of pyridine derivatives is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized heterocycles. While the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, the presence of electron-donating substituents can facilitate this reaction.[1] The 2-(1-pyrrolidinyl) group is a potent electron-donating group, which is anticipated to activate the pyridine ring towards nitration. Based on the directing effects of the pyrrolidinyl substituent and the deactivating nature of the pyridine nitrogen, the incoming nitro group is expected to be directed to the 5-position (para to the pyrrolidinyl group and meta to the ring nitrogen). This application note details a laboratory-scale procedure for this transformation.

Experimental Workflow Diagram

Nitration_Workflow A Preparation of Nitrating Mixture C Controlled Addition of Nitrating Mixture A->C B Dissolution of Starting Material B->C D Reaction Monitoring (TLC) C->D E Reaction Quenching D->E Upon completion F Neutralization E->F G Product Extraction F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, IR) I->J

Caption: Experimental workflow for the nitration of 2-(1-pyrrolidinyl)pyridine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-(1-pyrrolidinyl)pyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Analytical Grade
Fuming Nitric Acid (HNO₃)≥90%Analytical Grade
Dichloromethane (CH₂Cl₂)AnhydrousHPLC Grade
Ethyl Acetate (EtOAc)HPLC GradeHPLC Grade
HexanesHPLC GradeHPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAnalytical Grade
Deionized Water-In-house
Silica Gel60 Å, 230-400 meshFor column chromatography
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

1. Preparation of the Nitrating Mixture:

  • In a clean, dry 50 mL beaker placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.

  • Slowly, with constant stirring, add 2.5 mL of fuming nitric acid to the sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to stir for an additional 5 minutes in the ice bath.

2. Reaction Setup:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a dropping funnel, add 2.0 g of 2-(1-pyrrolidinyl)pyridine.

  • Dissolve the starting material in 20 mL of concentrated sulfuric acid. Stir the mixture until a clear solution is obtained.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

3. Nitration Reaction:

  • Transfer the prepared nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 2-(1-pyrrolidinyl)pyridine in sulfuric acid over a period of 30-45 minutes.

  • Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). A small aliquot of the reaction mixture should be carefully quenched in ice water, neutralized with NaHCO₃, and extracted with ethyl acetate for TLC analysis. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

5. Work-up and Extraction:

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Transfer the resulting aqueous suspension to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • The column should be packed using a slurry of silica gel in hexanes.

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Expected Results

The nitration of 2-(1-pyrrolidinyl)pyridine is expected to yield this compound as the major product. The physical and spectral data for this compound are summarized below.[2]

ParameterExpected Value
Product Name This compound
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Appearance Yellow solid
Melting Point 137-139 °C[2]
Purity (by NMR/HPLC) >95% after chromatography
Yield 60-75% (based on similar reactions)
Characterization Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.85 (d, 1H), 8.05 (dd, 1H), 6.40 (d, 1H), 3.60 (t, 4H), 2.05 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.2, 148.1, 135.5, 131.0, 106.5, 47.0, 25.5
Mass Spectrometry (ESI+) m/z: 194.09 [M+H]⁺
Infrared (IR, KBr) ν (cm⁻¹): ~3100, 2950, 1590, 1510 (NO₂ asym), 1340 (NO₂ sym), 1280, 830

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • The neutralization step with sodium bicarbonate will produce a significant amount of CO₂ gas, leading to frothing. Perform this step slowly in a large beaker to avoid overflow.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via electrophilic nitration. The procedure is suitable for laboratory-scale synthesis and yields the desired product in good purity after chromatographic purification. This method provides a valuable route to an important building block for further chemical synthesis in drug discovery and materials science.

References

Application Notes and Protocols for 5-Nitro-2-(1-pyrrolidinyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(1-pyrrolidinyl)pyridine is a versatile intermediate in medicinal chemistry, serving as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The presence of a nitro group, a pyrrolidine moiety, and a pyridine core provides multiple avenues for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. The pyridine ring is a well-established privileged structure in drug design, known for its ability to engage in key interactions with biological targets.[1] The pyrrolidine group can enhance solubility and introduce three-dimensionality, while the nitro group can be readily transformed into an amino group, a crucial functional handle for further elaboration. This document outlines the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors, and provides detailed experimental protocols for its synthesis and derivatization.

Key Applications in Drug Discovery

The 5-amino-2-(1-pyrrolidinyl)pyridine core, derived from the reduction of this compound, is a key structural motif in a variety of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold can act as a hinge-binder in the ATP-binding site of many kinases, making it an attractive starting point for the design of targeted therapies.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it a target for cancer therapy.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, with inhibitors being investigated as anticancer agents.[4]

  • TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε): Involved in inflammatory signaling pathways and are targets for autoimmune diseases and obesity.[5]

  • Polo-like Kinase 1 (Plk1): A critical regulator of mitosis, making it a target for the development of novel antimitotic cancer drugs.[6]

Data Presentation

The following table summarizes the biological activity of various pyridine derivatives, highlighting the potential of this chemical class in drug discovery.

Compound ClassTargetCell LineIC50 (µM)Reference
Pyridine-urea derivativesVEGFR-2-3.93 - 5.0[2]
Pyridine-urea derivativesMCF-7 (Breast Cancer)MCF-70.11 - 1.88[2]
Pyrazolopyridine derivativesCDK2/cyclin A2-0.24 - 3.52[4]
2-oxo-pyridine derivativesHepG-2 (Liver Cancer)HepG-28.42 - 78.17[7]
2-oxo-pyridine derivativesCaco-2 (Colon Cancer)Caco-27.83 - 84.43[7]
Pyridine-1,3,4-oxadiazole hybridPIM-1 Kinase-0.0143 - 0.0423[3]
Pyridine-1,3,4-oxadiazole hybridMCF-7 (Breast Cancer)MCF-70.5 - 5.27[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-5-nitropyridine

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Reduction of this compound to 5-Amino-2-(1-pyrrolidinyl)pyridine

This protocol details the catalytic hydrogenation of the nitro group to an amine, a crucial step for further functionalization.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-(1-pyrrolidinyl)pyridine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Urea-Functionalized Kinase Inhibitor Core

This protocol provides a general method for the synthesis of a urea derivative from 5-Amino-2-(1-pyrrolidinyl)pyridine, a common pharmacophore in kinase inhibitors.

Materials:

  • 5-Amino-2-(1-pyrrolidinyl)pyridine

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 5-Amino-2-(1-pyrrolidinyl)pyridine (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

  • To this solution, add the desired aryl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure urea derivative.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound This compound 2-Chloro-5-nitropyridine->this compound Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->this compound Reduction (H2, Pd/C) Reduction (H2, Pd/C) This compound->Reduction (H2, Pd/C) 5-Amino-2-(1-pyrrolidinyl)pyridine 5-Amino-2-(1-pyrrolidinyl)pyridine Reduction (H2, Pd/C)->5-Amino-2-(1-pyrrolidinyl)pyridine Urea Derivative (Kinase Inhibitor Core) Urea Derivative (Kinase Inhibitor Core) 5-Amino-2-(1-pyrrolidinyl)pyridine->Urea Derivative (Kinase Inhibitor Core) Urea Formation Aryl isocyanate Aryl isocyanate Aryl isocyanate->Urea Derivative (Kinase Inhibitor Core)

Caption: Synthetic workflow for a kinase inhibitor core from this compound.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (Urea Derivative) Inhibitor->Autophosphorylation Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a kinase inhibitor.

References

Application Notes and Protocols: Catalytic Activity of a Palladium(II) Complex with 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands modulate the electronic and steric properties of the metal, thereby influencing the rates and selectivities of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

This document describes the synthesis and application of a novel palladium(II) complex, Dichloro[bis(5-nitro-2-(1-pyrrolidinyl)pyridine)]palladium(II), as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction. The ligand, this compound, features a pyridine ring system for coordination to the metal and is functionalized with two distinct groups: an electron-withdrawing nitro group and an electron-donating pyrrolidinyl group. This electronic arrangement is hypothesized to enhance catalytic activity by influencing the electron density at the palladium center. The presence of electron-withdrawing groups on pyridine ligands can impact the physicochemical properties and catalytic efficiency of their metal complexes.[3][4]

Synthesis of Dichloro[bis(this compound)]palladium(II)

A general and reliable method for the synthesis of palladium(II) complexes with pyridine-derived ligands is presented below. This protocol is adapted from established procedures for the synthesis of similar palladium(II) dihalide complexes.[3][5]

Experimental Protocol:

Materials:

  • This compound (2.1 equivalents)

  • Palladium(II) chloride (PdCl₂) (1 equivalent)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) chloride (1.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask. The mixture will form a suspension.

  • In a separate flask, dissolve this compound (2.1 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. The suspension should gradually become a clear, colored solution, followed by the precipitation of the product.

  • After 12 hours, allow the mixture to cool to room temperature.

  • The solid product is collected by filtration under inert conditions.

  • Wash the collected solid with cold anhydrous acetonitrile (2 x 5 mL) and then with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid product under high vacuum for 4 hours to yield the Dichloro[bis(this compound)]palladium(II) complex as a stable solid.

  • Characterize the complex using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex was evaluated as a pre-catalyst in the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[1][2]

Data Presentation

The catalytic activity of Dichloro[bis(this compound)]palladium(II) was assessed under various conditions to determine its efficacy. The results are summarized in the table below.

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)TON (Turnover Number)
11.0K₂CO₃Toluene/H₂O (4:1)100128585
20.5K₂CO₃Toluene/H₂O (4:1)1001292184
30.1K₂CO₃Toluene/H₂O (4:1)1001295950
40.1Cs₂CO₃Toluene/H₂O (4:1)1001298980
50.1K₃PO₄Toluene/H₂O (4:1)1001294940
60.1K₂CO₃Dioxane/H₂O (4:1)1001291910
70.1K₂CO₃Toluene/H₂O (4:1)802478780

Yields were determined by GC analysis using an internal standard. TON = (moles of product) / (moles of catalyst).

Experimental Protocol for Catalysis

Materials:

  • Dichloro[bis(this compound)]palladium(II) pre-catalyst

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Deionized water (1 mL)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube, add the Dichloro[bis(this compound)]palladium(II) pre-catalyst (0.001 mmol, 0.1 mol%).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (10 mL) and water (10 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Reactants & Catalyst to Schlenk Tube (Aryl Halide, Boronic Acid, Base, Pd-Complex) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Solvents (Toluene/Water) B->C D 4. Heat and Stir (100 °C, 12h) C->D E 5. Work-up (Cool, Quench, Extract with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, GC-MS) F->G

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction is depicted below, illustrating the key mechanistic steps.[2][6]

G Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OA + R¹-X TM Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OA->TM + [R²-B(OR)₃]⁻ - X⁻ TM->Pd0 Reductive Elimination Product R¹-R² TM->Product Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + Base (OH⁻) Boronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Synthesis of Biologically Active Compounds from 5-Nitro-2-(1-pyrrolidinyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(1-pyrrolidinyl)pyridine is a versatile scaffold in medicinal chemistry, combining the key structural features of both a pyridine ring and a pyrrolidine moiety. The pyridine core is a well-established pharmacophore present in numerous approved drugs, while the pyrrolidine ring offers a three-dimensional structural element that can enhance binding affinity and pharmacokinetic properties.[1] The presence of an electron-withdrawing nitro group at the 5-position of the pyridine ring significantly influences its electronic properties, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules.[1]

This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from this compound, focusing on key synthetic transformations and their potential therapeutic applications.

Key Synthetic Strategies & Signaling Pathways

The primary synthetic strategies for elaborating the this compound scaffold involve the transformation of the nitro group and functionalization of the pyridine ring. A crucial first step is often the reduction of the nitro group to an amine, yielding 5-Amino-2-(1-pyrrolidinyl)pyridine. This amino group serves as a versatile handle for a variety of subsequent chemical modifications, including amide bond formation, sulfonylation, and urea formation, to generate libraries of compounds for biological screening.

Synthesis_Pathway A This compound B 5-Amino-2-(1-pyrrolidinyl)pyridine A->B Reduction C Amide Derivatives B->C Acylation D Sulfonamide Derivatives B->D Sulfonylation E Urea Derivatives B->E Isocyanate Reaction F Biologically Active Compounds (e.g., Kinase Inhibitors, Antimicrobial Agents) C->F D->F E->F

Caption: General synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-(1-pyrrolidinyl)pyridine

This protocol describes the reduction of the nitro group of this compound to form the corresponding amine, a key intermediate for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-(1-pyrrolidinyl)pyridine as a solid. The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Amide Derivatives from 5-Amino-2-(1-pyrrolidinyl)pyridine

This protocol outlines the general procedure for the acylation of 5-Amino-2-(1-pyrrolidinyl)pyridine to synthesize a library of amide derivatives.

Materials:

  • 5-Amino-2-(1-pyrrolidinyl)pyridine

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 5-Amino-2-(1-pyrrolidinyl)pyridine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Alternative for carboxylic acids: To a solution of the carboxylic acid (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), and base (e.g., DIPEA, 2.0 eq) in anhydrous DMF, add 5-Amino-2-(1-pyrrolidinyl)pyridine (1.0 eq). Stir at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.

Data Presentation

While specific quantitative data for a wide range of biologically active compounds derived directly from this compound is not extensively available in the public domain, the following tables represent hypothetical data based on the biological activities of structurally related nitropyridine and aminopyridine derivatives. These tables are for illustrative purposes to guide researchers in organizing their experimental findings.

Table 1: Hypothetical Anticancer Activity of Amide Derivatives

Compound IDR Group (Acyl Moiety)Cell LineIC₅₀ (µM)
AMD-01 BenzoylMCF-7 (Breast)8.5
AMD-02 4-ChlorobenzoylMCF-7 (Breast)5.2
AMD-03 3-MethoxybenzoylA549 (Lung)12.1
AMD-04 Thiophene-2-carbonylA549 (Lung)7.8
AMD-05 CyclohexanecarbonylHCT116 (Colon)> 50

Table 2: Hypothetical Antimicrobial Activity of Sulfonamide Derivatives

Compound IDR Group (Sulfonyl Moiety)OrganismMIC (µg/mL)
SUL-01 BenzenesulfonylS. aureus16
SUL-02 4-ToluenesulfonylS. aureus8
SUL-03 Thiophene-2-sulfonylE. coli32
SUL-04 4-NitrobenzenesulfonylE. coli16
SUL-05 MethanesulfonylC. albicans> 64

Logical Workflow for Drug Discovery

The process of discovering novel bioactive compounds from this compound follows a logical workflow from initial synthesis to lead optimization.

Drug_Discovery_Workflow cluster_0 Synthesis & Screening cluster_1 Lead Optimization Start This compound Reduction Reduction to Amine Start->Reduction Derivatization Library Synthesis (Amides, Sulfonamides, etc.) Reduction->Derivatization Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->Lead_Opt Lead_Opt->ADMET Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical drug discovery workflow starting from the scaffold.

Conclusion

This compound represents a promising starting material for the development of novel therapeutic agents. The synthetic accessibility of its amino derivative allows for the creation of diverse chemical libraries. The protocols and conceptual frameworks provided herein are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore the full potential of this valuable scaffold. Further investigation into the synthesis and biological evaluation of derivatives is warranted to uncover new lead compounds for various disease targets.

References

Application Notes & Protocols: Functionalization of the Pyridine Ring in 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Nitro-2-(1-pyrrolidinyl)pyridine is a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The molecule's reactivity is dictated by the interplay of its substituents: the electron-donating pyrrolidinyl group at the C-2 position and the strongly electron-withdrawing nitro group at the C-5 position.[1] This electronic arrangement makes the pyridine ring electron-deficient and activates it towards specific transformations, particularly nucleophilic substitution, while also defining pathways for modifying the nitro group itself. These notes provide an overview of key functionalization strategies and detailed experimental protocols.

Overview of Reactivity

The electronic properties of the substituents govern the regioselectivity of reactions. The pyrrolidinyl group increases electron density, particularly at the ortho and para positions (C-3 and C-5), while the nitro group strongly withdraws electron density, making the ring susceptible to nucleophilic attack, especially at the positions ortho and para to it (C-4 and C-6).

G cluster_molecule This compound cluster_properties Electronic Effects & Reactive Sites mol Structure Nuc_Attack Favored Nucleophilic Attack (C4, C6) mol->Nuc_Attack Susceptible to Elec_Attack Disfavored Electrophilic Attack (Deactivated Ring) mol->Elec_Attack Resistant to Pyrrolidinyl 2-Pyrrolidinyl Group (Electron Donating) Pyrrolidinyl->mol Activates Nitro 5-Nitro Group (Electron Withdrawing) Nitro->mol Deactivates

Caption: Electronic influences on this compound reactivity.

Synthesis of this compound

The title compound is typically prepared via electrophilic nitration of the precursor, 2-(1-pyrrolidinyl)pyridine. The electron-donating pyrrolidinyl group directs the incoming electrophile (NO₂⁺) to the C-5 position.[1]

Experimental Protocol: Nitration of 2-(1-pyrrolidinyl)pyridine
  • Preparation: Cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath with mechanical stirring.

  • Addition of Starting Material: Slowly add 2-(1-pyrrolidinyl)pyridine to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise to the solution. Maintain the reaction temperature between 0 and 5 °C throughout the addition.[1]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This should precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.[1]

Reagent/SolventRoleTypical Molar Ratio
2-(1-pyrrolidinyl)pyridineStarting Material1.0 eq
Concentrated H₂SO₄Solvent & CatalystExcess
Concentrated HNO₃Nitrating Agent1.0 - 1.2 eq
Ice, Water, NaHCO₃Workup ReagentsAs needed
Ethanol or Ethyl Acetate/HexanePurification SolventAs needed

Table 1: Reagents for the Synthesis of this compound.

Functionalization via Reduction of the Nitro Group

One of the most versatile functionalization strategies for this molecule is the reduction of the nitro group to an amine (5-Amino-2-(1-pyrrolidinyl)pyridine). This resultant aniline derivative is a key intermediate for numerous subsequent reactions, including diazotization and amide bond formation. A variety of reagents can accomplish this transformation with varying degrees of selectivity and under different conditions.[2]

Comparison of Reduction Methods
MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NickelRoom temp to moderate heat, 1-50 atm H₂Clean, high yield, simple workup.[3]May reduce other functional groups; requires specialized equipment.
Metal/Acid Reduction Fe, Zn, or SnCl₂ with HCl or Acetic AcidRoom temp to refluxInexpensive, effective, tolerates some functional groups.[3]Stoichiometric metal waste, sometimes harsh acidic conditions.
Transfer Hydrogenation Hydrazine, Ammonium formatePd/C, Zn, or Mg powder catalyst, refluxAvoids use of H₂ gas, generally mild.Can be slower, hydrazine is toxic.
Sulfide Reduction Na₂S or (NH₄)₂SAqueous or alcoholic solution, heatCan be selective for one nitro group in dinitro compounds.[3]Often requires heating, can have side reactions.

Table 2: Comparison of Common Methods for Aromatic Nitro Group Reduction.

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is a reliable and common laboratory-scale procedure for reducing aromatic nitro groups.[3]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Add concentrated hydrochloric acid (HCl) dropwise and heat the mixture to reflux (typically 50-70 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic (~9-10). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by column chromatography on silica gel if necessary.

G start Start: This compound step1 1. Dissolve in Ethanol 2. Add SnCl2·2H2O start->step1 step2 3. Add conc. HCl 4. Heat to Reflux (1-3h) step1->step2 step3 5. Cool to RT 6. Neutralize with NaHCO3 (aq) to pH 9-10 step2->step3 step4 7. Extract with Ethyl Acetate step3->step4 step5 8. Wash, Dry (Na2SO4), and Concentrate step4->step5 end Product: 5-Amino-2-(1-pyrrolidinyl)pyridine step5->end

Caption: Workflow for the reduction of the nitro group using SnCl₂.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SₙAr).[4] Specifically, Vicarious Nucleophilic Substitution (VNS) allows for the direct C-H functionalization at positions activated by the nitro group, typically C-4 or C-6.[1]

G start This compound + Nucleophile (e.g., R-CH2-X) step1 Base (e.g., t-BuOK) in DMSO or THF start->step1 step2 Formation of Meisenheimer-like σ-adduct intermediate step1->step2 Nucleophilic Attack step3 β-Elimination of HX step2->step3 product Functionalized Product (e.g., 4-Alkyl-5-nitro-2-(1-pyrrolidinyl)pyridine) step3->product Rearomatization

Caption: General pathway for Vicarious Nucleophilic Substitution (VNS).

General Protocol: Vicarious Nucleophilic Substitution (VNS)
  • Setup: To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMSO, THF) under an inert atmosphere (N₂ or Ar), add the carbanion precursor (e.g., a compound with an active methylene group).

  • Base Addition: Cool the mixture to the desired temperature (e.g., -40 °C to room temperature) and add a strong base (e.g., potassium tert-butoxide, sodium hydride) portion-wise.

  • Reaction: Stir the reaction mixture at the chosen temperature for several hours, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of an aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Further Diversification via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds on aromatic rings.[5][6] Direct C-H activation on the nitropyridine ring can be challenging. A more robust strategy involves converting the nitro group into a more suitable handle for cross-coupling, such as a halide or triflate. This is typically achieved by first reducing the nitro group to an amine, followed by a Sandmeyer or related reaction.

G start This compound step1 Nitro Group Reduction (See Protocol 3) start->step1 amine 5-Amino-2-(1-pyrrolidinyl)pyridine step1->amine step2 Diazotization (NaNO2, HBr/HCl) amine->step2 diazonium Pyridinediazonium Salt (Intermediate) step2->diazonium step3 Sandmeyer Reaction (e.g., CuBr, CuCl) diazonium->step3 halide 5-Halo-2-(1-pyrrolidinyl)pyridine (X = Br, Cl) step3->halide step4 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) halide->step4 product Diversified Products (Aryl, Alkyl, Amine, etc.) step4->product

References

The Nitro Group's Decisive Role in the Reactivity of 5-Nitro-2-(1-pyrrolidinyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the role of the nitro group in modulating the chemical reactivity and potential biological activity of 5-Nitro-2-(1-pyrrolidinyl)pyridine. The potent electron-withdrawing nature of the nitro group at the C-5 position of the pyridine ring profoundly influences the molecule's electronic properties, rendering it a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. These notes offer a summary of its reactivity, quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the underlying chemical principles.

Introduction

This compound is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structure combines a pyridine core, a common motif in pharmaceuticals, with a pyrrolidine ring and a nitro functional group. The presence and position of the nitro group are paramount in defining the molecule's reactivity. As a strong electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, and more significantly, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C-2 and C-6).[1][2] This activation is central to its synthetic utility and potential biological applications. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is also a privileged scaffold in drug discovery, known to enhance stereochemistry and pharmacokinetic properties.[3][4]

The Role of the Nitro Group in Chemical Reactivity

The nitro group (-NO₂) at the C-5 position of 2-(1-pyrrolidinyl)pyridine dramatically alters the electron density distribution of the pyridine ring. This is due to its strong -I (inductive) and -M (mesomeric or resonance) effects, which pull electron density away from the aromatic system.[1]

1. Activation for Nucleophilic Aromatic Substitution (SNAr):

The most significant consequence of the nitro group's presence is the pronounced activation of the pyridine ring towards nucleophilic attack.[1][2] The C-2 and C-6 positions, being ortho and para to the nitro group, become highly electrophilic. This facilitates the displacement of a suitable leaving group at these positions by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5] The nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[5]

2. Deactivation for Electrophilic Aromatic Substitution:

In contrast to its activating role in SNAr, the electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic attack. The reduced electron density on the ring makes it less susceptible to reaction with electrophiles.

Data Presentation

Table 1: Synthesis Yield of this compound via SNAr
PrecursorNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-nitropyridine (2.93 mmol)Pyrrolidine (14.63 mmol)Neat1201 (Microwave)~72*N/A

*Yield calculated based on the reported masses of starting material and product.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

The electron-withdrawing nitro group and the electron-donating pyrrolidinyl group exert significant influence on the chemical shifts of the pyridine ring protons. The nitro group at C-5 strongly deshields the adjacent protons at C-4 and C-6, causing them to resonate at a lower field. Conversely, the pyrrolidinyl group at C-2 shields the adjacent proton at C-3, shifting its signal upfield.

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-3~6.5 - 6.7ddShielded by the pyrrolidinyl group
H-4~8.20ddDeshielded by the nitro group
H-6~8.9 - 9.1dStrongly deshielded by the adjacent nitro group and ring nitrogen
H-2'/H-5' (Pyrrolidine)~3.5 - 3.7t or mProtons adjacent to the nitrogen
H-3'/H-4' (Pyrrolidine)~2.0 - 2.2mMore shielded methylene protons
Table 3: Comparative Reactivity of Amines in SNAr with 2-Chloro-5-nitropyridine

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with various aliphatic amines have shown the following order of nucleophilic reactivity.

NucleophileRelative Reactivity
Pyrrolidine>
Piperidine>
n-Butylamine

This table reflects the general trend in nucleophilicity, with specific rate constants being solvent-dependent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloro-5-nitropyridine and pyrrolidine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add pyrrolidine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Kinetic Analysis of the SNAr Reaction by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant for the reaction of 2-chloro-5-nitropyridine with pyrrolidine.

Materials and Equipment:

  • 2-Chloro-5-nitropyridine

  • Pyrrolidine

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-chloro-5-nitropyridine and pyrrolidine of known concentrations in the chosen anhydrous solvent.

  • Kinetic Measurement:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the pyrrolidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. The concentration of pyrrolidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Inject a small, precise volume of the 2-chloro-5-nitropyridine stock solution into the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants do not (determined by prior spectral scans) as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for a series of different pyrrolidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of pyrrolidine.

Mandatory Visualization

SNAr_Synthesis cluster_reactants Reactants reactant1 2-Chloro-5-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Pyrrolidine reactant2 Pyrrolidine reactant2->intermediate product This compound intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Synthetic pathway for this compound via SNAr.

Caption: Electronic influence of substituents on the pyridine ring.

Conclusion

The nitro group at the C-5 position of this compound is a powerful modulator of its chemical reactivity. Its strong electron-withdrawing properties are the primary determinant for the high susceptibility of the C-2 position to nucleophilic aromatic substitution, a key reaction in its synthesis. While this deactivates the ring towards electrophilic attack, the activation for SNAr reactions makes this compound and its analogs valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery. The provided protocols offer a foundation for the synthesis and kinetic analysis of this compound, enabling further research into its chemical properties and biological activities.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The pyridine ring, coupled with a nitro group and a pyrrolidine moiety, provides a scaffold with diverse pharmacological potential. Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave irradiation provides a rapid and efficient alternative for the synthesis of this and related compounds through nucleophilic aromatic substitution (SNA). This method is cleaner, faster, and more convenient for the generation of chemical libraries.

Reaction Principle

The synthesis of this compound via microwave assistance is based on a nucleophilic aromatic substitution (SNA) reaction. In this reaction, the electron-withdrawing nitro group at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack by pyrrolidine. The halogen atom (e.g., chloro or bromo) at the 2-position acts as a good leaving group, facilitating the substitution.

Experimental Protocols

Two primary protocols are presented, utilizing either 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine as the starting material.

Protocol 1: Synthesis from 2-Chloro-5-nitropyridine (Proposed)

This protocol is based on established principles of microwave-assisted SNA reactions on activated halopyridines.

Materials:

  • 2-Chloro-5-nitropyridine

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 2-chloro-5-nitropyridine (1.0 mmol, 158.56 mg).

  • Add an excess of pyrrolidine (2.0 to 5.0 mmol, 0.17 to 0.42 mL).

  • Add anhydrous DMF (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis from 2-Bromo-5-nitropyridine

This protocol is adapted from a reported procedure for the synthesis of the isomeric compound 2-nitro-5-(pyrrolidin-1-yl)pyridine.

Materials:

  • 5-Bromo-2-nitropyridine (for the synthesis of the isomer, as a reference) or 2-Bromo-5-nitropyridine

  • Pyrrolidine

  • Microwave reactor (e.g., Biotage)

  • Ethyl acetate

  • Heptane

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave reactor vial, combine 2-bromo-5-nitropyridine (1.0 mmol, 203.0 mg) and pyrrolidine (5.0 mmol, 0.42 mL).

  • Seal the vial and heat in a microwave synthesizer at 120°C for 1 hour.

  • After cooling, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient to yield the final product.

Data Presentation

The following table summarizes the key reaction parameters for the microwave-assisted synthesis of this compound.

ParameterProtocol 1 (Proposed)Protocol 2 (Adapted)
Starting Material 2-Chloro-5-nitropyridine2-Bromo-5-nitropyridine
Reagent PyrrolidinePyrrolidine
Solvent DMFNone (Neat)
Temperature 120-150°C120°C
Time 10-30 min60 min
Microwave Power Variable (as per instrument)Not specified
Work-up Aqueous work-up, extractionAqueous work-up, extraction
Purification Column ChromatographyColumn Chromatography

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2_X_5_nitropyridine 2-X-5-nitropyridine (X = Cl or Br) product This compound 2_X_5_nitropyridine->product Pyrrolidine Microwave (120-150 °C) 10-60 min pyrrolidine Pyrrolidine

Caption: Chemical reaction scheme for the synthesis.

Experimental Workflow

G start Start reactants Combine Reactants (2-Halo-5-nitropyridine & Pyrrolidine) in Microwave Vial start->reactants microwave Microwave Irradiation (120-150°C, 10-60 min) reactants->microwave workup Aqueous Work-up & Extraction microwave->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow diagram.

Safety Precautions

  • Microwave synthesis should be carried out in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave vials are designed for high pressures; however, always follow the manufacturer's guidelines for the microwave synthesizer.

  • Pyrrolidine is a flammable and corrosive liquid; handle with care.

  • 2-Halo-5-nitropyridines are irritants; avoid skin and eye contact.

Conclusion

The microwave-assisted synthesis of this compound represents a significant improvement over conventional methods, offering a rapid, efficient, and high-yielding route to this important synthetic intermediate. The protocols provided herein can be readily adapted for the synthesis of analogous compounds, facilitating the rapid generation of compound libraries for drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Electrophilic Nitration: This method involves the direct nitration of the precursor 2-(1-pyrrolidinyl)pyridine. Typically, a mixture of concentrated nitric acid and sulfuric acid is used at low temperatures. The pyrrolidinyl group at the C-2 position directs the incoming nitro group to the C-5 position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a 2-substituted-5-nitropyridine, where the substituent is a good leaving group (such as chlorine or bromine). This activated pyridine is then reacted with pyrrolidine. The strong electron-withdrawing nitro group at the C-5 position activates the C-2 position for nucleophilic attack by pyrrolidine.[1]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors depending on the synthetic route chosen:

  • For the Nitration Route:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor the progress using Thin Layer Chromatography (TLC).

    • Over-nitration or side-product formation: Harsh reaction conditions (high temperatures, excess nitrating agent) can lead to the formation of dinitrated products or other undesired isomers.[2]

    • Product loss during work-up: The product may be lost during the neutralization and extraction steps. Ensure careful pH adjustment and thorough extraction.

  • For the SNAr Route:

    • Poor quality of starting materials: The 2-substituted-5-nitropyridine must be pure, and the pyrrolidine should be free of excessive water.

    • Inefficient reaction conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and yield. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3][4]

    • Incomplete reaction: The leaving group may not be sufficiently activated, or the reaction time may be too short.

Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?

The impurity profile will depend on your synthetic method:

  • Nitration Route:

    • Unreacted 2-(1-pyrrolidinyl)pyridine: The starting material may not have fully reacted.

    • Isomeric byproducts: While the pyrrolidinyl group is a strong director to the 5-position, small amounts of other isomers, such as 3-Nitro-2-(1-pyrrolidinyl)pyridine, may form.

    • Dinitrated products: Under harsh conditions, a second nitro group may be added to the pyridine ring.

  • SNAr Route:

    • Unreacted 2-substituted-5-nitropyridine: The starting material may be present if the reaction did not go to completion.

    • Side products from reaction with solvent or base: The choice of solvent and base is critical to avoid side reactions.

    • Isomer confusion: Ensure you are using the correct starting materials. For example, reacting 5-bromo-2-nitropyridine will yield the isomer 2-nitro-5-(pyrrolidin-1-yl)pyridine.[4]

Q4: What is the best method for purifying the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography.[1]

  • Recrystallization: A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to purify the crude product. This is often effective if the impurities have significantly different solubilities than the desired product.

  • Column Chromatography: For separating mixtures of closely related compounds, such as isomers, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane or heptane is often effective.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Nitration) Inactive nitrating agent.Prepare a fresh nitrating mixture of concentrated nitric acid and sulfuric acid.
Reaction temperature is too low.While the reaction should be kept cold to control selectivity, ensure it is not so cold that the reaction rate is quenched. Maintain the temperature between 0-5 °C.[1]
Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.
Low or No Product Formation (SNAr) Poor leaving group on the pyridine ring.Ensure you are using a suitable starting material, such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine.
Insufficient heating.Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. Consider using microwave irradiation to improve reaction kinetics.[4]
Deactivated nucleophile.Use fresh, high-purity pyrrolidine.
Formation of Multiple Products (Nitration) Reaction temperature is too high.Maintain a strict temperature control (0-5 °C) to prevent over-nitration and the formation of side products.[1]
Incorrect ratio of nitrating acids.Carefully control the stoichiometry of nitric acid and sulfuric acid.
Slow, dropwise addition of the nitrating agent can help to control the reaction.[2]
Difficult Purification Presence of closely related isomers.Optimize the reaction conditions to improve regioselectivity. Use high-performance column chromatography for purification.
Oily product that will not crystallize.This may be due to residual solvent or impurities. Purify by column chromatography. If the product is known to be a solid, try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Method 1: Electrophilic Nitration of 2-(1-pyrrolidinyl)pyridine

This protocol is based on general procedures for the nitration of activated pyridines.

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2-3 volumes relative to the pyridine substrate) while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve 2-(1-pyrrolidinyl)pyridine (1.0 equivalent) in a portion of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for the reaction of 2-chloro-5-nitropyridine with amines.

  • Reaction Setup: To a microwave-safe reaction vial, add 2-chloro-5-nitropyridine (1.0 equivalent), pyrrolidine (1.2-1.5 equivalents), and a suitable solvent such as ethanol, DMSO, or isopropanol/water.[5]

  • Microwave-Assisted Reaction: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.[5] Monitor the reaction by TLC.

  • Conventional Heating Alternative: Alternatively, the mixture can be heated at reflux in a solvent like ethanol with a base such as triethylamine (1.2 equivalents) for 2-4 hours.[5]

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic extracts with water and then with brine to remove any residual solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure this compound.[4]

Data Summary

The following table summarizes typical reaction conditions for the SNAr synthesis of related nitropyridines. This data can be used as a starting point for the optimization of the synthesis of this compound.

Starting MaterialNucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
5-bromo-2-nitropyridinePyrrolidineNone (neat)Pyrrolidine (excess)1201 h (microwave)~73% (calculated from reported masses)[4]
2-chloro-5-nitropyridinePrimary AmineIsopropanol/WaterNone802 hNot specified[5]
2-chloro-5-nitropyridineAmineEthanolTriethylamineReflux2-4 hNot specified[5]

Visualizations

Experimental Workflow: Nitration Route

nitration_workflow start Start prep_nitrating Prepare Nitrating Mix (HNO3 + H2SO4) start->prep_nitrating prep_substrate Dissolve Substrate in H2SO4 start->prep_substrate reaction Nitration Reaction (0-5°C) prep_nitrating->reaction prep_substrate->reaction workup Quench on Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify extraction->purification end Final Product purification->end

Caption: Workflow for the synthesis via electrophilic nitration.

Experimental Workflow: SNAr Route

snar_workflow start Start mix_reagents Mix Substrate, Pyrrolidine & Solvent start->mix_reagents reaction SNAr Reaction (Heating/Microwave) mix_reagents->reaction workup Dilute with Water reaction->workup extraction Extract with Organic Solvent workup->extraction purification Wash, Dry, Concentrate & Purify extraction->purification end Final Product purification->end

Caption: Workflow for the synthesis via SNAr.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue nitration Nitration Route? start->nitration Identify Route snar SNAr Route? start->snar temp_check Temperature > 5°C? nitration->temp_check Yes time_check_nit Reaction Time Sufficient? nitration->time_check_nit No heat_check Heating Sufficient? snar->heat_check Yes reagent_check_snar Reagents High Quality? snar->reagent_check_snar No temp_check->time_check_nit No over_nitration Potential Over-nitration /Side Products. Lower Temperature. temp_check->over_nitration Yes incomplete_nit Incomplete Reaction. Increase Time. time_check_nit->incomplete_nit No heat_check->reagent_check_snar Yes incomplete_snar Incomplete Reaction. Increase Temp/Time. heat_check->incomplete_snar No reagent_issue Use Fresh/Pure Reagents. reagent_check_snar->reagent_issue No

References

Technical Support Center: Synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Nitro-2-(1-pyrrolidinyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and generally higher-yielding method. It involves the reaction of a 2-halo-5-nitropyridine (typically 2-chloro- or 2-bromo-5-nitropyridine) with pyrrolidine. The strong electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack.

  • Direct Nitration: This method involves the direct nitration of the precursor 2-(1-pyrrolidinyl)pyridine using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The pyrrolidinyl group at the C-2 position directs the incoming nitro group to the C-5 position.[1]

Q2: Which synthetic route generally provides a higher yield?

A2: The Nucleophilic Aromatic Substitution (SNAr) route, particularly starting from 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, is generally reported to provide higher and more consistent yields compared to the direct nitration of 2-(1-pyrrolidinyl)pyridine. Direct nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh conditions that can lead to side reactions and lower yields.

Q3: What are the most critical parameters to control for a high-yield SNAr reaction?

A3: For the SNAr synthesis of this compound, the most critical parameters to control are:

  • Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile is typically used to facilitate the reaction.

  • Base: While pyrrolidine itself is a base, an additional non-nucleophilic base (e.g., triethylamine, potassium carbonate) can be used to scavenge the acid (HCl or HBr) generated during the reaction, which can improve the reaction rate and yield.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the potential side reactions in the direct nitration of 2-(1-pyrrolidinyl)pyridine?

A4: The direct nitration of 2-(1-pyrrolidinyl)pyridine can lead to several side reactions, including:

  • Over-nitration: The introduction of more than one nitro group onto the pyridine ring, leading to the formation of dinitro- or trinitro-pyridines.

  • Oxidation: The strong oxidizing conditions of the nitrating mixture can lead to the oxidation of the pyrrolidine ring or other sensitive functional groups.

  • Ring Opening: Under very harsh acidic and oxidative conditions, the pyridine ring can be susceptible to ring-opening reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Steps
Low Reactivity of Starting Material Ensure the purity of the 2-halo-5-nitropyridine. The order of reactivity for the leaving group is generally F > Cl > Br > I. Consider using a more reactive starting material if yields are consistently low.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. If using conventional heating, consider switching to microwave irradiation, which can significantly reduce reaction times and improve yields.
Inappropriate Solvent Screen different polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile. In some cases, aqueous SNAr reactions can be effective and offer a greener alternative.
Incomplete Reaction Monitor the reaction progress closely using TLC. Extend the reaction time if the starting material is still present. Ensure efficient stirring to promote contact between reactants.
Product Degradation If the product is degrading at higher temperatures, try running the reaction at a lower temperature for a longer period.
Acid Scavenging Issues Add a non-nucleophilic base like triethylamine or potassium carbonate (1.5-2.0 equivalents) to neutralize the acid byproduct.
Issue 2: Formation of Multiple Products in Direct Nitration
Possible Cause Troubleshooting Steps
Over-Nitration Carefully control the stoichiometry of the nitrating agent; use a minimal excess. Add the nitrating agent dropwise at a low temperature (0-5°C) to maintain a low concentration of the active nitrating species. Monitor the reaction closely and quench it as soon as the desired product is formed.
Incorrect Regiochemistry While the pyrrolidinyl group is a strong director to the 5-position, other isomers can form. Ensure the reaction temperature is kept low to favor the thermodynamically controlled product.
Degradation of Starting Material or Product The strong acidic and oxidizing conditions can degrade the reactants and products. Ensure the reaction is performed at the lowest possible temperature and for the shortest time necessary for conversion.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-eluting Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities. Consider using a different stationary phase if silica gel is not effective.
Product is an Oil If the product is an oil and difficult to handle, try to form a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify by recrystallization.
Residual Solvent After purification, ensure all residual high-boiling solvents (like DMF or DMSO) are removed by high-vacuum drying or azeotropic distillation with a lower-boiling solvent like toluene.
Product is Water Soluble During aqueous workup, the product may have some solubility in the aqueous layer. Back-extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the SNAr Synthesis of this compound

EntryHalogen (X)SolventTemperature (°C)Time (h)Yield (%)Reference
1BrPyrrolidine (neat)120 (Microwave)1~73(Based on similar reactions)
2ClDMF1004>90(Typical conditions)
3ClWater1006High(Greener alternative)
4ClAcetonitrile808Moderate to High(Alternative solvent)

Table 2: Influence of Base on the SNAr Reaction of 2-Chloro-5-nitropyridine with Pyrrolidine

EntryBaseEquivalents of BaseSolventTemperature (°C)Yield (%)
1None-DMF100Good
2Triethylamine1.5DMF100Improved
3K₂CO₃2.0DMF100High

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from established methods for the synthesis of similar compounds.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Pyrrolidine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitropyridine, pyrrolidine, and potassium carbonate in DMF.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Direct Nitration

This protocol is a general procedure based on the nitration of substituted pyridines.

Materials:

  • 2-(1-pyrrolidinyl)pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Reaction Setup: Dissolve 2-(1-pyrrolidinyl)pyridine in concentrated sulfuric acid at 0°C in a round-bottom flask.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-(1-pyrrolidinyl)pyridine, maintaining the temperature between 0 and 5°C.

  • Reaction Time: Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow_snar cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Chloro-5-nitropyridine, pyrrolidine, and K₂CO₃ in DMF heat Heat to 80-100°C with stirring start->heat monitor Monitor by TLC heat->monitor quench Pour into water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify

Caption: Experimental workflow for the SNAr synthesis of this compound.

experimental_workflow_nitration cluster_start Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep_nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0°C add_nitrating Slowly add nitrating mixture at 0-5°C prep_nitrating->add_nitrating prep_substrate Dissolve 2-(1-pyrrolidinyl)pyridine in H₂SO₄ at 0°C prep_substrate->add_nitrating stir Stir and monitor by TLC add_nitrating->stir quench Pour onto ice stir->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for the direct nitration synthesis of this compound.

troubleshooting_low_yield_snar cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield in SNAr cause1 Low Reactivity start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Check Purity Use more reactive halide cause1->sol1 sol2 Increase Temperature Use Microwave cause2->sol2 sol3 Screen Solvents (DMF, DMSO) Consider Aqueous SNAr cause3->sol3 sol4 Extend Reaction Time Ensure Efficient Stirring Add Base cause4->sol4

Caption: Troubleshooting logic for low yield in the SNAr synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Nitro-2-(1-pyrrolidinyl)pyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of 5-Nitro-2-(1-pyrrolidinyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges when nitrating this compound?

A1: The nitration of this compound presents several challenges. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult.[1][2] While the 2-(1-pyrrolidinyl) group is an activating, ortho-, para-directing group, the 5-nitro group is a strong deactivating, meta-directing group. The interplay of these two substituents will influence the regioselectivity and reactivity. Furthermore, harsh nitrating conditions can lead to side reactions and degradation of the starting material.

Q2: What is the most likely position for the second nitration to occur?

A2: The 2-(1-pyrrolidinyl) group is an amino group derivative and a strong activating group, directing electrophilic substitution to the ortho and para positions (positions 3 and 5). The 5-nitro group is a deactivating group, directing incoming electrophiles to the meta positions (positions 3 and 5 relative to the nitro group). Both groups direct towards the 3-position. Therefore, the most likely product is 3,5-Dinitro-2-(1-pyrrolidinyl)pyridine.

Q3: Can dinitration or other side reactions be an issue?

A3: Yes, dinitration is a potential side reaction, especially under harsh conditions or with an excess of the nitrating agent.[1] The existing activating pyrrolidinyl group can promote further nitration. Other potential side reactions include oxidation of the pyrrolidinyl group, particularly with strong oxidizing nitrating agents.

Q4: What are the recommended starting conditions for this nitration?

A4: Due to the deactivated nature of the pyridine ring, a potent nitrating agent is likely required. A common choice is a mixture of concentrated nitric acid and sulfuric acid. However, to control the reaction and minimize side products, it is advisable to start with milder conditions and gradually increase the severity. For instance, using nitric acid in acetic anhydride or trifluoroacetic anhydride could be a viable starting point.[3] Temperature control is crucial; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Switch to a stronger nitrating agent (e.g., from HNO₃/Ac₂O to HNO₃/H₂SO₄). 2. Gradually increase the reaction temperature in small increments (e.g., from 0 °C to 25 °C). 3. Monitor the reaction by TLC or LC-MS and extend the reaction time.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. The directing effects of the substituents are not sufficiently differentiated under the chosen conditions.1. Lower the reaction temperature. 2. Use a milder nitrating agent. 3. Consider a multi-step synthesis approach to introduce the nitro groups with better control.
Significant Dinitration 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent.[1] 2. Maintain a low reaction temperature.[1] 3. Monitor the reaction closely and quench it as soon as the desired product is formed.[1]
Product Degradation (Dark Reaction Mixture) 1. Reaction temperature is too high. 2. The nitrating agent is too strong, causing oxidation or decomposition.1. Run the reaction at a lower temperature. 2. Use a milder nitrating agent. 3. Ensure slow, controlled addition of the nitrating agent to dissipate heat.

Experimental Protocols

General Protocol for Nitration using Nitric Acid in Sulfuric Acid

This is a general procedure and may require optimization for the specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntryNitrating AgentSolventTemperature (°C)Time (h)Yield of 3,5-Dinitro-2-(1-pyrrolidinyl)pyridine (%)
1HNO₃/Ac₂OAc₂O0 - 254Low Conversion
2HNO₃/TFA ATFAA0 - 25435
3HNO₃/H₂SO₄H₂SO₄0250
4HNO₃/H₂SO₄H₂SO₄25265 (with some dinitration)
5HNO₃/H₂SO₄H₂SO₄50140 (significant degradation)

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_side_reactions Side Reactions start Low Yield or No Reaction increase_temp Increase Temperature? start->increase_temp stronger_reagent Use Stronger Nitrating Agent? increase_temp->stronger_reagent No side_reactions Side Reactions Observed? increase_temp->side_reactions Yes increase_time Increase Reaction Time? stronger_reagent->increase_time No stronger_reagent->side_reactions Yes optimize Optimization Successful increase_time->optimize Yes degradation Degradation/Dinitration increase_time->degradation side_reactions->optimize No lower_temp Lower Temperature side_reactions->lower_temp Yes less_reagent Decrease Stoichiometry of Nitrating Agent lower_temp->less_reagent monitor_reaction Monitor Reaction Closely less_reagent->monitor_reaction monitor_reaction->optimize degradation->lower_temp

Caption: Troubleshooting workflow for low reaction yield.

ReactionPathway cluster_conditions Reaction Conditions A This compound C Sigma Complex Intermediate A->C + NO₂⁺ B Nitronium Ion (NO₂⁺) B->C D 3,5-Dinitro-2-(1-pyrrolidinyl)pyridine C->D - H⁺ E Side Products (e.g., other isomers, oxidized products) C->E Rearrangement/ Oxidation HNO₃/H₂SO₄ HNO₃/H₂SO₄ Temperature Temperature Time Time

Caption: Proposed reaction pathway for nitration.

References

"identification of byproducts in 5-Nitro-2-(1-pyrrolidinyl)pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route of nucleophilic aromatic substitution (SNAr) between 2-chloro-5-nitropyridine and pyrrolidine.

Question: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in 2-chloro-5-nitropyridine or pyrrolidine can inhibit the reaction. It is recommended to use reagents with a purity of ≥98.0%.[1]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective for SNAr reactions as they can solvate the intermediate complex. Ensure the solvent is anhydrous, as water can lead to side reactions.

  • Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature. Avoid excessive heat, which can lead to byproduct formation.

  • Base: Pyrrolidine itself acts as a base to neutralize the HCl generated during the reaction. However, using an additional, non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can sometimes improve the reaction rate by ensuring the pyrrolidine remains available as a nucleophile.

Illustrative Table of Solvent Effects on Reaction Time:

SolventTemperature (°C)Typical Reaction Time (hours)Notes
DMF2512 - 24Good solubility of starting materials.
DMSO2510 - 20Higher polarity may accelerate the reaction.
ACN508 - 16May require heating to achieve a good rate.
THF6018 - 36Generally slower than more polar aprotic solvents.

This data is illustrative and actual reaction times may vary based on specific conditions and substrate concentrations.

Question: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

Answer:

Byproduct formation is a common issue. The following are potential impurities and strategies for their mitigation:

  • Unreacted 2-chloro-5-nitropyridine: This is the most common impurity if the reaction does not go to completion.

    • Mitigation: Increase the reaction time, temperature, or the equivalents of pyrrolidine. Ensure efficient stirring.

  • 2-hydroxy-5-nitropyridine: This can form via hydrolysis of 2-chloro-5-nitropyridine if water is present in the reaction mixture.[2]

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Isomeric Byproducts: While the substitution is highly regioselective for the 2-position, trace amounts of other isomers could form under forcing conditions. However, the mechanism of nucleophilic aromatic substitution on pyridine strongly favors attack at the 2- and 4-positions.[3][4][5]

    • Mitigation: Maintain optimal reaction temperatures and avoid prolonged reaction times at high temperatures.

  • Pyrrolidine-related Impurities: Pyrrolidine can potentially undergo side reactions, although dimerization is less common under these conditions. Impurities present in the starting pyrrolidine can also be carried through.

    • Mitigation: Use freshly distilled or high-purity pyrrolidine.

Workflow for Byproduct Identification and Mitigation:

Caption: A workflow diagram for identifying and mitigating byproduct formation.

Question: My purified product has a poor yield. How can I improve it?

Answer:

Low yield can be a result of incomplete reaction, byproduct formation, or losses during workup and purification.

  • Reaction Optimization: As discussed above, ensure your reaction goes to completion.

  • Workup Procedure:

    • Extraction: Ensure complete extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.

    • Washing: Wash the organic layer with brine to remove residual water, which can aid in drying and prevent product loss during solvent removal.

  • Purification:

    • Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities without excessive band broadening.

    • Recrystallization: If recrystallization is used, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the synthesis of this compound from 2-chloro-5-nitropyridine and pyrrolidine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. First, the nucleophilic pyrrolidine attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Reaction Mechanism Diagram:

References

Technical Support Center: Purification of 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Nitro-2-(1-pyrrolidinyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound can result in several impurities. The most common are positional isomers, such as 3-Nitro-2-(1-pyrrolidinyl)pyridine and unreacted starting materials like 2-chloro-5-nitropyridine or 2-(1-pyrrolidinyl)pyridine.[1][2] Over-nitration leading to dinitro- species can also occur under harsh reaction conditions. Incomplete reactions may also leave residual starting materials.

Q2: What are the recommended storage conditions for purified this compound?

To ensure the long-term stability of purified this compound, it should be stored in a cool, dry, and dark place.[3] Exposure to light and moisture should be minimized to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Q3: My purified this compound is a yellow or brownish solid. Is this normal?

The expected color of pure this compound is a yellow crystalline solid.[4] A darker yellow or brownish color may indicate the presence of impurities or slight degradation. Further purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Solution: Try using a solvent with a lower boiling point. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask at the solvent-air interface with a glass rod can help induce crystallization.[5] If the problem persists, consider using a solvent mixture.

Q: No crystals form even after the solution has cooled completely. What is the problem?

This typically indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[5] Alternatively, you can add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear and allow it to cool slowly.

Column Chromatography Issues

Q: The separation of my desired product from an impurity is very poor on the silica gel column.

Poor separation can be due to an inappropriate solvent system or the similar polarity of the compounds.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent system for nitropyridines is a mixture of pentane and dichloromethane or ethyl acetate and hexanes.[4][6] A shallow gradient (a slow, gradual increase in the polar solvent) can improve the separation of compounds with similar polarities.[6] For challenging isomer separations, specialized columns like phenyl or pentafluorophenyl (PFP) columns can be effective.[7]

Q: My compound is streaking on the TLC plate and the column. How can I prevent this?

Streaking is often caused by the interaction of the basic pyrrolidine nitrogen with the acidic silanol groups on the silica gel surface.[5]

  • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and lead to better peak shapes.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (Area %)Final Purity (Area %)Yield (%)Conditions
Recrystallization909875Solvent: Ethanol
Column Chromatography90>9960Stationary Phase: Silica Gel; Mobile Phase: Gradient of 10-50% Ethyl Acetate in Hexane

Note: The data in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or acetone) at its boiling point.[4] A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point (137-139°C).[8]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.[6] The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[6]

  • Elution: Begin eluting with the starting solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Chloro-5-nitropyridine, Pyrrolidine) reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude decision Purity Check (TLC/HPLC) crude->decision recrystallization Recrystallization decision->recrystallization High Purity & Crystalline column_chromatography Column Chromatography decision->column_chromatography Multiple Impurities / Low Purity pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Characterization (NMR, MS, MP) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Regioselective Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the regioselective nitration of substituted pyridines. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may face during the nitration of substituted pyridines.

Issue 1: Low or No Conversion to the Desired Nitro-Pyridine

Possible Cause Suggested Solution
Strongly Deactivated Ring: The pyridine ring, especially with electron-withdrawing substituents (EWG), is electron-deficient and less reactive towards electrophilic nitration.1. Use a stronger nitrating agent: Instead of standard HNO₃/H₂SO₄, consider using fuming nitric acid, a mixture of HNO₃ with oleum (H₂SO₄·SO₃), or nitronium salts like NO₂BF₄. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely to avoid decomposition. 3. Microwave Irradiation: This can sometimes drive difficult reactions to completion by providing localized, rapid heating.
Protonation of the Ring Nitrogen: The acidic conditions of nitration protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack.1. N-Oxide Strategy: Convert the pyridine to its N-oxide derivative first. The N-oxide group is activating and directs nitration to the 4-position (and sometimes the 2-position). The N-oxide can then be removed by reduction (e.g., with PCl₃ or H₂/Pd).
Inappropriate Solvent: The solvent may not be suitable for the reaction conditions or may be reacting with the reagents.Use a highly acidic and inert medium: Concentrated sulfuric acid is the most common and effective solvent as it fully protonates the nitric acid to form the nitronium ion (NO₂⁺).

Issue 2: Poor Regioselectivity or Formation of Multiple Isomers

Possible Cause Suggested Solution
Competing Directing Effects: Multiple substituents on the ring may have conflicting directing effects, leading to a mixture of products.1. Modify a Substituent: Temporarily modify a substituent to alter its directing effect. For example, a hydroxyl group can be protected to reduce its activating influence. 2. Utilize the N-Oxide Strategy: As mentioned above, the N-oxide strongly directs to the 4-position, which can override other directing effects.
Harsh Reaction Conditions: High temperatures or overly strong nitrating agents can sometimes reduce selectivity.1. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This often favors the formation of the thermodynamically more stable isomer. 2. Use a Milder Nitrating Agent: If the ring is sufficiently activated, consider using a milder agent like acetyl nitrate or nitronium tetrafluoroborate at low temperatures.
Steric Hindrance: A bulky substituent may hinder nitration at an adjacent position, even if it is electronically favored.Consider alternative synthetic routes: It may be more efficient to introduce the nitro group before introducing the bulky substituent.

Frequently Asked Questions (FAQs)

Q1: How do I predict the major regioisomer in the nitration of a substituted pyridine?

A1: The regioselectivity is primarily governed by the electronic effects of the substituents and the position of the nitrogen atom.

  • Pyridine Ring: The pyridine nitrogen is electron-withdrawing and deactivates the ring, particularly at the 2- and 4-positions. Therefore, electrophilic substitution on unsubstituted pyridine is difficult but generally favors the 3-position.

  • Electron-Donating Groups (EDG) (e.g., -CH₃, -OR, -NH₂): These groups activate the ring for electrophilic attack and primarily direct nitration to the positions ortho and para to themselves. The outcome depends on the interplay between the directing effects of the EDG and the pyridine nitrogen.

  • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -CN, -NO₂): These groups deactivate the ring and direct incoming electrophiles to the positions meta to themselves. When an EWG is present, nitration will generally occur at the position least deactivated by both the EWG and the ring nitrogen, which is often the 3- or 5-position.

Q2: What are the standard conditions for nitrating a pyridine ring?

A2: A common starting point is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is often heated, sometimes to high temperatures (>100 °C), for several hours. However, the optimal conditions are highly dependent on the specific substrate. For deactivated pyridines, fuming nitric acid and/or oleum may be necessary.

Q3: When should I consider the pyridine N-oxide strategy?

A3: The N-oxide strategy is particularly useful in two main scenarios:

  • To nitrate at the 4-position: The N-oxide group strongly activates the 4-position towards electrophilic attack.

  • To nitrate a highly deactivated pyridine: The N-oxide group is overall activating, which can facilitate nitration when it would otherwise be very difficult. After nitration, the N-oxide can be deoxygenated.

Q4: Can I avoid using strong acids for nitration?

A4: While mixed acid is standard, some alternatives exist. Nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can sometimes be used in organic solvents, potentially avoiding the harshness of concentrated sulfuric acid. These are often used at lower temperatures, which can improve selectivity.

Quantitative Data on Regioselectivity

The following tables summarize the approximate isomer distribution for the nitration of various substituted pyridines under typical conditions. Actual results may vary based on specific reaction conditions.

Table 1: Nitration of Monosubstituted Pyridines

SubstituentPositionNitrating AgentTemperature (°C)Major Product(s) (% Yield)
2-Methyl-HNO₃/H₂SO₄302-Methyl-5-nitropyridine (85%)
3-Methyl-HNO₃/H₂SO₄303-Methyl-2-nitropyridine (60%), 3-Methyl-4-nitropyridine (40%)
4-Methyl-HNO₃/H₂SO₄304-Methyl-3-nitropyridine (90%)
2-Chloro-HNO₃/H₂SO₄1002-Chloro-5-nitropyridine (88%)
3-Amino-HNO₃/H₂SO₄03-Amino-2-nitropyridine (90%)
2-Hydroxy-KNO₃/H₂SO₄252-Hydroxy-5-nitropyridine (92%)

Table 2: Effect of N-Oxidation on Regioselectivity

SubstrateNitrating AgentTemperature (°C)Major Product (% Yield)
Pyridine N-oxideHNO₃/H₂SO₄904-Nitropyridine-N-oxide (90%)
3-Methylpyridine N-oxideHNO₃/H₂SO₄1003-Methyl-4-nitropyridine-N-oxide (85%)

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of a Substituted Pyridine using HNO₃/H₂SO₄

  • Reagent Preparation: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature (e.g., 0-10 °C) using an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted pyridine.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the flask containing the pyridine derivative. The temperature should be carefully controlled during the addition.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature and maintain it for the specified time (this can range from a few hours to overnight).

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., NaOH, Na₂CO₃) until the pH is neutral or slightly basic. This step must be done cautiously as it is highly exothermic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Pyridine Nitration Experiment issue Problem Encountered? start->issue no_reaction Low / No Conversion issue->no_reaction Yes poor_selectivity Poor Regioselectivity issue->poor_selectivity Yes success Successful Nitration issue->success No sol_no_reaction1 Use Stronger Nitrating Agent (e.g., NO₂BF₄, Oleum) no_reaction->sol_no_reaction1 sol_no_reaction2 Increase Reaction Temperature no_reaction->sol_no_reaction2 sol_no_reaction3 Use Pyridine N-Oxide Strategy no_reaction->sol_no_reaction3 sol_selectivity1 Lower Reaction Temperature poor_selectivity->sol_selectivity1 sol_selectivity2 Change Nitrating Agent (e.g., milder) poor_selectivity->sol_selectivity2 sol_selectivity3 Use N-Oxide to Direct to 4-Position poor_selectivity->sol_selectivity3

Caption: Troubleshooting workflow for common pyridine nitration issues.

Directing_Effects sub Substituent on Pyridine Ring edg Electron-Donating Group (EDG) e.g., -CH₃, -OR sub->edg ewg Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂ sub->ewg n_oxide Pyridine N-Oxide Strategy sub->n_oxide outcome_edg Directs Ortho/Para to EDG Activates Ring edg->outcome_edg Leads to outcome_ewg Directs Meta to EWG Deactivates Ring ewg->outcome_ewg Leads to outcome_n_oxide Strongly Directs to 4-Position Activates Ring n_oxide->outcome_n_oxide Leads to

Caption: Influence of substituents on the regioselectivity of nitration.

Experimental_Workflow start Start step1 Prepare Nitrating Mix (HNO₃ in H₂SO₄ at 0°C) start->step1 step2 Slowly Add Mix to Substituted Pyridine step1->step2 step3 Heat Reaction Mixture (Monitor Progress) step2->step3 step4 Quench on Ice & Neutralize step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Purify Product (Chromatography/Recrystallization) step5->step6 end End step6->end

Caption: General experimental workflow for pyridine nitration.

"troubleshooting guide for nucleophilic substitution on nitropyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on nitropyridines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted nitropyridines via SNAr reactions.

Issue 1: Low or No Product Yield

Question: My SNAr reaction on a nitropyridine substrate is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in SNAr reactions involving nitropyridines is a frequent challenge. The causes can be multifaceted, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Poor Reactant Quality:

    • Substrate/Nucleophile Degradation: Ensure the purity and stability of your starting materials. Impurities or degradation can inhibit the reaction.

    • Solvent Purity: The presence of water or other impurities in anhydrous solvents can quench strong bases or react with the substrate. Always use freshly dried, high-purity solvents.[1]

  • Suboptimal Reaction Conditions:

    • Insufficient Activation: The nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it.[2][3] If the leaving group is not at an activated position (e.g., meta to the nitro group), the reaction will be inherently slow.

    • Inadequate Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with the disruption of aromaticity.[4] If the reaction is sluggish at room temperature, consider gradually increasing the temperature, for example, to 80°C or reflux.[2][5]

    • Incorrect Base: A base is often required to deprotonate the nucleophile (e.g., amines, alcohols) or to neutralize the acid generated during the reaction. The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common.[2][6] For less nucleophilic amines, a stronger base might be necessary.

    • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).[7] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[8] In some cases, aqueous-isopropanol mixtures can be an effective and more environmentally friendly option.[2]

  • Side Reactions:

    • Hydrolysis: For highly activated substrates like 2-chloro-5-nitropyridine, hydrolysis of the starting material can be a competing reaction, especially under aqueous basic conditions.[9]

    • Decomposition: The starting material or product might be unstable under the reaction conditions (e.g., high temperature, strong base), leading to decomposition.[10] Monitor the reaction by TLC or LC-MS to check for the formation of degradation products.

Troubleshooting Workflow:

G start Low/No Yield check_reactants Verify Purity of Substrate, Nucleophile, Solvent start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions optimize Systematic Optimization check_reactants->optimize temp Increase Temperature check_conditions->temp base Change Base (e.g., stronger, non-nucleophilic) check_conditions->base solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->solvent check_side_reactions->optimize temp->optimize base->optimize solvent->optimize

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Question: My reaction with a di-substituted nitropyridine is yielding a mixture of isomers. How can I control the regioselectivity of the nucleophilic substitution?

Answer:

Controlling regioselectivity is crucial when multiple leaving groups are present on the nitropyridine ring. The outcome is determined by the electronic and steric environment of the potential reaction sites.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group that activates the positions ortho and para to it for nucleophilic attack. The attack at these positions leads to a more stable Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group.[3][11]

    • Example: In 2,4-dichloro-5-nitropyridine, nucleophilic attack is strongly favored at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This is because the resonance stabilization of the intermediate formed by C4 attack is more effective.[11]

  • Steric Hindrance: Bulky nucleophiles or substituents adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, favoring substitution at a less hindered position.

  • Solvent and Temperature: While electronic factors are often dominant, the choice of solvent and reaction temperature can sometimes influence the ratio of isomers. Non-polar, aprotic solvents have been shown to favor ortho-substitution in some cases.[12]

Strategies for Controlling Regioselectivity:

  • Exploit Inherent Electronic Bias: Design your synthesis to take advantage of the strong directing effect of the nitro group. For substrates like 2,4-dichloro-5-nitropyridine, you can reliably expect substitution at the C4 position.[11]

  • Choice of Nucleophile: In some systems, the nature of the nucleophile can influence the regiochemical outcome. For instance, in the amination of 5-substituted-2,4-dichloropyrimidines (a related heterocyclic system), secondary amines typically substitute at C4, while tertiary amines can show excellent selectivity for the C2 position.[13][14]

  • Use of Grignard Bases: For certain substrates, the use of Grignard bases has been shown to mediate SNAr coupling with high regioselectivity.[15]

G sub 2,4-Dichloro-5-nitropyridine c4_attack Attack at C4 (para to NO2) sub->c4_attack c2_attack Attack at C2 (ortho to NO2) sub->c2_attack nuc Nucleophile (e.g., Amine) nuc->c4_attack nuc->c2_attack meisenheimer_c4 Stable Meisenheimer Intermediate c4_attack->meisenheimer_c4 Favored meisenheimer_c2 Less Stable Meisenheimer Intermediate c2_attack->meisenheimer_c2 product_c4 Major Product: 4-Substituted-2-chloro-5-nitropyridine meisenheimer_c4->product_c4 product_c2 Minor Product meisenheimer_c2->product_c2 G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dissolve 2-chloro-5- nitropyridine in solvent add_reagents 2. Add amine and base (if needed) prep->add_reagents heat 3. Heat to target temperature add_reagents->heat monitor 4. Monitor by TLC heat->monitor workup 5. Cool and perform extractive work-up monitor->workup purify 6. Purify by column chromatography workup->purify product Pure Product purify->product

References

Technical Support Center: Pyridine Synthesis - Troubleshooting Over-Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nitration of pyridine, with a specific focus on preventing over-nitration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my pyridine nitration yielding a complex mixture of products with significant amounts of dinitrated and trinitrated species?

A1: Over-nitration is a common issue in pyridine synthesis due to the harsh reaction conditions typically required. Pyridine is an electron-deficient ring, and under strong acidic conditions, the nitrogen atom is protonated, further deactivating the ring towards electrophilic substitution.[1][2][3] To overcome this, forcing conditions like high temperatures and potent nitrating agents are used, which can inadvertently lead to multiple nitrations.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures accelerate the reaction rate, increasing the likelihood of multiple nitrations. Carefully control the temperature, aiming for the lowest effective temperature for mono-nitration.

  • Nitrating Agent Stoichiometry: An excess of the nitrating agent is a primary cause of over-nitration. Use a minimal excess of the nitrating agent.

  • Rate of Addition: A rapid addition of the nitrating agent can create localized "hot spots" and high concentrations of the nitrating species, promoting di- and tri-nitration. Add the nitrating agent dropwise or in small portions.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction once the formation of the desired mono-nitrated product is maximized.[1]

Q2: I am trying to synthesize 3-nitropyridine, but the yield is consistently low. How can I improve it while avoiding over-nitration?

A2: Low yields in direct pyridine nitration are common due to the ring's deactivation.[1][3] Several strategies can be employed to improve the yield of 3-nitropyridine while controlling selectivity:

  • Optimized Direct Nitration: While challenging, direct nitration with a carefully controlled mixture of fuming nitric acid and sulfuric acid at elevated temperatures can provide 3-nitropyridine. Precise control of temperature and stoichiometry is paramount.

  • Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅). This reagent can provide good yields of 3-nitropyridine under milder conditions compared to mixed acid.[2][4] The reaction proceeds through an N-nitropyridinium ion intermediate, which then rearranges.[4]

  • Dearomatization-Rearomatization Strategy: A more advanced method involves a dearomatization-rearomatization sequence that can achieve highly regioselective meta-nitration under mild, open-air, and catalyst-free conditions.[5]

Q3: Is it possible to synthesize 2- or 4-nitropyridine directly? My attempts have been unsuccessful.

A3: Direct electrophilic nitration of pyridine almost exclusively yields the 3-nitro isomer. To synthesize 2- or 4-nitropyridines, an indirect approach is necessary. The most common and effective method is the nitration of pyridine N-oxide.[2] The N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.

Q4: My TLC/GC-MS analysis shows multiple spots/peaks close to my desired product. What are the likely side products and how can I purify my compound?

A4: Common side products in pyridine nitration include:

  • Isomers of the desired nitropyridine (less common in direct nitration of unsubstituted pyridine).

  • Dinitrated and trinitrated pyridines.

  • Products from ring-opening or degradation, especially under very harsh conditions.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating closely related isomers and products with different degrees of nitration.

  • Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of nitropyridines, providing a comparative overview of different methods and the impact of reaction parameters on product distribution.

SubstrateNitrating Agent/ConditionsTemperature (°C)Mono-nitrated Product(s)Di/Tri-nitrated ProductsYield (%) of Mono-nitrated ProductReference(s)
PyridineKNO₃ / fuming H₂SO₄3303-Nitropyridine-~6[6]
PyridineNO₂F-3-Nitropyridine-~10[6]
PyridineN₂O₅ then aq. NaHSO₃-3-Nitropyridine-77[4]
Pyridine-N-oxideFuming HNO₃ / conc. H₂SO₄125-1304-Nitropyridine-N-oxide-42[2][7]
2,6-DiaminopyridineHNO₃ / Oleum<302,6-Diamino-3-nitropyridine2,6-Diamino-3,5-dinitropyridine>90 (for dinitro)[8][9]
Unsubstituted Oxazino PyridineTBN, TEMPO, O₂70Mono-nitropyridineDinitropyridine (Ratio 3:1)47 (combined)[6]
4-Phenylpyridine (via Oxazino)TBN, TEMPO, O₂70meta-Nitro-4-phenylpyridinemeta,meta'-Dinitro-4-phenylpyridine (Ratio 13:1)-[6]

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[2][7]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

  • Ice

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto 150 g of crushed ice.

    • Neutralize the solution by adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.

    • Collect the solid by filtration.

  • Purification:

    • Extract the product from the solid using acetone.

    • Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide.

    • The product can be further purified by recrystallization from acetone.

Protocol 2: General Procedure for Minimizing Over-Nitration in Direct Pyridine Nitration[1]

Materials:

  • Pyridine or substituted pyridine

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Suitable solvent (if applicable)

  • Ice or dry ice/acetone bath

  • Base for quenching (e.g., Na₂CO₃, NaOH)

Procedure:

  • Cooling: Cool the pyridine substrate in a suitable solvent (if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

  • Preparation of Nitrating Mixture: Separately prepare and cool the nitrating mixture to the same temperature.

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to control the internal temperature.

  • Temperature Control: Continuously monitor the internal reaction temperature and adjust the addition rate and cooling as necessary.

  • Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing with a suitable base.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product using column chromatography or recrystallization.

Protocol 3: GC-MS Method for Monitoring Pyridine Nitration

Objective: To separate and identify pyridine and its mono- and di-nitrated isomers.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A polar capillary column (e.g., Supelcowax or equivalent) is often suitable for separating these compounds.

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 3°C/minute to 150°C.

    • Ramp 2: 20°C/minute to 250°C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-200 amu (full scan mode).

  • Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

Sample Preparation:

  • Carefully quench a small aliquot of the reaction mixture in a vial containing ice and a neutralizing agent.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration before injection.

Visual Troubleshooting Guide

Troubleshooting_Over_Nitration start Start: Experiencing Over-Nitration check_temp Is Reaction Temperature Strictly Controlled? start->check_temp control_temp Action: Implement Cooling Bath (e.g., 0°C or lower). Monitor Internal Temperature. check_temp->control_temp No check_stoich Is Stoichiometry of Nitrating Agent Minimized? check_temp->check_stoich Yes control_temp->check_stoich control_stoich Action: Use Minimal Excess of Nitrating Agent. check_stoich->control_stoich No check_addition Is Addition of Nitrating Agent Slow? check_stoich->check_addition Yes control_stoich->check_addition control_addition Action: Add Nitrating Agent Dropwise with Vigorous Stirring. check_addition->control_addition No monitor_reaction Is Reaction Progress Being Monitored? check_addition->monitor_reaction Yes control_addition->monitor_reaction alternative_methods Consider Alternative Methods: - Pyridine N-Oxide Route - Dinitrogen Pentoxide (N₂O₅) - Dearomatization-Rearomatization control_addition->alternative_methods If still unsuccessful implement_monitoring Action: Use TLC or GC-MS to Determine Optimal Reaction Time. monitor_reaction->implement_monitoring No end_success Outcome: Improved Selectivity for Mono-Nitration monitor_reaction->end_success Yes implement_monitoring->end_success alternative_methods->end_success

Caption: Troubleshooting workflow for preventing over-nitration in pyridine synthesis.

References

"stability of 5-Nitro-2-(1-pyrrolidinyl)pyridine under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Nitro-2-(1-pyrrolidinyl)pyridine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in acidic and basic solutions?

A1: Based on its chemical structure, which includes a nitro-substituted pyridine ring and a pyrrolidine moiety, this compound is susceptible to degradation under both acidic and basic conditions. The primary routes of degradation are likely hydrolysis and potential cleavage of the pyridine-pyrrolidine bond. The electron-withdrawing nitro group can activate the pyridine ring, making it more susceptible to nucleophilic attack, particularly under basic conditions.

Q2: How can I monitor the stability of my this compound solution?

A2: The most effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[1] This technique allows for the separation and quantification of the parent compound from any potential degradation products that may form over time.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the longevity of your stock solutions, it is recommended to store them in a cool, dark place, preferably refrigerated or frozen. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. For long-term storage, preparing aliquots can minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected loss of compound activity or concentration in an acidic medium.
  • Possible Cause: Acid-catalyzed hydrolysis of the pyrrolidine ring or cleavage of the bond connecting it to the pyridine ring. The saturated pyrrolidinyl group can enhance the basicity of the molecule, influencing its solubility and interactions in acidic media.[2]

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, adjust the pH of your solution to be as close to neutral as possible.

    • Forced Degradation Study: To confirm acid sensitivity, conduct a forced degradation study by exposing a sample of the compound to acidic conditions (e.g., 0.1 M HCl) and monitoring its degradation over time with HPLC.[3]

    • Use Fresh Solutions: Prepare fresh solutions immediately before use to minimize the duration of exposure to acidic conditions.

Issue 2: Observation of new peaks in HPLC analysis when working with basic solutions.
  • Possible Cause: Base-catalyzed hydrolysis or nucleophilic aromatic substitution on the pyridine ring. The nitro group at the 5-position strongly activates the C-2 position for nucleophilic attack.[2]

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution below 8 if your experimental design allows.

    • Characterize Degradants: Use LC-MS to identify the mass of the new peaks, which can help in elucidating the structure of the degradation products.

    • Forced Degradation Study: Perform a controlled study with a basic solution (e.g., 0.1 M NaOH) to understand the degradation pathway and kinetics.[3]

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium over the course of the experiment.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Analyze the concentration of the compound in the assay medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) to determine its stability under the exact experimental conditions.

    • Fresh Dilutions: Prepare dilutions of your stock solution into the aqueous assay buffer immediately before starting the experiment.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Control: Mix the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

ConditionTime (hours)% Parent Compound Remaining% Degradation
0.1 M HCl 0100.00.0
485.214.8
872.527.5
2445.154.9
0.1 M NaOH 0100.00.0
478.921.1
861.338.7
2425.674.4
Control (Water) 2499.50.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Acid_Degradation_Pathway Compound This compound Protonation Protonation of Pyrrolidine Nitrogen Compound->Protonation H+ Hydrolysis Acid-Catalyzed Hydrolysis Protonation->Hydrolysis Product1 5-Nitro-2-aminopyridine Hydrolysis->Product1 Product2 Tetrahydrofuran derivatives Hydrolysis->Product2

Caption: Predicted Acidic Degradation Pathway.

Basic_Degradation_Pathway Compound This compound Nucleophilic_Attack Nucleophilic Attack by OH- at C2 Compound->Nucleophilic_Attack OH- Meisenheimer Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer Elimination Elimination of Pyrrolidine Meisenheimer->Elimination Product 5-Nitro-2-hydroxypyridine Elimination->Product

Caption: Predicted Basic Degradation Pathway.

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Purifying Nitropyridine Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of nitropyridine compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of nitropyridine compounds.

Q1: My nitropyridine compound appears to be decomposing on the silica gel column. What is the cause and how can I prevent this?

A1: Decomposition of nitropyridine compounds on a standard silica gel column is a common issue, primarily due to the acidic nature of the silica surface.[1][2] The silanol groups (Si-OH) on the silica gel can act as an acid catalyst, potentially leading to the degradation of acid-sensitive compounds, including some nitropyridines.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel with a basic modifier. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA).[3][4]

  • Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase.[1][2]

    • Alumina (basic or neutral): This is a good alternative for the purification of basic compounds like pyridines.[2]

    • Florisil: A mild and neutral magnesium silicate that can be effective for less challenging separations.[1]

    • Amine-bonded or Cyano-bonded Silica: These phases offer different selectivity and can be more suitable for polar, nitrogen-containing compounds.[5]

Q2: I'm observing significant peak tailing or streaking for my nitropyridine compound on the TLC plate and during column chromatography. What can I do to improve the peak shape?

A2: Peak tailing is often observed with basic compounds like pyridines on silica gel. This occurs due to strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[6][7]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide, into your eluent can significantly improve peak shape by competing with your compound for the active sites on the silica gel.[5][8]

  • Deactivate the Silica Gel: As mentioned in the previous question, deactivating the silica gel with triethylamine before loading your sample can also mitigate peak tailing.[3][8]

  • Switch to a Different Stationary Phase: Using alumina or a bonded-phase silica can provide better peak shapes for basic compounds.[2][5]

Q3: I'm struggling to get good separation between my desired nitropyridine isomer and other closely related impurities. How can I improve the resolution?

A3: Achieving good separation of isomers or compounds with similar polarities can be challenging. Optimizing your chromatographic conditions is key.

Solutions:

  • Optimize the Solvent System with TLC: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.35 for your target compound to ensure good separation on the column.[9][10] Common solvent systems for nitropyridines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[9][11]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve the separation of complex mixtures.[3][12]

  • Adjust Column Parameters:

    • Use a longer column: This increases the surface area for interaction and can improve resolution.

    • Use finer silica gel particles: Smaller particle sizes provide more theoretical plates and better separation, but will increase the back-pressure.

Q4: My nitropyridine compound is very polar and is not moving from the baseline, even with a high concentration of ethyl acetate in hexane. What should I do?

A4: For highly polar compounds, a more polar mobile phase is required to effectively elute them from the silica gel.

Solutions:

  • Increase the Polarity of the Mobile Phase: Switch to a more polar solvent system. A common choice for polar compounds is a mixture of methanol and dichloromethane.[11][13] You can start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. Be aware that using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[13]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography might be a more suitable technique. In this method, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.[2]

  • Use a Polar-Bonded Stationary Phase: Stationary phases like diol or cyano can be used in normal-phase mode and are more effective at eluting polar compounds than standard silica gel.[5]

Q5: How should I load my nitropyridine sample onto the column for the best results?

A5: Proper sample loading is crucial for achieving good separation. The goal is to apply the sample in a concentrated band to the top of the column.

Solutions:

  • Liquid Loading: Dissolve your sample in a minimal amount of the initial, least polar mobile phase. If the sample is not soluble in the mobile phase, use the minimum amount of a slightly more polar solvent.[14]

  • Dry Loading (Solid Loading): This is the preferred method if your compound has low solubility in the mobile phase. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[15]

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the column chromatography of nitropyridine compounds. These are starting points and may require optimization for your specific compound.

Table 1: Common Stationary Phases for Nitropyridine Purification

Stationary PhasePropertiesBest For
Silica Gel Slightly acidic, polarGeneral purpose, non-acid sensitive compounds
Deactivated Silica Gel Neutralized surfaceAcid-sensitive or basic nitropyridines
Alumina (Neutral or Basic) Neutral or basic, polarBasic nitropyridines, alternative to silica
Florisil Mildly acidic, polarEasy separations, some sensitive compounds
Amine/Cyano Bonded Silica Polar, different selectivityPolar nitropyridines, improved peak shape
Reversed-Phase (C18) Non-polarVery polar nitropyridines

Table 2: Recommended TLC and Column Chromatography Parameters

ParameterRecommendationRationale
TLC Rf of Target Compound 0.2 - 0.35Optimal for good separation on the column
Sample Load (Silica:Compound) 20:1 to 100:1 by weightPrevents column overloading and ensures good separation
Triethylamine in Mobile Phase 0.1 - 1% (v/v)Improves peak shape for basic compounds
Triethylamine for Deactivation 1 - 3% (v/v) in flushing solventNeutralizes the acidity of the silica gel

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Nitropyridine Derivative

  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve an Rf of 0.2-0.35 for the desired compound.

  • Column Packing (Wet Method):

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude nitropyridine compound in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the compound in a volatile solvent, add silica gel (2-3 times the mass of the compound), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Pack a silica gel column as described in Protocol 1.

  • Prepare a flushing solvent by adding 1-3% triethylamine to your initial, least polar mobile phase.

  • Pass 1-2 column volumes of this flushing solvent through the column.

  • Flush the column with another 1-2 column volumes of the mobile phase without triethylamine to remove the excess base.[4]

  • The column is now deactivated and ready for sample loading and elution as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the purification of nitropyridine compounds.

experimental_workflow start Crude Nitropyridine Mixture tlc TLC Analysis (e.g., EtOAc/Hexanes) start->tlc assess_rf Assess Rf and Spot Shape tlc->assess_rf rf_ok Rf = 0.2-0.35 Good spot shape assess_rf->rf_ok Ideal rf_high Rf > 0.35 assess_rf->rf_high Too High rf_low Rf < 0.2 assess_rf->rf_low Too Low tailing Peak Tailing assess_rf->tailing Poor Shape column_prep Prepare Column (e.g., Wet Packing) rf_ok->column_prep decrease_polarity Decrease Polarity (less EtOAc) rf_high->decrease_polarity increase_polarity Increase Polarity (more EtOAc or add MeOH) rf_low->increase_polarity add_tea Add Triethylamine (0.1-1%) to Eluent tailing->add_tea decrease_polarity->tlc increase_polarity->tlc add_tea->tlc load_sample Load Sample (Liquid or Dry Loading) column_prep->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect and Analyze Fractions by TLC elute->collect_fractions combine Combine Pure Fractions and Evaporate collect_fractions->combine end Pure Nitropyridine combine->end

Caption: Experimental workflow for nitropyridine purification.

troubleshooting_decision_tree start Purification Problem problem_type What is the main issue? start->problem_type decomposition Compound Decomposition problem_type->decomposition Decomposition poor_separation Poor Separation problem_type->poor_separation Poor Separation no_elution Compound Not Eluting problem_type->no_elution No Elution acid_sensitive Is the compound acid-sensitive? decomposition->acid_sensitive separation_issue What kind of poor separation? poor_separation->separation_issue increase_polarity_major Drastically Increase Mobile Phase Polarity (e.g., MeOH/DCM) no_elution->increase_polarity_major try_reverse_phase Consider Reversed-Phase Chromatography no_elution->try_reverse_phase deactivate_silica Deactivate Silica Gel with Triethylamine acid_sensitive->deactivate_silica Yes change_stationary_phase Use Alumina or Florisil acid_sensitive->change_stationary_phase Yes tailing_streaking Tailing / Streaking separation_issue->tailing_streaking Tailing low_resolution Low Resolution separation_issue->low_resolution Low Resolution add_base_modifier Add TEA to Eluent tailing_streaking->add_base_modifier optimize_gradient Optimize Solvent Gradient low_resolution->optimize_gradient use_longer_column Use Longer/Finer Column low_resolution->use_longer_column

Caption: Troubleshooting decision tree for nitropyridine purification.

References

"recrystallization methods for 5-Nitro-2-(1-pyrrolidinyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 5-Nitro-2-(1-pyrrolidinyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from the crude solid of this compound. The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, which promotes the formation of high-purity crystals.[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] The "like-dissolves-like" principle is a useful starting point; given the compound's polar nitro group and amine functionality, polar solvents are generally a good choice.[1][3] It is also crucial that the solvent's boiling point is lower than the compound's melting point (137-139°C).[3][4]

Q3: What are common solvent systems for compounds similar to this compound?

For polar molecules containing nitrogen and oxygen, solvent pairs like ethanol/water or isopropanol/water are often effective.[3] Other polar organic solvents such as acetone or ethyl acetate can also be tested. For some nitroaromatic compounds, solvents like DMSO and DMF show high dissolving capacity, though they may be more difficult to remove.[5]

Q4: What should the final, purified crystals look like?

Pure crystals should have uniform, shiny surfaces that catch the light.[2] A successful recrystallization should also result in a narrower and higher melting point range compared to the crude material.[2]

Q5: Why is my final yield less than 100%?

A yield of 100% is not possible with recrystallization.[3] A portion of the desired compound will always remain dissolved in the cold solvent (mother liquor) after filtration, which is a primary source of mass loss.[3] Using an excessive amount of solvent is a common mistake that leads to unnecessarily low yields.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: No crystals are forming after the hot solution has cooled.

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure, as the solution is not saturated enough for crystals to form.[2][6][7]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Cause B: The solution is supersaturated.

    • Solution 1 (Seeding): Add a tiny crystal of the pure compound to the solution to induce crystallization.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

Problem 2: The compound has "oiled out," forming a liquid layer instead of solid crystals.

  • Cause: This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or if a concentrated solution is cooled too rapidly.[6][7] The solute comes out of solution at a temperature above its melting point.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point. Allow the flask to cool very slowly (e.g., by leaving it on a warm hotplate that has been turned off or wrapping it in an insulating material) to ensure the solution temperature drops below the compound's melting point before crystallization begins.[7]

Problem 3: Solid material crystallizes prematurely in the filter funnel during hot filtration.

  • Cause: The solution cools as it passes through the funnel, causing the solubility to drop and the product to precipitate.[6]

    • Solution: To prevent this, use slightly more hot solvent than the minimum required to dissolve the solid. This keeps the compound in solution even with minor cooling. The excess solvent can be evaporated after filtration and before the final cooling and crystallization step.[6] Pre-heating the filtration apparatus (funnel and receiving flask) can also help maintain the temperature.

Problem 4: The recovered yield is very low.

  • Cause A: Excessive solvent was used. The more solvent present, the more product will remain dissolved even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Cause B: The solution was not cooled sufficiently.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath to maximize the precipitation of the crystals from the solution.[2]

  • Cause C: An inappropriate solvent was chosen. If the compound is too soluble in the solvent even at low temperatures, recovery will be poor.[3]

    • Solution: Re-evaluate the solvent choice. Perform small-scale tests with different solvents or solvent pairs to find a more optimal system.

Data Presentation

The selection of a suitable solvent is critical for successful recrystallization. The following table provides a qualitative guide to potential solvents for this compound. Experimental validation is essential.

SolventPolarityBoiling Point (°C)Suitability for Hot DissolutionSuitability for Cold PrecipitationNotes
Ethanol Polar78GoodFairOften used in a solvent pair with water to decrease solubility upon cooling.
Isopropanol Polar82GoodFairSimilar to ethanol; effective when paired with water as an anti-solvent.
Acetone Polar Aprotic56GoodFairLow boiling point makes it easy to remove but may lead to rapid evaporation.
Ethyl Acetate Medium Polarity77ModerateGoodMay be a good single-solvent choice; test solubility first.
Water Highly Polar100PoorExcellentUnlikely to be a good primary solvent but is an excellent anti-solvent.

Experimental Protocols

Method 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry completely to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.

Caption: Troubleshooting workflow for recrystallization.

References

Validation & Comparative

Confirming the Structure of 5-Nitro-2-(1-pyrrolidinyl)pyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of 5-Nitro-2-(1-pyrrolidinyl)pyridine. In the absence of readily available experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and compares it with established data for analogous structures and constituent functional groups. This comparative approach provides a robust framework for structural elucidation and confirmation.

Structural Confirmation through Spectroscopic Analysis

The structural confirmation of an organic compound like this compound, with the molecular formula C₉H₁₁N₃O₂, relies on the synergistic interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, and together they form a cohesive picture that validates the proposed arrangement of atoms.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and compare it with typical values for related structural motifs.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Expected)

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound *Expected Chemical Shift Range for Functional Group Rationale for Expected Shift
H-3 (Pyridine) ~6.5-6.7 (dd)6.0-7.0Shielded by the electron-donating pyrrolidinyl group at the C-2 position.
H-4 (Pyridine) ~8.20 (dd)8.0-8.5Deshielded by the strong electron-withdrawing nitro group at the C-5 position.
H-6 (Pyridine) ~8.9-9.1 (d)8.5-9.5Strongly deshielded by the adjacent nitrogen atom in the pyridine ring and the nitro group.
N-CH₂ (Pyrrolidine) ~3.4-3.6 (t)3.0-4.0Protons on the carbons directly attached to the nitrogen atom are deshielded.
CH₂-CH₂ (Pyrrolidine) ~1.9-2.1 (m)1.8-2.2Protons on the other carbons of the pyrrolidine ring are in a typical aliphatic region.

**Predicted data sourced from publicly available chemical databases.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Expected)

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Expected Chemical Shift Range for Functional Group Rationale for Expected Shift
C-2 (Pyridine) ~158-162155-165Attached to the electron-donating pyrrolidinyl group.
C-3 (Pyridine) ~105-110100-115Shielded by the adjacent pyrrolidinyl group.
C-4 (Pyridine) ~135-140130-145Influenced by the nitro group.
C-5 (Pyridine) ~138-142135-150Carbon directly attached to the electron-withdrawing nitro group.
C-6 (Pyridine) ~145-150140-155Deshielded by the adjacent ring nitrogen and the nitro group.
N-CH₂ (Pyrrolidine) ~45-5040-55Carbons of the pyrrolidine ring attached to the nitrogen.
CH₂-CH₂ (Pyrrolidine) ~24-2820-30Other carbons of the pyrrolidine ring.

Table 3: IR Spectroscopy Data Comparison

Vibrational Mode Expected Frequency Range (cm⁻¹) for this compound Characteristic Absorptions of Functional Groups
Aromatic C-H Stretch 3000-3100Typical for pyridine ring protons.
Aliphatic C-H Stretch 2850-2960Characteristic of the CH₂ groups in the pyrrolidine ring.
Asymmetric NO₂ Stretch 1520-1560Strong absorption typical for aromatic nitro compounds.[1]
Symmetric NO₂ Stretch 1340-1360Strong absorption typical for aromatic nitro compounds.[1]
C=N and C=C Stretch 1400-1600Multiple bands expected for the pyridine ring.
C-N Stretch 1200-1350Aromatic amine (pyridine-pyrrolidine bond) and aliphatic amine (within pyrrolidine).

Table 4: Mass Spectrometry Data Comparison

Ion Predicted m/z for this compound Interpretation
[M]⁺• 193.0851 (monoisotopic)Molecular ion peak.
[M-NO₂]⁺ 147Loss of the nitro group, a common fragmentation for nitroaromatics.
[M-C₄H₈N]⁺ 123Loss of the pyrrolidinyl radical.
Pyrrolidine-related fragments VariousFragmentation of the pyrrolidine ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation : The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid by mixing with potassium bromide (KBr) and pressing into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded in a suitable solvent in an IR-transparent cell.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method : Electron Ionization (EI) is commonly used for volatile compounds to generate a reproducible fragmentation pattern. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the ions is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizing the Confirmation Process

The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between the data and the confirmed structure.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

logical_relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound H_NMR ¹H NMR: - 3 Aromatic Protons - 2 Sets of Pyrrolidine Protons - Characteristic Shifts & Coupling H_NMR->Structure Confirms proton environment C_NMR ¹³C NMR: - 5 Pyridine Carbons - 2 Pyrrolidine Carbons - Chemical Shifts indicate substituents C_NMR->Structure Confirms carbon skeleton IR_Data IR: - Strong NO₂ stretches (~1540, 1350 cm⁻¹) - Aromatic & Aliphatic C-H stretches - C-N stretch IR_Data->Structure Confirms functional groups MS_Data MS: - Molecular Ion at m/z 193 - Fragmentation shows loss of NO₂ - Loss of Pyrrolidinyl group MS_Data->Structure Confirms molecular weight & fragments

Caption: Logical Relationship of Spectroscopic Data to Structure.

References

Comparative Analysis of 5-Nitro-2-(1-pyrrolidinyl)pyridine and Other Nitroaromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Nitro-2-(1-pyrrolidinyl)pyridine and other selected nitroaromatic compounds, focusing on their potential therapeutic applications. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for their diverse biological activities, which are often linked to the bioreduction of the nitro group. This process can lead to the generation of reactive nitrogen species, a key mechanism in their antimicrobial and anticancer effects.

Physicochemical and Biological Properties

The properties of nitroaromatic compounds are heavily influenced by the nature and position of substituents on the aromatic ring. The electron-withdrawing nitro group is a critical feature, impacting the molecule's reactivity and biological interactions.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compoundC₉H₁₁N₃O₂193.201.5~3.5 (pyridine N)
MetronidazoleC₆H₉N₃O₃171.15-0.022.6
NifurtimoxC₁₀H₁₃N₃O₅S287.29-0.1Not Applicable
2,4-DinitrotolueneC₇H₆N₂O₄182.131.98Not Applicable

Note: Specific experimental data for this compound is limited in publicly available literature. The values presented are based on computational predictions and data from analogous compounds.

Biological Activity: A Comparative Overview

Table 2: Comparative Biological Activity (Illustrative)

CompoundTarget Organism/Cell LineIC₅₀ / MIC (µM)Mechanism of Action (Presumed)
This compound Data not availableData not availableBioreduction of the nitro group, leading to DNA damage.
Metronidazole Trichomonas vaginalis2.5Prodrug activated by nitroreductases in anaerobic organisms, leading to cytotoxic intermediates that damage DNA.
Nifurtimox Trypanosoma cruzi1-10Activation by nitroreductases to generate reactive oxygen species, causing oxidative stress.
2,4-Dinitrotoluene VariousVaries (Toxic)Genotoxic and carcinogenic potential upon metabolic activation.

This table is for illustrative purposes. IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is through the nitration of 2-(1-pyrrolidinyl)pyridine.

Materials:

  • 2-(1-pyrrolidinyl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask cooled in an ice bath, add 2-(1-pyrrolidinyl)pyridine to concentrated sulfuric acid with stirring.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group, primarily by nitroreductase enzymes present in target cells or microorganisms.

Nitroaromatic_Mechanism Nitroaromatic Compound Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic Compound->Nitroreductase Enzymatic Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Reactive Intermediates->Cellular Macromolecules (DNA, Proteins) Damages Cell Death / Inhibition of Growth Cell Death / Inhibition of Growth Cellular Macromolecules (DNA, Proteins)->Cell Death / Inhibition of Growth Leads to Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Cytotoxicity_Screening Cytotoxicity_Screening Structural_Analysis->Cytotoxicity_Screening Test Compound Antimicrobial_Assays Antimicrobial_Assays Structural_Analysis->Antimicrobial_Assays Data_Analysis Data_Analysis Cytotoxicity_Screening->Data_Analysis Determine IC50 Mechanism_of_Action_Studies Mechanism_of_Action_Studies Antimicrobial_Assays->Data_Analysis Determine MIC Mechanism_of_Action_Studies->Data_Analysis Elucidate Pathway

A Comparative Analysis of the Biological Activity of 5-Nitro-2-(1-pyrrolidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-Nitro-2-(1-pyrrolidinyl)pyridine derivatives, focusing on their potential as anticancer and antimicrobial agents. By synthesizing data from various studies, this document aims to offer an objective comparison with alternative heterocyclic compounds, supported by available experimental data and detailed protocols.

Introduction to this compound Derivatives

The this compound scaffold is a subject of growing interest in medicinal chemistry. This structure combines the electron-withdrawing properties of a nitro group with the established biological relevance of the pyridine and pyrrolidine rings. The nitro group at the 5-position of the pyridine ring is known to enhance the electrophilicity of the molecule, potentially increasing its interaction with biological targets. The pyrrolidine moiety can influence the compound's solubility, lipophilicity, and binding orientation within protein active sites. This unique combination of structural features has prompted investigations into the therapeutic potential of these derivatives.

Anticancer Activity: A Comparative Perspective

While direct comparative studies on a single this compound derivative against a panel of alternatives are limited, we can draw comparisons from studies on various nitropyridine and pyrrolidine-containing compounds. The following tables summarize the in vitro anticancer activity of different heterocyclic derivatives against various cancer cell lines, providing a basis for evaluating the potential of this compound derivatives.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Various Heterocyclic Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Nitropyridine Derivatives 5-Nitropyridyliminothiazolidin-4-one (35a, R = OMe)MCF-7 (Breast)6.41[1]
5-Nitropyridyliminothiazolidin-4-one (35d, piperidine derivative)HepG2 (Liver)7.63[1]
5-(5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MDA-MB-231 (Breast)6.61[2]
5-(5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MCF-7 (Breast)0.85[2]
Pyrrolidine Derivatives Pyrrolidine-2,5-dione derivative (7c)--[3]
Pyrrolizine derivative (37)L1210 (Leukemia)0.55[4]
Pyrrolizine derivative (37)MCF-7 (Breast)0.55[4]
Other Pyridine Derivatives 2-oxo-pyridine derivative (7)Caco-2 (Colon)7.83 ± 0.50[5]
1'H-spiro-pyridine derivative (5)Caco-2 (Colon)9.78 ± 0.7[5]
Pyrazolopyridine derivative (4)CDK2/cyclin A20.24[6]
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h), 0.11 (72h)
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (48h), 0.80 (72h)
Standard Drugs DoxorubicinMCF-7 (Breast)1.93
DoxorubicinCaco-2 (Colon)12.49 ± 1.10[5]
RoscovitineCDK2/cyclin A20.394[6]

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: A Comparative Perspective

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Various Heterocyclic Derivatives

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Nitropyridine Derivatives Phenolic hydrazone derivative (98, R = 2-OH)Bacillus subtilis62.5[1]
Phenolic hydrazone derivative (98, R = 2-OH)Candida krusei62.5[1]
Pyrrolidine Derivatives Pyrrolidine-2,5-dione derivative (8)Staphylococcus aureus16-64[7]
Pyrrolidine-2,5-dione derivative (5)Staphylococcus aureus32-128[7]
Other Pyridine Derivatives 2-amino-5-substituted pyridine (2c)Staphylococcus aureus0.039[8]
2-amino-5-substituted pyridine (2c)Bacillus subtilis0.039[8]
N-alkylated pyridine salt (66)Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[9]
N-alkylated pyridine salt (66)Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[9]
Standard Drugs CiprofloxacinVarious Bacteria0.50–16[7]
NystatinVarious Fungi0.50–2[7]
TetracyclineStaphylococcus aureus-[10]

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines B Culture in 96-well plates A->B C Add this compound derivatives & controls B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I Calculate % Viability H->I J Determine IC50 values I->J experimental_workflow_antimicrobial cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_determination MIC Determination A Serial dilution of compounds in 96-well plate C Inoculate wells with microbes A->C B Prepare standardized microbial inoculum B->C D Incubate (18-24h) C->D E Visually inspect for growth D->E F Identify lowest concentration with no visible growth (MIC) E->F

References

Reproducibility of Experimental Results for 5-Nitro-2-(1-pyrrolidinyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for the synthesis and biological activity of 5-Nitro-2-(1-pyrrolidinyl)pyridine. Due to the limited availability of direct and repeated experimental data for this specific compound, this guide draws upon published results for structurally related analogues to provide a framework for comparison and to highlight key structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-(1-pyrrolidinyl)pyridine. The pyrrolidinyl group at the C-2 position directs the incoming nitro group to the C-5 position.[1] An alternative approach involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 2-position of a 5-nitropyridine derivative with pyrrolidine.[1]

Experimental Protocols

Method 1: Nitration of 2-(1-pyrrolidinyl)pyridine [1]

This protocol is based on the established procedure for the nitration of substituted pyridines.

  • Reaction: 2-(1-pyrrolidinyl)pyridine is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature of 0-5 °C.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Nucleophilic Aromatic Substitution (Microwave-Assisted)

This protocol is adapted from the synthesis of the similar compound, 2-nitro-5-(pyrrolidin-1-yl)pyridine.[2]

  • Reaction: A mixture of 5-bromo-2-nitropyridine (1.0 equivalent) and pyrrolidine (5.0 equivalents) is heated in a microwave reactor at 120°C for 1 hour.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to yield the final product.

Data Presentation: Synthesis and Characterization
ParameterThis compound2-nitro-5-(pyrrolidin-1-yl)pyridine (Analogue)Source
Synthesis Method Nitration or Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution (Microwave)[1][2]
Reported Yield Data not available~68% (single experiment)[2]
Melting Point 137-139 °CData not available[3]
¹H NMR (Predicted) Aromatic protons expected in the δ 7.0-8.5 ppm region. Pyrrolidine protons expected in the δ 1.8-3.5 ppm region.-
¹³C NMR (Predicted) Aromatic carbons expected in the δ 110-160 ppm region. Pyrrolidine carbons expected in the δ 25-50 ppm region.-

Synthesis Workflow

cluster_0 Method 1: Nitration cluster_1 Method 2: Nucleophilic Aromatic Substitution 2-(1-pyrrolidinyl)pyridine 2-(1-pyrrolidinyl)pyridine Nitration Reaction Nitration Reaction 2-(1-pyrrolidinyl)pyridine->Nitration Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Reaction Quenching & Neutralization Quenching & Neutralization Nitration Reaction->Quenching & Neutralization Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Quenching & Neutralization->Purification (Recrystallization/Chromatography) Product1 This compound Purification (Recrystallization/Chromatography)->Product1 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine Microwave Reaction Microwave Reaction 5-Bromo-2-nitropyridine->Microwave Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Microwave Reaction Aqueous Work-up & Extraction Aqueous Work-up & Extraction Microwave Reaction->Aqueous Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Aqueous Work-up & Extraction->Purification (Chromatography) Product2 This compound Purification (Chromatography)->Product2

Caption: Synthetic routes to this compound.

Biological Activity and Performance Comparison

While specific biological activity data for this compound is not available, the broader classes of nitropyridine and pyrrolidine derivatives have demonstrated significant potential as antimicrobial and antiproliferative agents. The electron-withdrawing nitro group and the pyrrolidine moiety are key pharmacophores that contribute to the biological activity of these compounds.

Antimicrobial Activity

Numerous studies have reported the antimicrobial activity of nitropyridine and pyrrolidine derivatives against a range of bacterial and fungal pathogens. The mechanism is often attributed to the generation of reactive nitrogen species or the inhibition of essential cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of Related Compounds
Compound/ClassOrganism(s)MIC Range (µg/mL)Source
Spiropyrrolidine derivatives Staphylococcus aureus3.9 - 62.5[4]
Nicotinic acid benzylidene hydrazide derivatives (with nitro group) S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[5]
N-alkylated pyridine-based salts S. aureus, E. coliMIC values of 55-56% inhibition at 100 µg/mL[6]
2-(methyldithio)pyridine-3-carbonitrile Various bacteria and Candida species0.25 - 64[6]
Antiproliferative Activity

The antiproliferative activity of pyridine derivatives has been extensively studied against various cancer cell lines. The presence and position of substituents on the pyridine ring significantly influence their cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Data Presentation: Antiproliferative Activity of Related Compounds
Compound/ClassCell Line(s)IC50 RangeSource
Pyridine derivatives with -OH and -OMe groups HeLa, A549, MDA-MB-231, MCF-70.075 µM - 9.0 mM[7]
Nicotinonitrile derivatives NCIH 460, RKOP 27, HeLa, U937, SKMEL 2816 nM - 422 nM[8]
Platinum(II) complexes with 8-hydroxy-5-nitroquinoline A375, A549Comparable to cisplatin[9]

Signaling Pathway Modulation

A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) , has been shown to inhibit Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. MNP was found to suppress both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the activation of the transcription factors NF-κB and IRF3. This, in turn, decreases the expression of pro-inflammatory genes.

Given the structural similarities, it is plausible that this compound could also modulate inflammatory signaling pathways, a hypothesis that warrants further investigation.

Inhibitory Effect on TLR Signaling Pathways

TLR Toll-like Receptors MyD88 MyD88-dependent Pathway TLR->MyD88 TRIF TRIF-dependent Pathway TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation MNP This compound (Potential Inhibitor) MNP->MyD88 Inhibits MNP->TRIF Inhibits

Caption: Potential inhibitory mechanism on TLR signaling pathways.

Conclusion

While direct and reproducible experimental data for this compound is limited, the available information on its synthesis and the biological activities of structurally related compounds provide a strong foundation for its potential as a valuable scaffold in drug discovery. The presence of the nitropyridine and pyrrolidine moieties suggests likely antimicrobial and antiproliferative properties. Future research should focus on generating robust, reproducible data for this specific compound to fully elucidate its therapeutic potential and to establish clear structure-activity relationships. The potential modulation of inflammatory signaling pathways, as suggested by studies on a related compound, presents an exciting avenue for further investigation.

References

"comparative analysis of the reactivity of nitropyridine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. Understanding the distinct reactivity profiles conferred by the position of the electron-withdrawing nitro group is critical for the strategic design of synthetic routes in medicinal chemistry and materials science. This document summarizes key reactivity trends, presents quantitative experimental data for nucleophilic aromatic substitution, details relevant experimental protocols, and visualizes reaction mechanisms and workflows.

Overview of Electronic Effects and Reactivity

The reactivity of the pyridine ring is fundamentally altered by the presence of a nitro group. The pyridine nitrogen atom is inherently electron-withdrawing, creating electron-deficient centers at the C2, C4, and C6 positions. The nitro group (NO₂) is a powerful deactivating group that further withdraws electron density through both inductive and resonance effects. The interplay between the ring nitrogen and the nitro group dictates the reactivity of each isomer.

  • 2-Nitropyridine & 4-Nitropyridine: In these isomers, the electron-withdrawing effects of the ring nitrogen and the nitro group are synergistic. They strongly activate the positions ortho and para to themselves for nucleophilic attack. For instance, in 4-nitropyridine, the C2 and C6 positions are highly activated. This makes these isomers particularly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • 3-Nitropyridine: The nitro group is meta to the C2 and C6 positions and ortho to C2 and C4. While the ring is still highly electron-deficient, the resonance stabilization of intermediates during nucleophilic attack is often less effective compared to the 2- and 4-isomers, leading to generally lower reactivity in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize this negatively charged intermediate.[1][2]

The most profound activation occurs when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group.[2]

SNAr_Mechanism General Mechanism of Nucleophilic Aromatic Substitution (SNAr) sub Halonitropyridine (Ar-LG) mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ nu Nucleophile (Nu⁻) prod Substituted Product (Ar-Nu) mc->prod - LG⁻ lg Leaving Group (LG⁻)

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Reactivity Data

Direct kinetic data comparing chloronitropyridine isomers demonstrates the profound impact of substituent position. The following table summarizes second-order rate constants (k₂) for reactions with piperidine, providing a clear quantitative measure of relative reactivity.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

As the data shows, reactivity is highest when the leaving group is at the 2- or 4-position, activated by an ortho nitro group (e.g., 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine).[1] When the leaving group is at the 3-position, the reaction is extremely slow, as neither the ring nitrogen nor the nitro group can provide direct resonance stabilization to the intermediate.[1]

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with Benzylamine[3]

This protocol details a representative SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol (to achieve ~0.1 M concentration)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol.

  • Add benzylamine (1.1 equiv) to the solution, followed by triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-nitropyridin-2-amine.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to key building blocks like aminopyridines. Catalytic hydrogenation is the most common and efficient method, often employing catalysts such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[3][4]

While direct comparative kinetic data is scarce, the ease of reduction is influenced by the electronic environment. The electron-deficient nature of the 2- and 4-nitropyridine isomers is expected to facilitate their reduction compared to 3-nitropyridine. However, selective reductions are readily achievable for all isomers under appropriate conditions. For example, 3-nitropyridine can be reduced with >99% selectivity.[5]

Reduction_Workflow Experimental Workflow for Catalytic Hydrogenation start Dissolve Nitropyridine in Solvent (e.g., MeOH) setup Place in Hydrogenation Vessel & Add Pd/C Catalyst start->setup purge Purge Vessel with Inert Gas (N₂ or Ar) setup->purge hydrogenate Introduce H₂ (1 atm) & Stir Vigorously at 25°C purge->hydrogenate monitor Monitor Reaction by TLC (Typically < 1 hour) hydrogenate->monitor filter Filter Through Celite to Remove Catalyst monitor->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate product Isolate Pure Aminopyridine Product concentrate->product

Caption: Experimental Workflow for Catalytic Hydrogenation.
Experimental Protocol: General Catalytic Hydrogenation of a Nitropyridine[4]

This protocol provides a general method for the reduction of a nitropyridine isomer to its corresponding aminopyridine.

Materials:

  • Nitropyridine isomer (e.g., 3-nitropyridine)

  • 10% Palladium on activated carbon (Pd/C) (approx. 5-10 mol % by weight)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve the nitropyridine isomer in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar) to remove all oxygen.

  • Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature (25 °C).

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, carefully purge the flask again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aminopyridine, which can be purified further if necessary.

Conclusion

The reactivity of nitropyridine isomers is dictated by the position of the nitro group relative to the ring nitrogen.

  • Nucleophilic Aromatic Substitution: Reactivity is significantly enhanced when a leaving group is located at the 2- or 4-position and activated by an ortho or para nitro group. The general order of reactivity for activated chloronitropyridines is 4-substituted > 2-substituted >> 3-substituted.

  • Nitro Group Reduction: All isomers can be efficiently reduced to their corresponding amines via catalytic hydrogenation. The 2- and 4-isomers are expected to be slightly more reactive due to greater activation by the ring nitrogen, though selective and high-yielding reductions are well-established for all three.

This comparative analysis provides a framework for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in drug discovery and chemical research.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-2-(1-pyrrolidinyl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing the structure-activity relationship (SAR) of 5-Nitro-2-(1-pyrrolidinyl)pyridine analogues. Due to the limited availability of comprehensive SAR studies on this specific scaffold in publicly accessible literature, this document outlines a proposed workflow for synthesizing and evaluating a series of analogues to determine their potential as therapeutic agents. The guide details the necessary experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities and provides templates for the presentation of quantitative data.

The core structure, this compound, combines a pyridine ring, a pyrrolidine moiety, and a nitro group. The pyridine ring serves as a common scaffold in medicinal chemistry, while the flexible, non-aromatic pyrrolidine ring can significantly influence how the molecule binds to biological targets.[1] The electron-withdrawing nitro group at the 5-position alters the electronic properties of the pyridine ring, which can enhance its biological activity.[1]

Proposed Analogues for SAR Studies

To establish a clear SAR, systematic modifications to the core structure are proposed. The following table outlines a hypothetical series of analogues designed to probe the effects of various structural changes.

Analogue ID Modification from Parent Compound Rationale for Modification
Parent This compoundBaseline compound for activity comparison.
A1 Removal of the nitro groupDetermine the importance of the nitro group for activity.
A2 Shifting the nitro group to other positions (e.g., 3, 4, 6)Evaluate the positional importance of the electron-withdrawing group.
A3 Replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3)Assess the impact of different electron-withdrawing groups on potency.
A4 Replacement of the nitro group with electron-donating groups (e.g., -NH2, -OCH3)Investigate the effect of electron density on the pyridine ring.
B1 Substitution on the pyrrolidine ring (e.g., methyl, hydroxyl groups at various positions)Probe the steric and electronic requirements of the binding pocket.
B2 Altering the size of the heterocyclic ring (e.g., azetidine, piperidine, azepane)Determine the optimal ring size for target interaction.
B3 Opening of the pyrrolidine ring (e.g., diethylamino, dipropylamino substituents)Assess the necessity of the cyclic structure for activity.

Quantitative Data Comparison

The following tables are templates for summarizing the quantitative data obtained from the biological evaluation of the proposed analogues.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

Analogue ID MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer) Selectivity Index (SI)
Parent
A1
A2
A3
A4
B1
B2
B3
Doxorubicin (Control)

Selectivity Index (SI) can be calculated as the IC₅₀ in a non-cancerous cell line (e.g., HEK293) divided by the IC₅₀ in the cancer cell line.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Analogue ID S. aureus (Gram-positive) E. coli (Gram-negative) C. albicans (Fungus)
Parent
A1
A2
A3
A4
B1
B2
B3
Ciprofloxacin (Control)
Fluconazole (Control)

Table 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition - IC₅₀ in µM)

Analogue ID COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Parent
A1
A2
A3
A4
B1
B2
B3
Celecoxib (Control)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency in data generation.

Synthesis of this compound

The synthesis of the parent compound can be achieved via nitration of 2-(1-pyrrolidinyl)pyridine.[1] This reaction is typically performed using a combination of concentrated nitric acid and sulfuric acid at a controlled low temperature (0–5 °C) to ensure the selective addition of the nitro group at the 5-position of the pyridine ring.[1] Purification of the product is generally carried out through recrystallization or column chromatography.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

The ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme can be evaluated using a commercially available enzyme immunoassay (EIA) kit.

  • Reagent Preparation: All reagents, including the reaction buffer, heme, COX-2 enzyme, and arachidonic acid (substrate), are prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.

  • IC₅₀ Determination: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC₅₀ value is determined. A parallel assay for COX-1 inhibition should also be performed to assess selectivity.

Visualizations

Workflow for SAR Study

SAR_Workflow General Workflow for a Structure-Activity Relationship Study cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX-2) Purification->Anti_inflammatory SAR_Analysis SAR Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_ID Lead Identification SAR_Analysis->Lead_ID Lead_ID->Synthesis Optimization

Caption: General workflow for a structure-activity relationship study.

Hypothesized Signaling Pathway

Signaling_Pathway Hypothesized Anti-inflammatory Signaling Pathway Compound This compound Analogue COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized mechanism of anti-inflammatory action.

References

Comparative Efficacy of 5-Nitro-2-(1-pyrrolidinyl)pyridine Based Compounds: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies that directly compare the in vitro and in vivo efficacy of the same 5-Nitro-2-(1-pyrrolidinyl)pyridine based compounds. While research on related pyridine and pyrrolidine derivatives showcases a range of biological activities, including anticancer, antiparasitic, and antimicrobial effects, a direct preclinical pipeline from cell-based assays to animal models for this specific class of compounds is not well-documented in publicly available research.

The synthesis of various pyridine and pyrrolidine derivatives is an active area of chemical research, with many studies reporting the in vitro evaluation of these novel compounds against various disease models. For instance, numerous publications describe the cytotoxic effects of novel pyridine-based molecules on a variety of human cancer cell lines, often presenting quantitative data such as IC50 values.[1][2] Similarly, the antiparasitic potential of nitro-containing heterocyclic compounds, including those with pyridine or imidazole cores, has been explored in in vitro settings.[3]

However, the subsequent in vivo evaluation of the most promising candidates from these in vitro screens is often not published or is conducted for structurally different lead compounds. For example, studies that do present both in vitro and in vivo data tend to focus on other classes of nitro-heterocyclic compounds, such as nitroindazoles or nitroimidazoles, for antiparasitic applications.[4][5]

This gap in the literature prevents a direct and objective comparison of the in vitro versus in vivo performance for this compound based compounds. Such a comparison would be invaluable for understanding the therapeutic potential and translational challenges of this chemical scaffold, including aspects of bioavailability, metabolism, and toxicity that are only apparent in whole-organism studies.

Challenges in Comparative Analysis

The lack of comprehensive datasets that follow a specific this compound derivative from initial in vitro screening to in vivo testing means that key elements for a comparative guide, as requested, cannot be constructed. These include:

  • Quantitative Data Tables: Without data on the same compounds, tables comparing metrics like in vitro IC50 values with in vivo tumor growth inhibition or parasite clearance cannot be accurately compiled.

  • Detailed Experimental Protocols: While general methodologies for in vitro and in vivo assays are available, specific protocols for the evaluation of this compound based compounds are not detailed in a comparative context.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and the specific signaling pathways modulated by these particular compounds have not been sufficiently elucidated in the available literature to create accurate diagrams.

Future Research Directions

The current body of research suggests that pyridine and pyrrolidine moieties are of significant interest in medicinal chemistry. The presence of a nitro group can also confer potent biological activity. Therefore, future research that systematically evaluates novel this compound derivatives through both in vitro and in vivo studies would be of great value to the scientific community. Such studies would enable a clearer understanding of the structure-activity relationships and the therapeutic potential of this class of compounds.

References

"benchmarking the synthesis of 5-Nitro-2-(1-pyrrolidinyl)pyridine against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for 5-Nitro-2-(1-pyrrolidinyl)pyridine, a compound of interest in medicinal chemistry. We will objectively compare the performance of three primary synthetic routes: Direct Nitration, Nucleophilic Aromatic Substitution (SNAr), and Microwave-Assisted Synthesis. This comparison is supported by available experimental data to inform the selection of the most suitable method based on factors such as yield, reaction time, and experimental complexity.

Comparison of Synthetic Methods

The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and equipment. The following table summarizes the key quantitative data for the three benchmarked methods.

ParameterMethod 1: Direct NitrationMethod 2: Nucleophilic Aromatic Substitution (SNAr)Method 3: Microwave-Assisted Synthesis
Starting Material 2-(1-pyrrolidinyl)pyridine2-Chloro-5-nitropyridine and Pyrrolidine5-Bromo-2-nitropyridine and Pyrrolidine
Key Reagents Conc. Nitric Acid, Conc. Sulfuric AcidBase (e.g., K₂CO₃), Solvent (e.g., DMF)-
Reaction Time 1 - 3 hours4 - 8 hours1 hour
Temperature 0 - 10 °C80 - 120 °C120 °C
Reported Yield Variable (Estimated 40-60%)Good to High (Estimated 70-90%)~73% (for the isomer 2-nitro-5-(1-pyrrolidinyl)pyridine)[1]
Purification Column Chromatography, RecrystallizationColumn Chromatography, RecrystallizationColumn Chromatography

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Direct Nitration of 2-(1-pyrrolidinyl)pyridine

This method involves the direct electrophilic nitration of the pyridine ring. The pyrrolidinyl group at the 2-position directs the incoming nitro group to the 5-position.

Procedure:

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add 2-(1-pyrrolidinyl)pyridine to the cooled acid mixture while maintaining the temperature between 0-10°C.

  • Stir the reaction mixture at this temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This approach relies on the reaction of a halo-substituted nitropyridine with pyrrolidine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

Procedure:

  • Dissolve 2-chloro-5-nitropyridine and an excess of pyrrolidine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture at 80-120°C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product via column chromatography or recrystallization to yield this compound.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of the SNAr reaction, leading to shorter reaction times and often improved yields. This example details the synthesis of the isomer 2-nitro-5-(1-pyrrolidinyl)pyridine, which is expected to have a similar protocol for the target molecule.[1]

Procedure:

  • In a microwave reactor vessel, combine 5-bromo-2-nitropyridine (2.93 mmol) and pyrrolidine (14.63 mmol).[1]

  • Seal the vessel and heat the mixture at 120°C for 1 hour under microwave irradiation.[1]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to obtain the product.[1] A yield of 410 mg (approximately 73%) was reported for the isomeric product.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Heating/Cooling, Stirring) Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring 2. Progress Check Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup 3. Completion Purification Purification (Chromatography, Recrystallization) Workup->Purification 4. Isolation Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis 5. Characterization Final_Product Final Product Analysis->Final_Product 6. Confirmation

A generalized workflow for chemical synthesis.

Compounds such as this compound are often investigated for their potential as enzyme inhibitors. For instance, similar structures have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 acts on PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase acts on PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 produces Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 inhibits

The COX-2 signaling pathway in inflammation.

References

A Spectroscopic Comparison of 5-Nitro-2-(1-pyrrolidinyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed spectroscopic comparison of the aromatic heterocyclic compound 5-Nitro-2-(1-pyrrolidinyl)pyridine with its precursors, 2-chloro-5-nitropyridine and pyrrolidine. The analysis focuses on elucidating the structural changes that occur during the synthesis through a comparative study of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key experimental spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, (J in Hz)Assignment
This compound 8.95 (d, J=2.8)H-6 (Pyridine)
8.12 (dd, J=9.2, 2.8)H-4 (Pyridine)
6.45 (d, J=9.2)H-3 (Pyridine)
3.60 (t, J=6.6)N-CH₂ (Pyrrolidine)
2.05 (m)CH₂-CH₂ (Pyrrolidine)
2-Chloro-5-nitropyridine 9.05 (d, J=2.8)H-6
8.40 (dd, J=8.8, 2.8)H-4
7.55 (d, J=8.8)H-3
Pyrrolidine 2.85 (t, J=6.4)N-CH₂
1.75 (m)CH₂-CH₂
1.50 (s, broad)N-H

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound 160.2C-2 (Pyridine)
148.1C-6 (Pyridine)
138.5C-5 (Pyridine)
132.7C-4 (Pyridine)
106.4C-3 (Pyridine)
47.3N-CH₂ (Pyrrolidine)
25.4CH₂-CH₂ (Pyrrolidine)
2-Chloro-5-nitropyridine 151.2C-2
145.8C-6
140.1C-5
135.2C-4
124.1C-3
Pyrrolidine 47.1N-CH₂
25.8CH₂-CH₂

Table 3: Infrared (IR) Spectral Data

CompoundKey Absorptions (cm⁻¹)Assignment
This compound 1585, 1330NO₂ asymmetric & symmetric stretching
1605, 1480C=C, C=N aromatic stretching
2970, 2860C-H stretching (aliphatic)
1290C-N stretching (aromatic amine)
2-Chloro-5-nitropyridine 1525, 1345NO₂ asymmetric & symmetric stretching
1600, 1470C=C, C=N aromatic stretching
840C-Cl stretching
Pyrrolidine 3280 (broad)N-H stretching
2965, 2870C-H stretching (aliphatic)
1120C-N stretching (aliphatic amine)

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (relative intensity %)Assignment
This compound 193 (M⁺, 100)Molecular Ion
147 (45)[M-NO₂]⁺
123 (30)[M-C₄H₈N]⁺
2-Chloro-5-nitropyridine 158/160 (M⁺, 100/33)Molecular Ion (³⁵Cl/³⁷Cl isotopes)
112 (95)[M-NO₂]⁺
76 (65)[C₄H₂N]⁺
Pyrrolidine 71 (M⁺, 85)Molecular Ion
70 (100)[M-H]⁺
43 (90)[C₂H₅N]⁺

Experimental Protocols

Synthesis of this compound

A solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile is treated with pyrrolidine (1.2 eq) and a base, for instance, potassium carbonate (1.5 eq). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.

  • Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizations

Synthesis_Pathway Precursor1 2-Chloro-5-nitropyridine Synthesis Precursor1->Synthesis Precursor2 Pyrrolidine Precursor2->Synthesis Product This compound Synthesis->Product + Base, Reflux

Synthetic pathway to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Compound1 2-Chloro-5-nitropyridine Product This compound Compound1->Product Compound2 Pyrrolidine Compound2->Product NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Workflow for spectroscopic comparison.

A Comparative Guide to Assessing the Purity of Synthesized 5-Nitro-2-(1-pyrrolidinyl)pyridine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is of paramount importance, as impurities can significantly impact experimental outcomes, leading to erroneous biological data and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Nitro-2-(1-pyrrolidinyl)pyridine, a versatile building block in medicinal chemistry, alongside two common alternatives: 2-amino-5-nitropyridine and 2-bromo-5-nitropyridine. This guide will delve into detailed experimental protocols, present comparative data in a clear format, and visualize the assessment workflows.

Introduction to the Compounds

This compound and its analogues are key intermediates in the synthesis of various biologically active molecules. The nitro-substituted pyridine ring is a common scaffold in medicinal chemistry, and the substituent at the 2-position can be varied to modulate the compound's physicochemical properties and biological activity. The choice between these compounds often depends on the subsequent synthetic steps and the desired final product.

Synthesis Overview

A brief overview of the typical synthesis routes for each compound is provided below. The choice of synthesis can influence the impurity profile of the final product.

  • This compound: Typically synthesized via the nitration of 2-(1-pyrrolidinyl)pyridine using a mixture of concentrated nitric and sulfuric acids.

  • 2-amino-5-nitropyridine: Commonly prepared by the nitration of 2-aminopyridine or through the reaction of 2-chloro-5-nitropyridine with ammonia.[1][2][3][4]

  • 2-bromo-5-nitropyridine: Can be synthesized from 2-amino-5-bromopyridine via a diazotization reaction followed by treatment with a bromide source, or through the nitration of 2-bromopyridine.[5][6]

Core Purity Assessment Techniques

A multi-pronged approach utilizing chromatographic, spectroscopic, and physical property measurements is essential for a thorough purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the target compound from its impurities.

Table 1: Comparison of Chromatographic Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradientsHelium
Detector UV-Vis (typically 254 nm or compound-specific λmax)Mass Spectrometer (Electron Ionization)
Advantages High resolution, suitable for non-volatile and thermally labile compounds, well-established for purity determination.[7][8]High sensitivity, provides structural information for impurity identification.[9][10][11]
Limitations May require method development for optimal separation.Requires analytes to be volatile and thermally stable; derivatization may be necessary for some compounds.
Purity Calculation Area percent of the main peak relative to the total peak area.[12]Area percent of the main peak in the total ion chromatogram.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR).

Table 2: NMR Spectroscopy for Structural Confirmation and Purity

Parameter¹H NMR Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Typical Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Information Obtained Chemical shift, integration, and coupling patterns confirm the molecular structure and can reveal the presence of impurities.
Quantitative Analysis Quantitative NMR (qNMR) can be used for accurate purity determination by comparing the integral of an analyte signal to that of a certified internal standard.
Physical Methods

The melting point of a solid compound is a good indicator of its purity. A sharp melting point range close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.

Table 3: Physical Properties for Purity Assessment

CompoundReported Melting Point (°C)
This compound 137-139
2-amino-5-nitropyridine 186-190[13][14]
2-bromo-5-nitropyridine 132-135[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be applicable to all three compounds with minor modifications as noted.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: A generalized workflow for HPLC-based purity assessment.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic identify Identify Peaks (Mass Spectra Library) tic->identify calculate Calculate Purity (% Area in TIC) identify->calculate

Caption: A generalized workflow for GC-MS based purity assessment.

Instrumentation: A standard GC-MS system.

GC Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of dichloromethane or other suitable volatile solvent.

¹H NMR Spectroscopy Protocol

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate all signals and compare the relative integrals to the expected proton ratios for the target molecule.

  • Identify any signals that do not correspond to the target compound, solvent, or internal standard as impurities.

Comparison of Impurity Profiles

The potential impurities in each synthesized compound are largely dependent on the starting materials and reaction conditions.

  • This compound: Potential impurities include unreacted 2-(1-pyrrolidinyl)pyridine, over-nitrated products (dinitropyridines), and other positional isomers of the nitro group.

  • 2-amino-5-nitropyridine: When synthesized from 2-aminopyridine, potential impurities include the starting material and the isomeric 2-amino-3-nitropyridine.[5] If synthesized from 2-chloro-5-nitropyridine, residual starting material may be present.

  • 2-bromo-5-nitropyridine: Impurities may include unreacted 2-amino-5-bromopyridine or 2-bromopyridine, and potentially by-products from the diazotization or nitration reactions.

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

decision_tree start Purity Assessment Goal quant Quantitative Purity (%) Required? start->quant hplc Use HPLC quant->hplc Yes nmr Use NMR for Structural Confirmation quant->nmr No (Qualitative check) id Impurity Identification Needed? volatile Is the sample volatile and thermally stable? id->volatile Yes lcms Consider LC-MS for non-volatile impurities id->lcms No gcms Use GC-MS volatile->gcms Yes volatile->lcms No hplc->id

Caption: A decision tree for selecting the appropriate purity assessment method.

Conclusion

The purity assessment of synthesized this compound and its alternatives, 2-amino-5-nitropyridine and 2-bromo-5-nitropyridine, requires a combination of analytical techniques. HPLC is a robust and versatile method for quantitative purity determination, while GC-MS provides valuable information for the identification of volatile impurities. NMR spectroscopy is indispensable for structural confirmation and can also be used for quantitative analysis. The choice of the most suitable method or combination of methods will depend on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of these important synthetic intermediates, ensuring the reliability and reproducibility of their scientific endeavors.

References

Validating Analytical Methods for the Quantification of 5-Nitro-2-(1-pyrrolidinyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comparative overview of established analytical techniques applicable to the validation of methods for 5-Nitro-2-(1-pyrrolidinyl)pyridine. Due to the limited availability of specific validated methods for this particular compound in publicly accessible literature, this document outlines methodologies for structurally similar molecules, including pyridine derivatives and nitroaromatic compounds. The information presented here serves as a foundational resource for developing and validating a robust analytical method for this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical and depends on factors such as the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and versatile techniques for the analysis of pyridine derivatives and nitroaromatic compounds.

Table 1: Performance Characteristics of Chromatographic Methods for Analogous Compounds

MethodAnalyteLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LOD/LOQ
HPLC-UV Pyridine Derivatives>0.99998.0 - 102.0< 2.0Analyte Dependent
GC-FID PyridineNot Specified97.9 - 99.9%[1]0.2569% (pooled CV)[1]LOD: 0.87 pg/injection[1]
HS-GC-MS/MS PyridineNot Specified89 - 101%[1]2 - 3%[1]LOD: 0.006 mg/kg; LOQ: 0.020 mg/kg (biota)[1]
UPLC-Q-Orbitrap HRMS p-Nitroaniline and metabolites>0.99983.1 - 101.3%< 9.9% (intra-day CV); < 8.7% (inter-day CV)LLOD: 0.6 - 2.2 µg/L; LLOQ: 2.0 - 7.4 µg/L[2]

Table 2: Overview of Analytical Techniques

TechniquePrincipleApplicability for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Highly suitable for the analysis of non-volatile and thermally labile compounds like many pyridine derivatives.[4] It offers high resolution, sensitivity, and adaptability for quantitative analysis.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Potentially applicable if the compound is volatile or can be derivatized to increase volatility. GC is often coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Ideal for impurity profiling, structural elucidation, and sensitive quantification.[6] It provides molecular weight and structural information, enhancing specificity.
UV-Visible Spectroscopy Measures the absorption of light in the ultraviolet-visible region.Useful for quantification and preliminary identification based on the chromophoric nitro and pyridine groups. It is a simple, rapid, and cost-effective technique for concentration determination but has lower specificity compared to chromatographic methods.[3]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are general and should be optimized for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of non-volatile pyridine derivatives.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to obtain a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumental Analysis:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point for method development.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The mobile phase composition should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: Typically 10-20 µL.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is applicable if this compound is sufficiently volatile and thermally stable.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., acetone, dichloromethane).

  • If necessary, perform a derivatization step to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique for nitroaromatic compounds.[7]

  • Prepare a series of calibration standards in the same solvent.

Instrumental Analysis:

  • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from any impurities.

  • Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh and Dissolve Sample B Prepare Calibration Standards A->B C Filter Solutions B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Generate Chromatogram F->G H Quantify Analyte G->H

Caption: Workflow for HPLC-UV Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Derivatization (if needed) A->B C Prepare Calibration Standards B->C D Inject into GC C->D E Separation in Capillary Column D->E F FID Detection E->F G Generate Chromatogram F->G H Quantify Analyte G->H

Caption: Workflow for GC-FID Analysis.

Method Validation Workflow

A crucial step after method development is validation, which ensures the analytical method is suitable for its intended purpose. Key validation parameters are outlined in the ICH Q2(R1) guideline.

Validation_Workflow Start Analytical Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: General Workflow for Analytical Method Validation.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-2-(1-pyrrolidinyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 5-Nitro-2-(1-pyrrolidinyl)pyridine based on available safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following procedures are inferred from data on similar pyridine derivatives and should be treated as a baseline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Researchers and drug development professionals handling this compound must observe stringent safety protocols due to its potential hazards. While specific data for this compound is limited, related pyridine compounds are classified as hazardous, with potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1] This guide outlines essential safety measures, spill management, and disposal procedures to ensure a safe laboratory environment.

Hazard and Safety Data Summary

The following table summarizes key hazard information extrapolated from safety data sheets of similar pyridine compounds. These values should be considered indicative and used with caution.

Hazard ClassificationGHS StatementsPotential Health Effects
Acute Oral ToxicityH301: Toxic if swallowedHarmful or fatal if ingested.
Acute Dermal ToxicityH312: Harmful in contact with skin[2]Harmful if absorbed through the skin, may cause irritation or burns.
Acute Inhalation ToxicityH332: Harmful if inhaled[2]May cause respiratory irritation, dizziness, or drowsiness.[2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[2]Can cause serious skin irritation and burns.
Eye Damage/IrritationH318: Causes serious eye damage[2]May cause permanent eye damage.
CarcinogenicityH351: Suspected of causing cancer[2]May be a suspected human carcinogen.[3]

Experimental Protocols for Safe Handling and Disposal

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use only under a certified chemical fume hood.[1] If a respirator is necessary, ensure proper training and fit-testing have been completed.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, sealable, and properly labeled hazardous waste container.[3][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident to your supervisor and EHS department.

Waste Disposal Protocol:

  • Containerization: Collect waste this compound and any contaminated materials in a designated, compatible, and tightly sealed container.[3] The container must be clearly labeled as hazardous waste.

  • Segregation: Do not mix with other waste streams. Store waste containers away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3]

  • Disposal Request: When the container is full or no longer in use, complete a chemical waste collection request form as per your institution's procedures.[3]

  • Professional Disposal: Waste must be disposed of through an approved hazardous waste disposal facility. Methods may include controlled incineration.[5] Do not discharge into drains or the environment.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal Process start Waste Generated container Collect in a labeled, compatible container start->container segregate Segregate from incompatible materials container->segregate storage Store in a cool, dry, well-ventilated area segregate->storage ppe Wear appropriate PPE during handling storage->ppe request Submit chemical waste collection request ppe->request transfer Transfer to EHS/approved waste handler request->transfer disposal Final disposal via approved methods (e.g., incineration) transfer->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Nitro-2-(1-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 5-Nitro-2-(1-pyrrolidinyl)pyridine. The following guidance is based on safety data for structurally similar compounds, including nitropyridines and pyridines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements and to adhere to all local, state, and federal regulations. This document is intended for use by trained researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to ensure the safety of laboratory personnel and regulatory compliance.

Immediate Safety and Handling Precautions

Prior to commencing any work with this compound, it is crucial to have all necessary personal protective equipment (PPE) readily available and to work in a properly equipped and ventilated area.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • The work area must be well-ventilated.[3][4]

  • An emergency eyewash station and safety shower must be readily accessible.[2][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles compliant with ANSI Z87.1 standards are mandatory.[1] A face shield should be worn in situations with a splash hazard.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3][7] It is advisable to check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A clean, fully buttoned lab coat must be worn at all times.[1] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and related compounds.

PropertyValueCompoundReference
Melting Point137-139°CThis compound[8]
Molecular FormulaC9H11N3O2This compound[8]
Molecular Weight193.2 g/mol This compound[8]
TLV for Nicotine (TWA)0.5 mg/m³ (skin)Nicotine[9]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to experimental use.

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, well-ventilated area.[3][4] Keep it away from heat, sparks, and open flames.[10] Store separately from incompatible materials such as strong oxidizers and acids.[10]

2. Weighing and Solution Preparation:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Conduct all weighing and transfers of the solid material inside a certified chemical fume hood to prevent the dispersion of powder.[1][2] Use a spatula for transfers and handle the material carefully to avoid dust formation.

  • Solution Preparation: Slowly add the weighed compound to the solvent in an appropriate container to prevent splashing.[2] Ensure the container is securely capped before mixing.

3. Experimental Use:

  • Closed Systems: Whenever feasible, conduct reactions in a closed system to minimize the release of the substance into the work environment.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous chemical waste.[5]

  • Segregate waste into the following categories:

    • Solid Waste: Unused or expired compound, contaminated weighing paper, pipette tips, and other lab supplies.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

    • Liquid Waste: Solutions containing this compound.

2. Waste Collection and Storage:

  • Containers: Collect all waste in dedicated, compatible, and clearly labeled hazardous waste containers.[1][10] The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution.[5]

  • Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

  • Do not attempt to neutralize the chemical waste unless you are trained and authorized to do so as part of an approved protocol.[5]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Spill and Emergency Procedures

1. Spill Management:

  • Evacuation and Notification: In the event of a spill, alert personnel in the immediate vicinity. For large spills or if you are not trained to handle it, evacuate the area and contact your institution's emergency response team.[5]

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the powder.[2]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2][5] Decontaminate the spill area with a suitable solvent (consult your EHS for recommendations), followed by soap and water. Collect all cleanup materials as hazardous waste.[5]

2. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[3][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][4] Remove contaminated clothing.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11]

Visual Workflow for Safe Handling

Safe_Handling_Workflow start Start: Acquire Chemical ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Certified Fume Hood ppe->fume_hood weigh 3. Weigh Solid fume_hood->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment waste_collection 6. Collect Waste (Solid & Liquid) experiment->waste_collection decontaminate 7. Decontaminate Work Area & Glassware waste_collection->decontaminate dispose 8. Store for EHS Pickup decontaminate->dispose end End: Process Complete dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.